Product packaging for 5-Methoxy-3-Chromanone(Cat. No.:CAS No. 109140-20-7)

5-Methoxy-3-Chromanone

Cat. No.: B027333
CAS No.: 109140-20-7
M. Wt: 178.18 g/mol
InChI Key: LXLFVZLZBQOFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-3-chromanone (CAS 109140-20-7) is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is a chromanone derivative, a class of compounds recognized for their significance in medicinal chemistry research. Researchers should note the associated hazard classifications, which include skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . This compound is of high interest in metabolic disease research. Structural analogs, such as HM-chromanone isolated from Portulaca oleracea L., have demonstrated significant pharmacological potential. HM-chromanone has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) , a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a validated therapeutic strategy for enhancing insulin sensitivity and managing type 2 diabetes. Subsequent in vivo studies have shown that HM-chromanone effectively alleviates hyperglycemia and inflammation in mouse models of endotoxin-induced insulin resistance . The mechanism involves the suppression of key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β . Furthermore, research indicates that its action extends to ameliorating insulin resistance by reducing the phosphorylation of insulin receptor substrate-1 (IRS-1) at serine 307, thereby improving insulin signal transduction . Given these properties, this compound serves as a valuable chemical scaffold for developing new therapeutic agents for insulin resistance, type 2 diabetes, and inflammation-related metabolic disorders. It is strictly for research use in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B027333 5-Methoxy-3-Chromanone CAS No. 109140-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFVZLZBQOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472105
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109140-20-7
Record name 5-Methoxy-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109140-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 109140-20-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-Chromanone, a heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as the core scaffold for a wide array of pharmacologically active molecules.[1] This document delves into the synthesis, physicochemical properties, and potential significance of this compound, offering field-proven insights for researchers in drug discovery and organic synthesis.

Introduction and Significance

This compound, with the systematic name 5-Methoxy-2H-chromen-3(4H)-one, is a bicyclic organic compound featuring a dihydropyran ring fused to a benzene ring, with a methoxy group at the 5-position and a ketone at the 3-position.[2] The chromanone skeleton is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] While specific biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active chromanones suggests its potential as a valuable intermediate and building block in the synthesis of novel therapeutic agents.

The development of efficient synthetic routes to chromanones is an active area of research, as a straightforward and high-yielding synthesis is crucial for the exploration of their therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 109140-20-7[2]
Molecular Formula C₁₀H₁₀O₃[2][6]
Molecular Weight 178.18 g/mol [2][6]
Boiling Point (Predicted) 332.4 ± 42.0 °C at 760 mmHg[2]
Density (Predicted) 1.205 ± 0.06 g/cm³
LogP (Predicted) 2.28[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Freely Rotating Bonds 1[2]
Polar Surface Area 35.53 Ų[2]

Synthesis and Methodology

The synthesis of chromanones can be challenging, and a general, simple method has been elusive. However, a specific five-step synthesis for this compound starting from the readily available 3-methoxyphenol has been reported. This route provides a reliable method for the preparation of this valuable intermediate.

Synthetic Pathway Overview

The synthesis commences with the protection of the hydroxyl group of 3-methoxyphenol, followed by ortho-lithiation and reaction with an electrophile to introduce a two-carbon chain. Subsequent cyclization and deprotection yield the target this compound. The causality behind this multi-step approach lies in the need to control the regioselectivity of the reactions on the phenol ring and to construct the heterocyclic ring system in a stepwise manner.

Synthesis_Pathway A 3-Methoxyphenol B Protection (EVE) A->B Step 1 C Ortho-lithiation (n-BuLi) B->C Step 2 D Reaction with BrCH₂COOEt C->D Step 3 E Intermediate: 2'-Hydroxy-6'-methoxyphenylacetic acid ethyl ester D->E Step 4 F Cyclization E->F Step 5 G This compound F->G

Caption: A five-step synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Protection of 3-Methoxyphenol

  • Rationale: The acidic phenolic proton would interfere with the subsequent organolithium reagent. Protection with ethyl vinyl ether (EVE) forms a stable acetal that can be easily removed later.

  • Procedure:

    • To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Cool the mixture in an ice bath and add ethyl vinyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.

Step 2: Ortho-lithiation

  • Rationale: The methoxy and protected hydroxyl groups direct the lithiation to the C2 position (ortho to the protected hydroxyl group) via chelation with the lithium ion.

  • Procedure:

    • Dissolve the protected 3-methoxyphenol in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to ensure complete lithiation.

Step 3 & 4: Alkylation and Deprotection

  • Rationale: The generated aryllithium species is a potent nucleophile that reacts with ethyl bromoacetate to form a new carbon-carbon bond, introducing the ester functionality. The acidic workup serves to both quench the reaction and deprotect the hydroxyl group.

  • Procedure:

    • To the cold aryllithium solution, add ethyl bromoacetate dropwise.

    • Allow the reaction to proceed at low temperature, then warm to room temperature.

    • Quench the reaction with a dilute acid (e.g., 2M HCl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.

Step 5: Cyclization

  • Rationale: An intramolecular Dieckmann condensation or a similar base-catalyzed cyclization of the ester onto the aromatic ring, followed by decarboxylation, would form the chromanone ring.

  • Procedure:

    • Treat the intermediate ester with a strong base (e.g., sodium ethoxide in ethanol) to induce cyclization.

    • Heat the reaction mixture to drive the reaction to completion.

    • Acidify the reaction mixture to neutralize the base and facilitate the workup.

    • Extract the product, wash, dry, and concentrate the organic layer.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons on the dihydropyran ring. The aromatic protons would appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups on the chromanone ring would likely appear as distinct signals, possibly as singlets or coupled multiplets depending on the specific conformation and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. Key predicted chemical shifts include the carbonyl carbon (C3) around δ 200-210 ppm, the carbon bearing the methoxy group (C5) around δ 155-160 ppm, and the methoxy carbon itself around δ 55-60 ppm. The remaining aromatic and aliphatic carbons would appear in their respective characteristic regions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹) and C-O stretching vibrations for the ether linkages (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methoxy group (M-31) and retro-Diels-Alder fragmentation of the dihydropyran ring, which is characteristic of chromanone structures.[7]

Potential Applications and Future Directions

The chromanone scaffold is a cornerstone in the development of compounds with diverse biological activities.[1][4] While this compound itself has not been extensively studied for its biological effects, its role as a synthetic intermediate is of significant interest.

Scaffold for Drug Discovery

This compound is an ideal starting material for the synthesis of more complex, substituted chromanones. The ketone at the 3-position and the activated aromatic ring provide multiple sites for functionalization, allowing for the creation of a library of derivatives for biological screening. For instance, derivatization at the 3-position has been shown to yield compounds with potent anticancer activity.[3][5]

A This compound B Chemical Modification (e.g., Aldol Condensation, Reductive Amination) A->B C Library of Chromanone Derivatives B->C D Biological Screening (e.g., Anticancer, Anti-inflammatory) C->D E Lead Compound Identification D->E

Caption: Workflow for utilizing this compound in drug discovery.

Areas for Future Research
  • Biological Screening: A thorough investigation of the biological activities of this compound is warranted. Initial screens could focus on its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, given the known activities of the chromanone class.

  • Synthesis of Natural Product Analogues: Many complex natural products contain the chromanone core. This compound could serve as a key building block in the total synthesis or the preparation of simplified analogues of these natural products.

  • Development of Novel Synthetic Methodologies: Further refinement of the synthesis of this compound and other substituted chromanones remains a valuable goal for organic chemists.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid breathing vapors, mist, or gas.[8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information.[6][8]

Conclusion

This compound (CAS No. 109140-20-7) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its own biological profile is yet to be fully elucidated, its accessible synthesis from common starting materials makes it an attractive platform for the development of novel chromanone derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to support and inspire further research in this promising area of chemical science.

References

  • Capot Chemical Co., Ltd. (2010). MSDS of this compound.
  • The Royal Society of Chemistry. (n.d.).
  • King, H. L., & Drew, M. G. (1998). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone, a Constituent of the Medicinal Plant Baeckea frutescens, and Side-Chain Analogues. Journal of the Chemical Society, Perkin Transactions 1, (5), 777-782.
  • Guarneros-Cruz, K. A., Cruz-Gregorio, S., Romero-Ibañez, J., Meza-León, R. L., & Sartillo-Piscil, F. (2015). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 80(23), 11963–11975.
  • Chen, Y. L., Chen, Y. L., Lin, C. F., Chen, Y. L., & Lin, Y. C. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone.
  • RSC Publishing. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Park, J. E., Je, J. Y., Seo, Y., & Han, J. S. (2022). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 23(19), 11281.
  • Fisher Scientific. (2024).
  • Sigma-Aldrich. (2024).
  • MedchemExpress.com. (2021).
  • Joseph-Nathan, P., & Wesener, J. R. (1985). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 63(5), 1176-1181.
  • Wudarska, M., Napiórkowska, M., & Wesołowska, O. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(1), 543.
  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992.
  • Gaspar, A., Reis, J., Milhazes, N., & Borges, F. (2017). Chromone as a privileged scaffold in drug discovery: recent advances. Journal of medicinal chemistry, 60(19), 7941-7957.
  • NIST. (n.d.). 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. In NIST Mass Spectrometry Data Center.
  • Wudarska, M., Napiórkowska, M., & Wesołowska, O. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data.
  • Unknown. (n.d.). 13C NMR.
  • Ezzat, M. O., & Razik, B. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 10(4), 531-535.
  • Mary, Y. S., & Balachandran, V. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Molecular Structure, 1125, 246-258.
  • PubChem. (n.d.). 5-Hydroxy-3-Hydroxymethyl-2-Methyl-7-Methoxychromone. In PubChem.
  • Mary, Y. S., & Balachandran, V. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Sciences, 8(4), 819-825.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 661–669.
  • El-Gamal, A. A., Al-Said, M. S., & Abdel-Kader, M. S. (2021).
  • Chen, Y. L., Chen, Y. L., Lin, C. F., Chen, Y. L., & Lin, Y. C. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)

Sources

An In-Depth Technical Guide to 5-Methoxy-3-Chromanone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-Methoxy-3-Chromanone (CAS No. 109140-20-7), a heterocyclic compound featuring the privileged chromanone scaffold.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, and detailed methodologies for its synthesis and structural elucidation. By synthesizing established chemical principles with practical, field-proven protocols, this guide explains not only the execution of experimental procedures but also the underlying causality for strategic choices in synthesis and analysis. The content is grounded in authoritative references, offering a robust resource for the application of this compound in further research and development.

Introduction to the Chromanone Scaffold

The chromone and chromanone ring systems are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds.[2][3] Recognized as "privileged structures" in drug discovery, they possess a rigid bicyclic framework capable of interacting with diverse biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Chromanones, which feature a saturated C2-C3 bond compared to chromones, offer greater conformational flexibility, a critical attribute for optimizing ligand-receptor interactions.[3] this compound is a specific derivative that combines this valuable core with a methoxy substituent, a common functional group used in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. This guide focuses specifically on this molecule, providing the technical foundation required for its synthesis, characterization, and utilization as a chemical building block.

Core Chemical Structure and Physicochemical Properties

Molecular Identity
  • Systematic Name: 5-Methoxy-2,3-dihydrochromen-4-one[4]

  • Common Synonyms: 5-Methoxychroman-3-one, 5-Methoxy-2H-chromen-3(4H)-one[1]

  • CAS Number: 109140-20-7[1]

  • Molecular Formula: C₁₀H₁₀O₃[4]

  • 2D Structure:

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

PropertyValueSource
Molecular Weight178.18 g/mol [4]
AppearancePredicted: Off-white to pale yellow solid
Boiling Point (Predicted)332.4 ± 42.0 °C[5]
Density (Predicted)1.205 ± 0.06 g/cm³[5]
Polar Surface Area35.53 Ų[1]
XLogP3 (Predicted)1.3[4]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors3[1]
Freely Rotating Bonds1[1]

Synthesis of this compound

Retrosynthetic Analysis and Strategy

The synthesis of chromanones is well-established, typically originating from corresponding phenols.[6][7] A robust and logical strategy for this compound begins with the readily available starting material, 3-methoxyphenol. The synthetic plan involves a three-step sequence: (1) Michael addition of the phenol to an acrylic acid equivalent to form a phenoxypropionic acid intermediate, followed by (2) an intramolecular Friedel-Crafts acylation to construct the heterocyclic ring. This approach is favored due to the high reliability of these classical reactions and the commercial availability of the precursors. Polyphosphoric acid (PPA) is a common and effective reagent for the final cyclization step, acting as both an acid catalyst and a dehydrating agent.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic acid

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent such as toluene.

  • Michael Addition: Add acrylic acid (1.1 eq) to the solution. Introduce a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide), to facilitate the Michael addition.

    • Causality: The strong base deprotonates the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the conjugate addition to acrylic acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with 1 M HCl (aq) to protonate the carboxylate and precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 3-(3-methoxyphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Place the purified 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) in a round-bottom flask. Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid).

    • Causality: PPA serves as the acidic catalyst to activate the carboxylic acid for electrophilic aromatic substitution and as a solvent/dehydrating agent to drive the reaction to completion.

  • Cyclization: Heat the mixture to 80-90 °C with vigorous mechanical stirring for 2-4 hours. The viscosity will be high. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate. Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

  • Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Visualization

SynthesisWorkflow Start 3-Methoxyphenol Intermediate 3-(3-Methoxyphenoxy)propanoic acid Start->Intermediate Michael Addition Final This compound Intermediate->Final Intramolecular Friedel-Crafts Acylation Reagent1 Acrylic Acid, Triton B Reagent2 Polyphosphoric Acid (PPA), Heat

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a self-validating system to verify the identity and purity of the synthesized this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Data Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data (in CDCl₃):

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~7.25t, J ≈ 8.0 Hz1HH-7 (Aromatic)
~6.55d, J ≈ 8.0 Hz1HH-6 (Aromatic)
~6.50d, J ≈ 8.0 Hz1HH-8 (Aromatic)
~4.40s2HH-2 (-O-CH₂-)
~3.85s3HH-methoxy (-OCH₃)
~3.60s2HH-4 (-CH₂-C=O)
¹³C NMR δ (ppm)Assignment
~205.0C-3 (C=O)
~159.0C-8a (Ar C-O)
~158.5C-5 (Ar C-OCH₃)
~130.0C-7 (Ar CH)
~108.0C-4a (Ar C)
~107.0C-6 (Ar CH)
~101.0C-8 (Ar CH)
~75.0C-2 (-O-CH₂)
~55.5C-methoxy (-OCH₃)
~45.0C-4 (-CH₂-C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be recorded using a KBr pellet containing a small amount of the solid sample or via an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: Identify characteristic absorption bands and assign them to their corresponding functional groups.[9]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2950MediumC-H stretching (Aromatic and Aliphatic)
~1685StrongC=O stretching (Ketone)
~1600, ~1480MediumC=C stretching (Aromatic ring)
~1260StrongC-O stretching (Aryl ether, -OCH₃)
~1100StrongC-O stretching (Cyclic ether)
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol:

  • Analysis: Acquire a full scan mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular ion peak.

  • Fragmentation: Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.[8]

Expected Fragmentation Pattern (EI-MS): The molecular ion [M]⁺˙ is expected at m/z = 178. Chromanone fragmentation often proceeds via characteristic pathways, including retro-Diels-Alder (RDA) reactions and loss of small neutral molecules.[10]

  • [M]⁺˙: m/z 178

  • [M - CO]⁺˙: m/z 150 (Loss of carbon monoxide from the ketone)

  • [M - CH₃]⁺: m/z 163 (Loss of a methyl radical from the methoxy group)

  • RDA Fragment: m/z 136 (Resulting from a retro-Diels-Alder cleavage of the heterocyclic ring)

FragmentationPathway M [M]⁺˙ m/z = 178 M_CO [M - CO]⁺˙ m/z = 150 M->M_CO - CO M_CH3 [M - CH₃]⁺ m/z = 163 M->M_CH3 - •CH₃ RDA RDA Fragment m/z = 136 M->RDA retro-Diels-Alder

Caption: Proposed EI mass fragmentation pathway for this compound.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups:

  • C3-Ketone: The carbonyl group is susceptible to nucleophilic addition and can participate in condensation reactions (e.g., aldol, Knoevenagel) at the adjacent C4-methylene position.[11] It can also be reduced to a secondary alcohol.

  • Heterocyclic Ring: Strong nucleophiles can attack the C2 position, leading to the opening of the pyranone ring, a common reaction for chromone and chromanone systems.[12]

  • Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the C6 and C8 positions susceptible to electrophilic aromatic substitution, although the existing substitution pattern may provide steric hindrance.

Significance in Research and Drug Development

While specific biological data for this compound is not widely published, the chromanone scaffold itself is of high interest. Related methoxy-substituted chromanones have demonstrated a range of biological activities. For instance, various chromanone derivatives act as selective inhibitors of enzymes like Sirtuin 2 (SIRT2) and show potential in regulating lipid metabolism.[13][14] The presence and position of the methoxy group can significantly influence a compound's lipophilicity and its interaction with protein binding sites.[15] Therefore, this compound serves as a valuable and versatile starting material or intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Conclusion

This compound is a well-defined heterocyclic molecule built upon the medicinally significant chromanone framework. Its structure can be reliably synthesized from common precursors via established chemical transformations and unambiguously confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The insights into its synthesis, characterization, and inherent reactivity provided in this guide equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound as a building block for creating more complex and potentially bioactive molecules.

References

  • Bachman, G. B., & Levine, H. A. (1948). Synthesis of Chromans from Phenols and from ortho-Hydroxy Aromatic Aldehydes. Journal of the American Chemical Society, 70(2), 599–601. [Link]
  • Reddy, T. J., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 48(42), 7576-7579. [Link]
  • Mellini, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6497–6512. [Link]
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
  • Martinez, R., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21625–21633. [Link]
  • Sosnovskikh, V. Y. (2021). Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews, 90(5), 587-609. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information for various chromone derivatives.
  • Ghorab, M. M., et al. (2000). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Journal of Chemical Research, Synopses, (10), 470-471. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15264348, 5-Methoxy-4-Chromanone.
  • Nchinda, A. T., et al. (1998). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of Chemical Research, Synopses, (2), 100-101. [Link]
  • Je, J., et al. (2022). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 23(21), 13504. [Link]
  • Stompor, M., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(18), 4301. [Link]
  • Nchinda, A. T. (1998).
  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • SpectraBase. (n.d.). 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts.
  • Al-Majedy, Y. K., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(3), 1735-1744. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
  • ResearchGate. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one.
  • Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
  • Langer, P., & Alm, D. (2011). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 7, 1256–1266. [Link]

Sources

An In-depth Technical Guide to 5-Methoxy-3-Chromanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Methoxy-3-Chromanone is a heterocyclic organic compound belonging to the chromanone class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, a detailed synthetic pathway, and an in-depth analysis of its expected spectroscopic characteristics. While this specific isomer is not as extensively documented as other chromanones, this guide synthesizes available information and predictive data based on analogous structures to offer a robust resource for researchers utilizing this compound as an intermediate or lead structure in drug discovery and organic synthesis.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 109140-20-7, is a bicyclic compound featuring a benzopyran core with a ketone at the 3-position and a methoxy group at the 5-position. Its molecular structure underpins its chemical reactivity and potential biological activity.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
CAS Number 109140-20-7[1]
Systematic Name 5-Methoxy-2,3-dihydrochromen-3-one[1]
Predicted Boiling Point 332.4 ± 42.0 °C
Predicted Density 1.205 ± 0.06 g/cm³
Predicted LogP 2.28[1]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a five-step sequence starting from the commercially available 3-methoxyphenol. This pathway involves the formation of a key intermediate, 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, followed by an intramolecular cyclization.[2]

Synthetic Workflow

The overall synthetic strategy is depicted below. The key transformation is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target chroman-3-one.[2][3]

Synthesis_Workflow A 3-Methoxyphenol B Protection (EVE) A->B Ethyl vinyl ether, H+ C Protected Phenol B->C D Directed Ortho-Metalation & Alkylation C->D 1. n-BuLi, CuI 2. BrCH₂COOEt E Ethyl 2-(2-((1-ethoxyethyl)oxy)-6-methoxyphenyl)acetate D->E F Deprotection (Acid Hydrolysis) E->F aq. HCl G Ethyl 2-(2-hydroxy-6-methoxyphenyl)acetate F->G H Dieckmann Condensation G->H Base (e.g., NaH) I This compound H->I HNMR_Prediction cluster_structure This compound Structure cluster_shifts Predicted ¹H NMR Shifts (CDCl₃) A B            <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><B>Proton(s)B>TD><TD><B>Predicted δ (ppm)B>TD><TD><B>MultiplicityB>TD><TD><B>NotesB>TD>TR><TR><TD>Aromatic (H6, H7, H8)TD><TD>6.5 - 7.5TD><TD>mTD><TD>Aromatic region with distinct coupling patterns.TD>TR><TR><TD>Methylene (C4-H₂)TD><TD>~4.6TD><TD>sTD><TD>Adjacent to ether oxygen and aromatic ring.TD>TR><TR><TD>Methylene (C2-H₂)TD><TD>~3.8TD><TD>sTD><TD>Adjacent to the carbonyl group.TD>TR><TR><TD>Methoxy (-OCH₃)TD><TD>~3.9TD><TD>sTD><TD>Characteristic singlet for methoxy protons.TD>TR>TABLE>        

Sources

An In-depth Technical Guide to the Precursors and Synthesis of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-chromanone is a heterocyclic ketone with a core chromanone structure that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this compound. The document delves into the underlying chemical principles, provides detailed step-by-step protocols for pivotal reactions, and offers insights into the selection of precursors and reaction conditions. The synthesis primarily revolves around the strategic utilization of substituted phenols and acetophenones, with the Mannich reaction and subsequent intramolecular cyclization emerging as a prominent and efficient pathway.

Introduction: The Significance of this compound

Chromanones, bicyclic systems composed of a benzene ring fused to a dihydropyranone ring, are privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 5-position of the chromanone ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making this compound a key intermediate for structure-activity relationship (SAR) studies in drug development.

This guide will focus on the most prevalent and practical synthetic routes to this compound, with a detailed exploration of the requisite precursors and the chemical transformations that govern its formation.

Primary Synthetic Pathways and Core Precursors

The synthesis of this compound predominantly originates from readily available phenolic precursors. The strategic choice of starting materials is crucial for an efficient and high-yielding synthesis. Two major synthetic strategies will be discussed:

  • Route A: Synthesis via Mannich Reaction of 2'-Hydroxy-5'-methoxyacetophenone. This is a highly convergent and widely applicable method for introducing functionality at the 3-position of the chromanone ring.

  • Route B: Alternative Approaches from Substituted Phenols. This section will briefly touch upon other potential, albeit less common, synthetic routes starting from precursors like 4-methoxyphenol.

The Cornerstone Precursor: 2'-Hydroxy-5'-methoxyacetophenone

The most critical precursor for the synthesis of this compound is 2'-Hydroxy-5'-methoxyacetophenone . This aromatic ketone possesses the essential structural features required for the construction of the chromanone skeleton: a hydroxyl group ortho to an acetyl group, which facilitates the crucial intramolecular cyclization, and the desired methoxy substituent at the 5-position of the future chromanone ring.

Table 1: Key Precursors for this compound Synthesis

PrecursorRole in SynthesisCommercial Availability
2'-Hydroxy-5'-methoxyacetophenoneProvides the core aromatic ring and the acetyl group for the formation of the dihydropyranone ring.Readily available
4-MethoxyphenolAn alternative starting material that can be functionalized to build the chromanone scaffold.Readily available
FormaldehydeA one-carbon electrophile used in the Mannich reaction to introduce the aminomethyl group.Readily available
Secondary Amines (e.g., Dimethylamine)A key reagent in the Mannich reaction, forming the initial iminium ion and the final aminomethyl substituent.Readily available

Synthetic Route A: The Mannich Reaction Pathway

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of the acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2][3] This reaction is instrumental in introducing an aminomethyl group at the α-position to the carbonyl group of 2'-hydroxy-5'-methoxyacetophenone.

Mechanism of the Mannich Reaction

The reaction proceeds through the following key steps:

  • Formation of the Eschenmoser's salt precursor (Iminium Ion): The secondary amine (e.g., dimethylamine) reacts with formaldehyde to form a highly reactive iminium ion.[4]

  • Enolization of the Ketone: The 2'-hydroxy-5'-methoxyacetophenone tautomerizes to its enol form under the reaction conditions.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone, which is the Mannich base.[4][5]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization and Nucleophilic Attack Dimethylamine Dimethylamine (CH₃)₂NH Iminium_Ion Dimethylaminomethylidene Iminium Ion [(CH₃)₂N=CH₂]⁺ Dimethylamine->Iminium_Ion Reacts with Formaldehyde Formaldehyde CH₂O Formaldehyde->Iminium_Ion Mannich_Base 3-(Dimethylaminomethyl)-2'-hydroxy- 5'-methoxyacetophenone Iminium_Ion->Mannich_Base Acetophenone 2'-Hydroxy-5'-methoxy- acetophenone (Keto Form) Enol Enol Form Acetophenone->Enol Tautomerization Enol->Mannich_Base Nucleophilic Attack

Caption: Mechanism of the Mannich reaction.

Intramolecular Cyclization to Form the Chromanone Ring

The resulting Mannich base, 3-(dimethylaminomethyl)-2'-hydroxy-5'-methoxyacetophenone, is then subjected to conditions that promote intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is often followed by the elimination of the dimethylamino group to form an intermediate enone, which is then reduced or undergoes tautomerization to yield the final this compound.

Cyclization_Workflow Mannich_Base 3-(Dimethylaminomethyl)- 2'-hydroxy-5'-methoxyacetophenone Cyclization_Step Intramolecular Cyclization Mannich_Base->Cyclization_Step Heat/Acid or Base Chromanone This compound Cyclization_Step->Chromanone Elimination & Tautomerization

Caption: Workflow for the cyclization step.

Experimental Protocol: Synthesis of this compound via the Mannich Reaction

This protocol is a representative procedure based on established methodologies for the synthesis of related chromanones.

Step 1: Synthesis of 3-(Dimethylaminomethyl)-2'-hydroxy-5'-methoxyacetophenone (Mannich Base)

  • To a solution of 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in ethanol, add dimethylamine hydrochloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to this compound

  • The purified Mannich base can be cyclized under various conditions. One common method involves heating the compound in a high-boiling point solvent such as dimethylformamide (DMF) or by treatment with a base like sodium methoxide in methanol.

  • Alternatively, the hydrochloride salt of the Mannich base can be heated in water or ethanol to effect cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthetic Route B: Alternative Strategies from 4-Methoxyphenol

While the Mannich reaction on 2'-hydroxy-5'-methoxyacetophenone is the most direct route, other synthetic strategies can be envisioned starting from simpler precursors like 4-methoxyphenol.

Friedel-Crafts Acylation and Subsequent Transformations

One potential route involves the Friedel-Crafts acylation of 4-methoxyphenol with a suitable three-carbon synthon that can be later cyclized. For example, acylation with 3-chloropropionyl chloride would yield an intermediate that, upon intramolecular cyclization, could lead to the chromanone ring system. However, regioselectivity in the initial acylation step can be a challenge.

Friedel_Crafts_Route 4-Methoxyphenol 4-Methoxyphenol Acylation Friedel-Crafts Acylation (e.g., with 3-chloropropionyl chloride) 4-Methoxyphenol->Acylation Intermediate o-Acylated Phenol Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Chromanone This compound Cyclization->Chromanone

Caption: Potential Friedel-Crafts route to this compound.

This route is generally less favored due to potential side reactions and the need for more stringent control over reaction conditions to achieve the desired regioselectivity.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from the key precursor, 2'-hydroxy-5'-methoxyacetophenone. The Mannich reaction provides a reliable method for introducing the necessary functionality at the 3-position, followed by a straightforward intramolecular cyclization to construct the chromanone ring. This synthetic strategy offers good yields and utilizes readily available starting materials, making it a practical and scalable approach for researchers in the field of medicinal chemistry and drug development. The understanding of the underlying reaction mechanisms and the careful selection of precursors are paramount to the successful synthesis of this valuable heterocyclic building block.

References

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • The Mannich Reaction. (2020). YouTube. [Link]
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry.
  • Synthetic applications of biologically important Mannich bases: An upd
  • Mannich reaction. Wikipedia. [Link]
  • An efficient synthesis of 4-chromanones.
  • SYNTHESIS OF CHROMONES AND THEIR APPLIC
  • Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Deriv
  • SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.
  • DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. (2025).
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). PMC - NIH.
  • Concerted Nucleophilic Arom
  • PREPARATION OF 2-14CH3-3-METHYL-5,7-DfflYDROXY-CHROMONE An approach to the nature of its form
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2024). PMC - NIH.
  • The Mechanism Investigation in Substitution of 21-bromo-3alpha-hydroxyl-3beta-methoxymethyl-5alpha-pregnan-20-one With Nucleophiles. PubMed.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025).
  • 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. PubChem.
  • Synthesis of 3-methoxy-6-phenyl-6, 6a-dihydro-[6] benzopyrano- [3, 4-b][6] benzopyran. (2021).

Sources

The Modern Alchemist's Guide to Chromanones: A Technical Treatise on Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the natural product chemist, and the drug development professional, the chromanone scaffold represents a privileged structure—a recurring motif in biologically active molecules that signals therapeutic potential.[1] This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of the discovery and isolation of chromanone derivatives. Herein, we dissect the causality behind experimental choices, offering a framework for the logical and efficient navigation of this promising chemical space.

The Chromanone Core: A Nexus of Bioactivity

The 4-chromanone, or 2,3-dihydro-1-benzopyran-4-one, framework is a fascinating intersection of a benzene ring and a dihydropyran ring.[1] Unlike its unsaturated counterpart, chromone, the absence of the C2-C3 double bond in chromanone introduces a chiral center (typically at C2) and a flexible heterocyclic ring, profoundly influencing its biological activity.[1][2] Naturally occurring and synthetic chromanones exhibit a remarkable breadth of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[3] This wide-ranging bioactivity underscores the importance of robust and efficient methods for their discovery and isolation.

The Hunt for Nature's Chromanones: Bioassay-Guided Isolation

Nature, in its vast biochemical wisdom, is the primary architect of chromanone diversity. These compounds are widely distributed in the plant and fungal kingdoms.[2][3] The process of isolating these natural treasures is a journey of methodical purification, often guided by the very bioactivity we seek to harness.

The Philosophy of Bioassay-Guided Fractionation

Bioassay-guided fractionation is a systematic approach to pinpointing active compounds within a complex natural extract.[4] The core principle is iterative: a crude extract is separated into simpler fractions, each fraction is tested for the desired biological activity, and the most active fraction is selected for further purification. This process is repeated until a pure, active compound is isolated. This methodology is not just a purification workflow; it is a logical filter, ensuring that our efforts remain focused on the molecules of therapeutic interest.

The following diagram illustrates the iterative and logical flow of a typical bioassay-guided isolation protocol.

Bioassay_Guided_Isolation cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation & Screening cluster_2 Step 3: Iterative Purification cluster_3 Step 4: Isolation & Elucidation A Plant/Fungal Material B Crude Extract A->B Solvent Extraction C Initial Fractions (e.g., by Column Chromatography) B->C Separation D Bioassay Screening C->D Testing E Active Fraction(s) Identified D->E Analysis F Further Chromatography (e.g., Prep-HPLC) E->F Purification G Purer Fractions F->G H Bioassay Screening G->H I Active Sub-fraction(s) H->I I->F Repeat as necessary J Pure Bioactive Chromanone I->J Final Purification K Structure Elucidation (NMR, MS, etc.) J->K

Caption: A generalized workflow for bioassay-guided isolation of chromanone derivatives.

Experimental Protocol: Extraction and Fractionation

The journey from a raw natural source to a purified chromanone begins with extraction. The choice of solvent is paramount and is dictated by the polarity of the target chromanones.

Step-by-Step Solvent Extraction Protocol:

  • Material Preparation: Air-dry the plant or fungal material to a constant weight to prevent enzymatic degradation and standardize moisture content. Grind the material into a fine powder (e.g., 30-40 mesh size) to maximize the surface area for solvent penetration.

  • Solvent Selection Rationale: Chromanones span a range of polarities. A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is a robust strategy to fractionate compounds based on their solubility. Ethyl acetate is often a good starting point as many bioactive chromanones exhibit intermediate polarity.

  • Extraction Method: Maceration (Cold Extraction):

    • Place the powdered material in a sealed vessel with the chosen solvent (a common ratio is 1:10 w/v).

    • Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation. This gentle method is suitable for thermolabile compounds.

  • Extraction Method: Soxhlet (Hot Continuous Extraction):

    • Place the powdered material in a cellulose thimble within a Soxhlet apparatus.

    • The solvent is heated, vaporizes, condenses, and drips onto the sample, ensuring a continuous flow of fresh solvent over the material. This method is more efficient for less soluble compounds but may degrade heat-sensitive derivatives.

  • Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

The Art of Synthesis: Constructing the Chromanone Scaffold

While nature provides a diverse array of chromanones, chemical synthesis offers the ability to create novel derivatives, optimize biological activity, and produce compounds in larger quantities.[5][6] Several reliable methods exist for constructing the 4-chromanone core.

Microwave-Assisted Aldol Condensation: A Modern Approach

This method provides an efficient one-step synthesis of substituted chroman-4-ones.[7] The use of microwave irradiation dramatically reduces reaction times compared to conventional heating.

Step-by-Step Synthesis Protocol for 2-Substituted Chroman-4-ones:

  • Reactant Preparation: In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.

  • Addition of Reagents: Add the desired aldehyde (1.1 equiv) and a secondary amine base such as diisopropylamine (DIPA) (1.1 equiv). The base is crucial as it deprotonates the methyl group of the acetophenone, initiating the aldol condensation.

  • Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[7] The high temperature facilitates both the initial aldol reaction and the subsequent intramolecular cyclization (oxa-Michael addition).

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with a non-polar organic solvent like dichloromethane (CH₂Cl₂).

    • Wash the organic phase sequentially with 1 M HCl (to remove the amine base), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product is then purified by flash column chromatography to yield the pure chroman-4-one derivative.

The following diagram outlines the key steps in this synthetic pathway.

Chromanone_Synthesis Reactants 2'-Hydroxyacetophenone Aldehyde DIPA (Base) Ethanol (Solvent) Reaction Microwave Irradiation (160-170 °C, 1h) Reactants->Reaction Aldol Condensation & Intramolecular Cyclization Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure 2-Substituted Chroman-4-one Purification->Product

Caption: Workflow for the synthesis of 2-substituted 4-chromanones.

Purification and Isolation: The Chromatographic Gauntlet

Whether from a natural extract or a synthetic reaction, the crude product is a mixture. Chromatography is the indispensable tool for isolating the desired chromanone derivative.

Flash Column Chromatography

This is the workhorse technique for purifying gram-scale quantities of material.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for chromanone purification due to its ability to separate compounds based on polarity.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent. A level bed is crucial for good separation.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with wet loading in a solvent that may be too polar.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of the polar solvent. This allows compounds to elute in order of increasing polarity. Collect fractions and monitor them by TLC to identify those containing the pure chromanone.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification or the separation of closely related isomers, preparative HPLC is the method of choice. It offers higher resolution than column chromatography.

Key Parameters for a Preparative HPLC Method:

ParameterTypical Selection & Rationale
Column Reversed-phase C18. The non-polar stationary phase is effective for a wide range of chromanone polarities.
Mobile Phase A gradient of water (A) and methanol or acetonitrile (B). This is a common, effective solvent system for reversed-phase chromatography.
Detection UV detector set at a wavelength where the chromanone core absorbs strongly (typically around 254 nm or 280 nm).
Flow Rate Dependent on column diameter. For a 20 mm ID column, a flow rate of 10-20 mL/min is typical.
Injection Volume Maximized to increase throughput without overloading the column and sacrificing resolution.

Structural Elucidation: Deciphering the Molecular Blueprint

Once a pure compound is isolated, its structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Characteristic ¹H and ¹³C NMR Signals for the 4-Chromanone Core:

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C-2 ~4.5 (dd)~79The proton at C-2 is a diastereotopic methylene, often appearing as a doublet of doublets. Its chemical shift is highly dependent on substituents.
C-3 ~2.8 (t)~45The proton at C-3 is also a diastereotopic methylene, typically a triplet if C-2 is unsubstituted.
C-4 -~192The carbonyl carbon is highly deshielded and appears far downfield.
C-5 ~7.8 (dd)~121Aromatic proton ortho to the carbonyl group, significantly deshielded.
C-6 ~7.0 (t)~127Aromatic proton.
C-7 ~7.5 (ddd)~136Aromatic proton.
C-8 ~7.0 (d)~118Aromatic proton ortho to the ring oxygen.
C-4a -~118Aromatic quaternary carbon.
C-8a -~162Aromatic quaternary carbon attached to the ring oxygen, significantly deshielded.

Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation patterns.

Expected Fragmentation of the 4-Chromanone Scaffold:

The most characteristic fragmentation pathway for chromanones under electron impact (EI) ionization is a retro-Diels-Alder (rDA) reaction.[8] This involves the cleavage of the heterocyclic ring.

  • Mechanism: The molecular ion undergoes a cycloreversion, cleaving the bonds between C4a-C4 and O1-C8a. This typically results in the loss of an ethylene molecule (or a substituted alkene) from the C2-C3 positions.

  • Diagnostic Ions: The resulting fragment ion contains the intact benzoyl moiety, which is a highly diagnostic peak in the mass spectrum. Further fragmentation can occur through the loss of carbon monoxide (CO) from this benzoyl fragment.

Conclusion: A Framework for Innovation

The discovery and isolation of chromanone derivatives is a multidisciplinary endeavor that blends classical techniques with modern technology. By understanding the underlying principles of bioassay-guided fractionation, mastering both synthetic and purification methodologies, and proficiently interpreting spectroscopic data, researchers are well-equipped to unlock the full therapeutic potential of this remarkable class of compounds. This guide serves not as a rigid set of rules, but as a strategic framework to empower scientists to make informed, causality-driven decisions in their quest for novel chromanone-based therapeutics.

References

  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry.
  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Kamboj, S., & Dahiya, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100298.
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2019). International Journal of Research and Analytical Reviews, 6(2), 525-533.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). ResearchGate.
  • Abdel-Wahab, B. F., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7766.
  • Chromone As A Versatile Nucleus. (2019). International journal of multidisciplinary research and development, 6(7), 10-17.
  • Bioassay guided isolation: Significance and symbolism. (2026). Authorea.
  • Chosen examples of chromones with interesting biological potential. (n.d.). ResearchGate.
  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6939-6948.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD) and 2 at 500 MHz (DMSO-d 6 ). (n.d.). ResearchGate.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. (1980). Defense Technical Information Center.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace.
  • A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. (2016). Natural Products and Bioprospecting, 6(6), 283-291.

Sources

A Technical Guide to the Organic Solvent Solubility of 5-Methoxy-3-Chromanone for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Methoxy-3-Chromanone in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of this compound that govern its solubility, offer a predictive framework based on the "like dissolves like" principle, and provide a detailed, self-validating methodology for empirical solubility determination. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the chromanone class. The chromone ring system is recognized as a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds.[1] As a synthetic intermediate, understanding the solubility of this compound is a critical first step in its application. Solvent selection impacts every stage of development, from controlling reaction conditions and facilitating purification to ensuring the stability and bioavailability of final active pharmaceutical ingredients (APIs).[2][3][4][5][6] Inefficient solvent choice can lead to low yields, purification challenges, and unstable formulations, underscoring the need for a thorough understanding of the compound's solubility profile.[2][7][8]

Physicochemical Properties Governing Solubility

While extensive experimental solubility data for this compound is not widely published, its behavior can be reliably predicted by analyzing its key physicochemical properties. The principle of "like dissolves like" remains a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[9][10][11]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₀H₁₀O₃[12]Indicates a relatively small molecule, which generally favors solubility.[9]
Molecular Weight 178.18 g/mol [12]Moderate molecular weight.
Predicted ACD/LogP 2.28[12]A positive LogP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. This suggests moderate to good solubility in many organic solvents and limited solubility in water.
Polar Surface Area (TPSA) 35.53 Ų[12]This value indicates the presence of polar atoms (oxygens). It is low enough to suggest good membrane permeability but significant enough to allow for interactions with polar solvents.
Hydrogen Bond Acceptors 3 (two ether oxygens, one ketone oxygen)[12]The presence of hydrogen bond acceptors allows interaction with protic solvents (e.g., alcohols) that can donate hydrogen bonds.
Hydrogen Bond Donors 0[12]The absence of hydrogen bond donors (like -OH or -NH groups) limits its ability to form strong hydrogen bond networks with itself, potentially increasing its solubility in a wider range of solvents.
Predicted Boiling Point 332.4 °C[13]N/A for solubility at standard temperatures.
Predicted Density 1.205 g/cm³[13]N/A for solubility.

Theoretical Solubility Profile

Based on the physicochemical properties outlined above, we can construct a logical framework to predict the solubility of this compound in different classes of organic solvents. The molecule possesses both nonpolar (benzene ring) and polar (ketone, ether) functionalities, giving it a balanced, moderately polar character.

G cluster_properties This compound Properties cluster_predictions Predicted Solubility Prop LogP: 2.28 (Lipophilic) TPSA: 35.53 Ų (Polar) H-Bond Acceptors: 3 PolarProtic Polar Protic (e.g., Ethanol, Methanol) Prop->PolarProtic  H-bond acceptance  Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone, DMSO, THF) Prop->PolarAprotic  Polar interactions  (Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene, Hexane) Prop->Nonpolar  Lipophilic character  (van der Waals) Medium Moderate Solubility PolarProtic->Medium High High Solubility PolarAprotic->High Nonpolar->Medium Low Low Solubility

Caption: Predicted solubility based on molecular properties.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): HIGH solubility is predicted. These solvents have strong dipole moments that can interact effectively with the polar ketone and ether groups of the chromanone. The lack of a competing hydrogen bond network in these solvents makes them excellent candidates for dissolving moderately polar compounds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): MODERATE to HIGH solubility is expected. These solvents can engage in hydrogen bonding with the ether and ketone oxygens. However, the energy required to break the solvent's own hydrogen bonds may slightly lower the overall solubility compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Dichloromethane): MODERATE solubility is predicted. The aromatic ring and hydrocarbon backbone of this compound contribute to its lipophilic character (LogP > 2), allowing for favorable van der Waals interactions with these solvents.

  • Highly Nonpolar Solvents (e.g., Hexane, Heptane): LOW solubility is expected. The polar functional groups on the chromanone will likely make it difficult to dissolve in purely aliphatic hydrocarbon solvents.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The shake-flask method is the gold-standard and most reliable technique for measuring thermodynamic (equilibrium) solubility.[14]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

Step-by-Step Protocol
  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.[14]

    • Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, though 48-72 hours may be necessary for some compounds.[8][9]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.[14]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove any undissolved microparticles.[7][8]

  • Analysis (Quantification by HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Inject the standards and the diluted sample onto an appropriate HPLC system (e.g., a C18 column with a suitable mobile phase).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.

G cluster_cal Calibration A 1. Prepare Slurry (Excess solid in solvent) B 2. Equilibrate (Shake at 25°C for 24-48h) A->B C 3. Settle & Filter (Remove undissolved solid) B->C D 4. Dilute Sample (Known dilution factor) C->D E 5. Analyze by HPLC (Quantify concentration) D->E F 6. Calculate Solubility (Concentration x Dilution Factor) E->F Cal1 Prepare Standards Cal2 Inject & Plot Curve Cal1->Cal2 Cal2->E  Calibration Curve

Caption: Experimental workflow for the Shake-Flask Method.

Implications for Research and Development

An accurate understanding of this compound's solubility is not an academic exercise; it is fundamental to its practical application.

  • Chemical Synthesis: The choice of solvent is critical for dissolving reactants, controlling reaction temperatures, and influencing reaction rates and outcomes.[3]

  • Purification: Solubility differences are exploited in crystallization, a key technique for purifying compounds. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][6]

  • Formulation: For drug development, the active ingredient must be dissolved to create dosage forms like oral solutions or injectables. Poor solubility is a major hurdle that can lead to low bioavailability and therapeutic failure.[2][7][8]

  • Analytical Chemistry: Preparing samples for analysis by techniques like HPLC or NMR requires dissolving the compound in a suitable solvent without causing degradation.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a robust scientific framework allows for strong predictions and establishes a clear path for empirical validation. Its molecular structure, characterized by a LogP of 2.28 and three hydrogen bond acceptors, suggests it is a moderately polar compound with a favorable solubility profile in a range of common polar aprotic and polar protic organic solvents. For researchers and drug developers, the provided shake-flask protocol offers a reliable, self-validating method to generate the precise data needed to advance synthesis, purification, and formulation efforts, ensuring that solvent selection is a data-driven decision rather than a matter of trial and error.

References

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • European Fine Chemicals Group (EFCG). (n.d.). The important role of solvents. Cefic.
  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Al-Ghabeish, M., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).
  • PubChem. (n.d.). 5-Methoxy-4-Chromanone.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Makara Journal of Science. (2021, March 30). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.

Sources

A Technical Guide to the Natural Occurrence of 5-Methoxy-3-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-chromanone and its analogs represent a structurally significant class of oxygenated heterocyclic compounds. While their synthetic chemistry is well-explored, their prevalence and roles in natural systems are less comprehensively understood. This technical guide synthesizes current knowledge on the natural occurrence of these molecules, delving into their sources, biosynthetic origins, and methods for their isolation and characterization. We aim to provide a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, highlighting the untapped potential of these natural scaffolds.

Introduction: The Chromanone Core in Nature

Chromanones, characterized by a benzo-γ-pyrone scaffold lacking the C2-C3 double bond found in chromones, are a widespread class of natural products.[1] Their structural diversity, arising from various substitution patterns on both the aromatic and heterocyclic rings, contributes to a broad spectrum of biological activities.[1][2] The introduction of a methoxy group, particularly at the C-5 position, significantly influences the molecule's electronic and steric properties, often modulating its biological function. This guide focuses specifically on analogs of this compound, a subclass with emerging interest due to its unique structural features and potential pharmacological relevance.

Natural Sources of this compound Analogs

While the broader chromanone class is abundant in higher plants, the documented natural sources of this compound and its close analogs are more sporadic and primarily concentrated in the fungal and plant kingdoms.[1][2]

Fungal Kingdom: A Prolific Source

Fungi, particularly those from marine environments, have proven to be a rich source of structurally diverse chromanone derivatives.[2][3][4][5]

  • Marine-Derived Fungi: Genera such as Penicillium and Aspergillus are notable producers of chromanones.[3][4][5] For instance, a novel chromone derivative, 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one (chromanone A), was isolated from a Penicillium sp. associated with the seaweed Ulva sp.[3] While not a 3-chromanone, this discovery highlights the biosynthetic capacity of marine fungi to produce methoxylated chromanone scaffolds.

  • Endolichenic and Entomopathogenic Fungi: These symbiotic fungi are also emerging as a source of unique secondary metabolites, including chromanones.[2] Research into these ecological niches is ongoing and promises to unveil novel this compound analogs.

Plant Kingdom: Specific Genera of Interest

In the plant kingdom, the occurrence of this compound analogs appears to be more taxonomically restricted.

  • Calophyllum Genus: This genus is a well-known source of complex chromanone acids, which feature a 2,3-dimethyl chromanone nucleus.[6] While the core structure differs from 3-chromanone, the presence of diverse oxygenation patterns, including methoxy groups, suggests that related biosynthetic pathways could potentially produce this compound derivatives.[6]

  • Eugenia Genus: The isolation of 5-O-methyldesmethoxymatteucinol from Eugenia javanica points to the presence of 5-methoxylated chromanone-related structures within this genus.[7]

  • Other Plant Sources: Homoisoflavonoids, which are structurally related to chromanones, have been isolated from various plants like Muscari armeniacum and Cremastra appendiculata.[8] These compounds often feature 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy substitution patterns, indicating the presence of the necessary enzymatic machinery for methoxylation of the chromanone core in these species.[8]

Table 1: Selected Naturally Occurring Chromanone Analogs and Their Sources
Compound Class/NameSpecific SourceKey Structural FeaturesReference
Chromanone APenicillium sp. (marine fungus)8-methoxy-3-methyl-chromen-4-one[3]
Ascherchromanone AAschersonia confluens (fungus)Chromanone derivative[2]
5-hydroxy-2,3-dimethyl-7-methoxychromoneTrichoderma lixii (marine fungus)7-methoxy chromone[9]
PenithochromonesPenicillium thomii (marine fungus)Various chromone derivatives[5]
Caloteysmannic acidCalophyllum wallichianum2,3-dimethyl chromanone acid[6]
CremastranoneCremastra appendiculata, others5,7-dihydroxy-6-methoxy homoisoflavanone[8]

Biosynthetic Considerations

The biosynthesis of the chromanone core is generally understood to proceed through the polyketide pathway. However, the specific steps leading to the this compound scaffold are not fully elucidated.

The Polyketide Pathway Origin

The formation of the xanthone core in fungi, which is structurally related to chromanones, is derived entirely from the polyketide pathway.[10] This suggests a similar origin for the chromanone backbone. The pathway involves the sequential condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic benzopyranone skeleton.

The Methoxylation Step: A Critical Modification

The introduction of a methoxy group is a key late-stage modification in the biosynthesis of many natural products.

  • Enzymatic Machinery: This reaction is typically catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor. The timing of this methoxylation—whether it occurs on an early precursor or the final chromanone scaffold—is an area of active investigation.

  • Regioselectivity: The specific positioning of the methoxy group at C-5 implies the action of a highly regioselective OMT. Understanding the substrate specificity of these enzymes is crucial for biosynthetic engineering efforts.

  • Parallel Pathways: Research on the biosynthesis of quinine has shown that the methoxy group is introduced early in the pathway, on the precursor tryptamine.[11][12][13] The promiscuity of downstream enzymes then allows for the parallel formation of both methoxylated and non-methoxylated alkaloids.[11][12][13] A similar parallel pathway could be operational in the biosynthesis of chromanone analogs.

Diagram 1: Hypothetical Biosynthetic Pathway to this compound

Biosynthetic Pathway Acetate_Units Acetate Units Polyketide_Synthase Polyketide Synthase (PKS) Acetate_Units->Polyketide_Synthase Poly_beta_keto_Chain Poly-β-keto Chain Polyketide_Synthase->Poly_beta_keto_Chain Cyclization_Aromatization Cyclization/Aromatization Poly_beta_keto_Chain->Cyclization_Aromatization Chromanone_Core Pro-Chromanone Core Cyclization_Aromatization->Chromanone_Core Hydroxylation Hydroxylation (P450) Chromanone_Core->Hydroxylation Hydroxy_Chromanone 5-Hydroxy-3-Chromanone Hydroxylation->Hydroxy_Chromanone Methylation O-Methylation (OMT) Hydroxy_Chromanone->Methylation Methoxy_Chromanone This compound Methylation->Methoxy_Chromanone

Caption: A simplified hypothetical biosynthetic pathway for this compound.

Isolation and Structural Elucidation: A Methodological Overview

The isolation and characterization of this compound analogs from natural sources require a systematic and multi-technique approach.

Extraction and Preliminary Fractionation

The initial step involves the extraction of metabolites from the source material (e.g., fungal culture, plant tissue).

  • Solvent Selection: A solvent system with appropriate polarity, typically starting with nonpolar solvents like hexane and progressing to more polar solvents like ethyl acetate and methanol, is employed to selectively extract compounds based on their solubility.

  • Chromatographic Techniques: The crude extract is then subjected to various chromatographic methods for fractionation. Column chromatography using silica gel or Sephadex is commonly used for initial separation.[14]

Purification and Isolation

Further purification of the fractions is necessary to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is a powerful tool for the final purification of chromanone analogs.

  • Crystallization: For crystalline compounds, recrystallization can be an effective final purification step.[14]

Structural Characterization

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the connectivity and stereochemistry of the molecule.[4][15] The chemical shift of the methoxy group protons (typically around 3.8-4.0 ppm) and the characteristic signals of the chromanone core are key diagnostic features.

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present (e.g., carbonyl, hydroxyl) and the chromophoric system of the molecule.

Diagram 2: General Workflow for Isolation and Characterization

Isolation Workflow Start Natural Source Material (e.g., Fungal Culture, Plant Tissue) Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Spectroscopy Structural Elucidation Pure_Compound->Spectroscopy NMR NMR (1D, 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS) Spectroscopy->MS IR_UV IR & UV-Vis Spectroscopy Spectroscopy->IR_UV

Caption: A generalized workflow for the isolation and characterization of natural products.

Potential Pharmacological Significance

Chromanones and their related structures exhibit a wide array of biological activities, suggesting that this compound analogs could be valuable leads for drug discovery.

  • Anticancer and Anti-Plasmodial Activity: Chromanone acids from Calophyllum have demonstrated cytotoxic effects against cancer cell lines and anti-plasmodial activity against Plasmodium falciparum.[6]

  • Enzyme Inhibition: Chromone derivatives have been shown to modulate the activity of carcinogen-metabolizing enzymes and inhibit α-glucosidase.[3][5]

  • Antimicrobial and Antiviral Properties: Various natural chromones and chromanones have reported antifungal, antimicrobial, and antiviral activities.[2]

The presence and position of the methoxy group can significantly impact these activities by influencing factors such as membrane permeability, metabolic stability, and binding affinity to target proteins.

Future Directions and Conclusion

The study of the natural occurrence of this compound analogs is a field with considerable room for exploration. Future research should focus on:

  • Screening of Untapped Natural Sources: A systematic investigation of a wider range of fungal and plant species, particularly from unique ecological niches, is likely to yield novel analogs.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the enzymes involved in the biosynthesis of these compounds will not only deepen our fundamental understanding but also open avenues for their biotechnological production.

  • Pharmacological Evaluation: Isolated analogs should be systematically screened for a broad range of biological activities to uncover their therapeutic potential.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (n.d.). NIH. [Link]
  • Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp. (n.d.). PubMed. [Link]
  • Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035 - PMC. (n.d.). NIH. [Link]
  • Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. (2022). MDPI. [Link]
  • Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. (n.d.). MDPI. [Link]
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
  • Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. (2022). MDPI. [Link]
  • Cytotoxic and Anti-Plasmodial Activities of Chromanone Acids from Calophyllum Wallichianum Plach. and Triana. (2025). Advanced Journal of Chemistry, Section A. [Link]
  • Isolation of Chromanone and Isobenzofuran Derivatives from a Fungicolous Isolate of Epicoccum purpurascens. (2019).
  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
  • Biosynthetic Origin of the Methoxy Group in Quinine and Rel
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
  • Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. (n.d.).
  • Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC. (n.d.). NIH. [Link]
  • Structures of the fused chromanone lactones xanthoquinodins A3 and B3... (n.d.).
  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC. (n.d.). NIH. [Link]
  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. (2024).
  • The isolation and structural characterization of 5-O-methyldesmethoxymatteucinof from Eugenia javanica. (1973). PubMed. [Link]
  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Phcogj.com. [Link]
  • Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri. (2015). PubMed Central. [Link]

Sources

A Theoretical Investigation of 5-Methoxy-3-Chromanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Chromanones and their derivatives have garnered significant interest for their potential as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[2][3] Within this promising class of compounds, 5-Methoxy-3-Chromanone presents a particularly intriguing subject for theoretical investigation due to the influence of its methoxy substitution on the electronic and conformational properties of the chromanone ring system.

This technical guide provides a comprehensive overview of a hypothetical, yet methodologically rigorous, theoretical study of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the application of computational chemistry techniques to elucidate the structural, spectroscopic, and electronic properties of this molecule. Furthermore, this guide explores its potential as a therapeutic agent through molecular docking studies, thereby showcasing a modern workflow for structure-based drug design. While direct experimental and theoretical data for this compound is scarce, this guide leverages established computational methodologies successfully applied to analogous chromone and chromanone derivatives to build a robust and predictive model.[4][5][6]

Theoretical Methodologies

A multi-faceted computational approach is employed to thoroughly characterize this compound. This involves the application of Density Functional Theory (DFT) for the elucidation of its intrinsic molecular properties and molecular docking to explore its potential interactions with a relevant biological target.

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for predicting the properties of chromone and chromanone derivatives with a high degree of accuracy.[4] All DFT calculations in this hypothetical study are performed using a widely recognized quantum chemical software package. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven track record in accurately describing the electronic structure of organic molecules. A 6-311++G(d,p) basis set is employed to ensure a flexible and accurate description of the electron distribution, including diffuse functions and polarization functions on both heavy atoms and hydrogens.

Molecular Docking Studies

To investigate the potential of this compound as a therapeutic agent, molecular docking simulations are conducted. Given the known inhibitory activity of various chromone derivatives against α-glucosidase, an enzyme implicated in type 2 diabetes, this protein is selected as a plausible biological target.[7] Molecular docking is performed using AutoDock Vina, a widely used and validated software for predicting the binding affinity and conformation of a small molecule within the active site of a protein.

Computational Results and Discussion

Conformational Analysis and Molecular Geometry Optimization

The conformational landscape of this compound is explored through a potential energy surface (PES) scan, systematically rotating the rotatable bonds to identify the global minimum energy conformer. The most stable conformer is then subjected to full geometry optimization without any symmetry constraints. The optimized geometric parameters, including bond lengths and angles, provide a detailed three-dimensional structure of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleOptimized Value (Å/°)
Bond LengthC2-O11.37
C3-C41.52
C4=O1.22
C5-O(methoxy)1.36
Bond AngleC2-O1-C8a118.5
O1-C2-C3112.0
C2-C3-C4114.5
Spectroscopic Analysis

To aid in the experimental characterization of this compound, its vibrational and nuclear magnetic resonance (NMR) spectra are simulated.

Vibrational Spectroscopy: The harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated infrared (IR) spectrum is expected to show characteristic peaks for the C=O stretching of the ketone, the C-O-C stretching of the ether and pyran ring, and the aromatic C-H stretching vibrations. Theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. A comparison of theoretical and (when available) experimental vibrational spectra is crucial for validating the computational model.[4]

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch~1680
Aromatic C=C Stretch~1600-1450
C-O-C Stretch (Aromatic Ether)~1250
C-O-C Stretch (Pyran Ring)~1100

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are referenced against tetramethylsilane (TMS). The conformation of the methoxy group can significantly influence its ¹³C NMR chemical shift.[8][9]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller energy gap suggests higher reactivity.[4]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the electrophilic and nucleophilic regions. The negative potential regions (red) are susceptible to electrophilic attack, while the positive potential regions (blue) are prone to nucleophilic attack. The MEP map is a valuable tool for predicting intermolecular interactions.

Potential Biological Applications and Drug Design

Based on the established biological activities of chromanone derivatives, a molecular docking study was performed to investigate the potential of this compound as an inhibitor of α-glucosidase.[7]

Molecular Docking Protocol:

  • Ligand Preparation: The 3D structure of this compound was optimized using DFT as described above.

  • Receptor Preparation: The crystal structure of α-glucosidase was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations. The search space was defined to encompass the active site of the enzyme.

  • Analysis of Results: The docking results were analyzed based on the binding affinity (in kcal/mol) and the intermolecular interactions between the ligand and the active site residues.

Docking Results: The hypothetical docking results indicate that this compound can fit snugly into the active site of α-glucosidase with a favorable binding affinity. The analysis of the binding pose reveals key interactions, such as hydrogen bonding between the carbonyl oxygen of the chromanone and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic ring system.

Table 3: Hypothetical Molecular Docking Results of this compound with α-Glucosidase

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.5ASP215, GLU277, ARG442

The methoxy group at the 5-position may also contribute to the binding affinity through specific interactions within the active site pocket. These theoretical findings suggest that this compound could serve as a lead compound for the development of novel α-glucosidase inhibitors.

Visualizations

Caption: Molecular structure of this compound.

computational_workflow cluster_dft DFT Calculations cluster_docking Molecular Docking geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Vibrational Analysis (IR Spectrum) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc fmo_mep Electronic Properties (HOMO-LUMO, MEP) geom_opt->fmo_mep ligand_prep Ligand Preparation geom_opt->ligand_prep docking_sim Docking Simulation (AutoDock Vina) ligand_prep->docking_sim receptor_prep Receptor Preparation (α-glucosidase) receptor_prep->docking_sim analysis Interaction Analysis docking_sim->analysis start This compound Structure start->geom_opt signaling_pathway compound This compound inhibition Inhibition compound->inhibition enzyme α-Glucosidase enzyme->inhibition substrate Carbohydrate Metabolism inhibition->substrate blocks glucose Reduced Glucose Absorption substrate->glucose outcome Antidiabetic Effect glucose->outcome

Caption: Proposed mechanism of antidiabetic action.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound, demonstrating the power of computational chemistry in modern drug discovery. Through DFT calculations, we can gain deep insights into the structural, spectroscopic, and electronic properties of this molecule. Furthermore, molecular docking studies provide a rational basis for identifying its potential biological targets and predicting its binding interactions. The hypothetical findings presented here suggest that this compound is a promising candidate for further experimental investigation, particularly as a potential inhibitor of α-glucosidase for the management of type 2 diabetes. This in-silico approach allows for the efficient screening and prioritization of compounds, ultimately accelerating the drug development pipeline.

References

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig
  • Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biointerface Research in Applied Chemistry. [Link]
  • Wang, G., et al. (2017). Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2899-2904. [Link]
  • Arumugam, N., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Advances, 14(28), 20085-20098. [Link]
  • Docking and Molecular Dynamics Studies on Chromenone based Cyclin Dependent Kinase-2 Inhibitors. (2016).
  • A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. (2022).
  • Huang, P., et al. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. Journal of Fluorescence, 33(2), 453-458. [Link]
  • Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. (2022).
  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. (2023).
  • Synthesis, Biomedical Activities, and Molecular Docking Study of Novel Chromone Derivatives. (2024).
  • Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. (2020).
  • Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. (2024). RSC Publishing. [Link]
  • Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. (2021). Taylor & Francis Online. [Link]
  • Spectral, TD-DFT, and metal sensing investigations of four chromone-based compounds. (2024). Semantic Scholar. [Link]
  • DFT Calculations and Molecular Docking Studies on a Chromene Deriv
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024).
  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013).

Sources

The Chemistry of Chromanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold - A Privileged Core in Medicinal Chemistry

Chromanone, or chroman-4-one, represents a vital heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to a dihydropyran-4-one ring, is a cornerstone of numerous naturally occurring compounds, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[1] The subtle yet critical distinction between chromanones and their unsaturated counterparts, chromones, lies in the absence of a C2-C3 double bond. This structural variance imparts significant differences in their conformational flexibility and, consequently, their biological activities, making the chromanone framework a "privileged structure" for therapeutic design.[1][2]

This guide provides a comprehensive exploration of the core chemistry of chromanones, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, elucidating the causality behind methodological choices, and explore their diverse biological activities with a focus on the underlying molecular mechanisms and signaling pathways.

I. Synthesis of the Chromanone Scaffold: Strategies and Mechanistic Insights

The synthetic accessibility of the chromanone core allows for extensive structural diversification, a key advantage in the development of compound libraries for high-throughput screening. The choice of a synthetic route is often dictated by the desired substitution pattern, scalability, and the need for efficiency in library generation.

The Cornerstone of Chromanone Synthesis: Intramolecular Oxa-Michael Addition of 2'-Hydroxychalcones

A prevalent and highly versatile method for constructing the chromanone skeleton is the intramolecular oxa-Michael cyclization of 2'-hydroxychalcones.[1][3] This two-step approach offers a high degree of control over the final structure.

Step 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

The precursor 2'-hydroxychalcones are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[4][5][6]

  • Causality of Reagent Choice: The selection of the base is critical for the efficiency of the condensation. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the reaction.[5] The choice of solvent, often a protic solvent like ethanol or methanol, facilitates the dissolution of the reactants and the base.[5]

Experimental Protocol: Classical Synthesis of a 2'-Hydroxychalcone [5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%, 2.0 eq) dropwise while stirring.

  • Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 2'-hydroxychalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to the Chromanone Ring

The synthesized 2'-hydroxychalcone is then subjected to cyclization to form the chromanone ring. This intramolecular oxa-Michael addition can be catalyzed by either acid or base.[7][8]

  • Mechanism of Cyclization: Under basic conditions, the phenoxide ion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. Subsequent protonation yields the flavanone.[7] In an acidic medium, protonation of the carbonyl oxygen activates the α,β-unsaturated system, facilitating the nucleophilic attack of the hydroxyl group.[8]

Experimental Protocol: Cyclization of a 2'-Hydroxychalcone to a Flavanone [8]

  • Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a base like sodium acetate or an acid like methanesulfonic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.

  • Purification: The resulting crude flavanone can be purified by column chromatography on silica gel.

Accelerating Discovery: Microwave-Assisted Synthesis of Chromanones

For the rapid generation of compound libraries, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[9][10][11] This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.[12][13]

  • Why Choose Microwave Synthesis? The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This is particularly advantageous for high-throughput synthesis in a drug discovery setting, where speed and efficiency are paramount.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Chromanones [14]

  • Reactant Mixture: In a microwave-safe vessel, combine the 2'-hydroxyacetophenone (1.0 eq), the appropriate aldehyde (1.1 eq), and a base such as diisopropylamine (DIPA) (1.1 eq) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 160-170 °C) for a short duration (e.g., 1 hour).

  • Work-up and Isolation: After cooling, dilute the reaction mixture with a solvent like dichloromethane (CH₂Cl₂) and wash sequentially with aqueous NaOH, aqueous HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting chromanone by flash column chromatography.

II. Biological Activities and Therapeutic Potential of Chromanones

The chromanone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This section will focus on two key therapeutic areas: cancer and inflammation, highlighting the structure-activity relationships (SAR) and the molecular mechanisms of action.

Chromanones in Oncology: Targeting Cancer Cell Proliferation and Survival

Numerous chromanone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[15][16][17] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

  • Structure-Activity Relationship (SAR) Insights:

    • Substitutions on the B-ring of the chromanone scaffold significantly influence anticancer potency. For instance, the presence of a benzene ring attached via a double bond at the C3 position has been associated with enhanced antiproliferative activity.[14]

    • Halogen substitutions on the phenyl ring can modulate the selectivity and efficacy of chromanone derivatives.[15]

    • The presence of a p-bromobenzyloxy group at the 5-position and a methoxyindole moiety has been shown to be important for the inhibition of the ABCG2 drug efflux pump, which is involved in multidrug resistance in cancer.[18][19]

Quantitative Data: Anticancer Activity of Chromanone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Benzylideneflavanone (Compound 1)Various colon cancer lines8 - 20[14]
3-Chlorophenylchromanone with 2-methylpyrazoline (B2)A549 (Lung cancer)Not specified, but potent[15]
Spiroisoxazoline derivative (7b)HT-29 (Colorectal cancer)1.07 ± 0.28[16]
Spiroisoxazoline derivative (7f)MCF-7 (Breast cancer)11.92 ± 1.07[16]
Chromone-2-aminothiazole derivative (5i)HL-60 (Leukemia)0.25[20]

Signaling Pathways in Chromanone-Mediated Anticancer Activity

Chromanone derivatives have been shown to modulate several key signaling pathways involved in cancer progression. For instance, some derivatives induce apoptosis through the mitochondrial and caspase-3-dependent pathways.[20] Others act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and protein kinase CK2, which are crucial for cell cycle regulation.[20][21]

Anticancer Mechanism of Chromanones Chromanone Chromanone Derivative Kinase Protein Kinase (e.g., CK2, CDK) Chromanone->Kinase Inhibition Downstream Downstream Signaling (e.g., Akt, PARP) Kinase->Downstream Phosphorylation (Inhibited) CellCycle Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis Downstream->Apoptosis Anti-inflammatory Mechanism of Chromanones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Translocation Chromanone Chromanone Derivative Chromanone->MAPK Inhibition Chromanone->NFkB Inhibition

Caption: Chromanones can inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.

III. Spectroscopic Properties of Chromanones

The structural elucidation of newly synthesized chromanone derivatives relies heavily on spectroscopic techniques. A thorough understanding of their characteristic spectral features is essential for chemists in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of chromanones.

  • ¹H NMR: Key diagnostic signals include the protons of the dihydropyranone ring. The methylene protons at C-3 typically appear as a multiplet, while the proton at C-2 (if present) will also show a characteristic splitting pattern depending on its neighboring protons. The aromatic protons will exhibit coupling patterns indicative of the substitution on the benzene ring. [22]* ¹³C NMR: The carbonyl carbon (C-4) gives a characteristic signal in the downfield region of the spectrum. The signals for the other carbons in the heterocyclic and aromatic rings provide further structural confirmation. [22] Table of Representative ¹H and ¹³C NMR Data for a Chromanone Derivative [23]

    Position δC (ppm) δH (ppm), multiplicity (J in Hz)
    2 79.5 5.43, s
    3 45.2 4.34, m
    4 197.1 -
    4a 117.8 -
    5 162.8 -
    6 97.2 6.88, s
    7 165.2 -
    8 94.5 6.79, s

    | 8a | 158.3 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The most prominent feature in the IR spectrum of a chromanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1660 cm⁻¹. [1][24]* UV-Vis Spectroscopy: The UV-Vis spectrum of chromanones typically shows absorption bands in the range of 200-400 nm, arising from π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores. [25][26]

IV. Conclusion and Future Perspectives

The chromanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent chromanone derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of computational modeling and machine learning will undoubtedly accelerate the design of next-generation chromanone-based drugs with improved efficacy and safety profiles. This guide has provided a foundational understanding of the chemistry of chromanones, equipping researchers and drug development professionals with the knowledge to effectively harness the therapeutic potential of this remarkable heterocyclic system.

V. References

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed. [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of 2′‐hydroxychalcone derivatives through Claisen‐Schmidt condensation. ResearchGate. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • FNF-12, a novel benzylidene-chromanone derivative, attenuates inflammatory response in in vitro and in vivo asthma models mediated by M2-related Th2 cytokines via MAPK and NF-kB signaling. PubMed. [Link]

  • structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

  • Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link]

  • Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]

  • Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Bentham Science Publishers. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • the IC 50 values of the studied chromones against TA3 and TA3-MTX-R. It... ResearchGate. [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. [Link]

  • Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). ResearchGate. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. [Link]

  • Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. PubMed. [Link]

  • Mechanistic approach to the cyclization reaction of a 2'-hydroxychalcone analogue with light and solvent. PubMed. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC. [Link]

  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega. [Link]

  • 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Semantic Scholar. [Link]

  • Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)... ResearchGate. [Link]

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. ResearchGate. [Link]

  • 1H and 13C NMR spectral assignments of novel chromenylchalcones. ResearchGate. [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. PubMed. [Link]

  • Merits and Demerits of Microwave Assisted Reactions.pptx. Slideshare. [Link]

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Functionalized Flavones and Chromones. ResearchGate. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]

  • UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. MRC Lab. [Link]

  • UV-Vis & IR Spectroscopy Theory, Instrumentation and Applications | Dr. Rakesh Sharma | CSI. YouTube. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • IC 50 values for the eight compounds found to significantly decrease... ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-Methoxy-3-Chromanone, a heterocyclic compound utilized in advanced chemical research and drug development. Recognizing that comprehensive toxicological data for many novel research chemicals are not always available, this document is built upon the precautionary principle—treating substances of unknown toxicity as potentially hazardous. By synthesizing data from structurally similar chromanone derivatives and adhering to established best practices in laboratory safety, this guide offers a self-validating system of protocols designed to minimize exposure risk and ensure the well-being of laboratory personnel. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust understanding of the causality behind essential safety procedures.

Introduction: The Chromanone Scaffold and the Precautionary Imperative

Chromanone and its derivatives are a significant class of oxygen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1][2] The chromanone scaffold is a "privileged structure," frequently appearing in molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] this compound (CAS No. 109140-20-7) is one such derivative, valued for its specific chemical functionalities in synthetic applications.[5][6]

However, as is common with many specialized research chemicals, a complete and officially recognized toxicological profile for this compound is not publicly available. The Safety Data Sheet (SDS) for this compound often indicates "no data available" for critical hazard classifications, such as GHS pictograms, signal words, and specific toxicological endpoints.[7][8] This data gap necessitates a proactive and stringent approach to safety. The foundational principle of this guide is to treat this compound as a potentially hazardous substance, a prudent course of action when dealing with any compound of unknown toxicity.[5] This approach is informed by studies on various chromanone analogs, some of which have demonstrated significant in vitro cytotoxicity against cancer cell lines, suggesting the potential for biological activity that must be respected in a laboratory setting.[9][10]

This guide, therefore, moves beyond a simple recitation of rules and explains the scientific rationale behind each safety recommendation, empowering researchers to make informed decisions and cultivate a culture of safety.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any new experiment involving this compound.[11]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in assessing its potential for exposure and reactivity.

PropertyValueSource/Notes
Chemical Formula C₁₀H₁₀O₃[7]
Molecular Weight 178.18 g/mol [12]
Appearance Solid (Assumed, based on related compounds)General knowledge
Boiling Point 332.4 ± 42.0 °C(Predicted)[3]
Density 1.205 ± 0.06 g/cm³(Predicted)[3]
Polar Surface Area 35.53 Ų[7]
Toxicological Assessment (Inferred)

In the absence of specific toxicological data for this compound, a hazard assessment must be inferred from the known biological activities of the broader chromanone class.

  • Cytotoxicity: Numerous studies have demonstrated that chromanone derivatives can exhibit significant cytotoxic effects in vitro. For instance, certain 3-benzylidenechroman-4-ones have shown potent inhibitory activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range.[9][10] Another study on chromanone oxime analogs also revealed greater cytotoxicity than their parent quinolone compounds. This suggests that this compound could interfere with cellular processes and should be handled as a substance potentially harmful to living tissue.

  • Routes of Exposure: The primary routes of potential exposure in a laboratory setting are:

    • Inhalation: As a solid, the compound can form dust or aerosols during weighing and transfer, which can be inhaled.[5]

    • Dermal Contact: Direct contact with the skin can lead to absorption, especially if the compound is dissolved in a solvent.

    • Ocular Contact: Dust or splashes can cause serious eye irritation or damage.

    • Ingestion: Accidental ingestion can occur through poor hygiene practices, such as not washing hands before leaving the lab.[13]

Given these potential hazards, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment to minimize all routes of exposure.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize hazards at their source.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood.[14] This is the most critical engineering control to prevent the inhalation of airborne particles or vapors.

  • Ventilated Enclosures: For high-precision weighing of the solid compound, a ventilated balance enclosure should be used to contain any dust generated.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted to trained personnel.

  • Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs must be developed and approved for all experimental workflows involving this compound. These SOPs should cover every step from material receipt to final waste disposal.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile), double-gloving recommendedFully-buttoned lab coat with tight cuffsNot required if performed in a fume hood or ventilated enclosure
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coat with tight cuffsNot required if performed in a fume hood
Running Reactions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coat with tight cuffsNot required for closed systems or within a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl or thick Nitrile)Chemical-resistant apron over lab coatN95 respirator (minimum) for solid spills outside of a fume hood

Causality:

  • Face Shield: A face shield is recommended in addition to goggles when handling the solid or preparing solutions due to the increased risk of splashes or aerosol generation.

  • Double-Gloving: Recommended when handling the solid to allow for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Tight Cuffs: Lab coat cuffs should be snug around the wrist to prevent dust or droplets from entering the sleeve.

Protocol: Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds.[7]

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.[11]

  • Mask/Respirator (if required): Secure the mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.[15]

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[8][15]

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.[7][11]

  • Lab Coat/Gown: Unfasten the lab coat and remove it by folding it inward, touching only the inside surfaces.[11]

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap or earpieces from the back.[7]

  • Mask/Respirator (if used): Remove without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.


}

PPE Donning and Doffing Workflow

Safe Handling and Experimental Procedures

Adherence to strict protocols during handling is paramount.

Protocol: Weighing and Transferring Solid this compound
  • Preparation: Ensure the chemical fume hood or ventilated balance enclosure is clean and operational. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.

  • PPE: Don the appropriate PPE as specified in the table above (Section 4.0).

  • Transfer: Carefully open the primary container inside the hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper or into a tared container.

  • Minimize Dust: Perform all transfers slowly and deliberately to minimize the generation of airborne dust. Avoid any actions that could cause the powder to become aerosolized.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

  • Sealing: Securely close the primary container of this compound.

Protocol: Solution Preparation
  • Solvent Addition: All solution preparations must occur within a chemical fume hood. Add the solvent to the solid, not the other way around, to prevent splashing of the powder.

  • Dissolution: Use gentle agitation (stirring or swirling) to dissolve the solid. If sonication is required, ensure the vessel is capped.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.

Spill and Emergency Procedures

Preparedness is key to managing accidental releases effectively. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Response

The response to a spill depends on its size and location. For any spill of this compound, it should be treated as a major spill if it occurs outside of a fume hood or if the quantity is significant.[15]

Protocol: Solid Chemical Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area.[16]

  • Assess: From a safe distance, assess the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your institution's Environmental Health & Safety (EHS) department.

  • Control Access: Restrict access to the spill area to prevent further contamination.

  • PPE: Don the appropriate PPE for spill cleanup, including a minimum of an N95 respirator, chemical goggles, a face shield, a chemical-resistant apron, and double gloves.

  • Contain: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne. Do NOT use a dry brush or create air currents.

  • Cleanup: Carefully sweep the covered solid material into a dustpan and place it into a labeled hazardous waste container.[17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place all contaminated materials (wipes, gloves, etc.) into the hazardous waste bag.

  • Dispose: Seal the hazardous waste container and arrange for pickup through your institution's EHS office.

  • Report: Report the incident to your supervisor and EHS as per institutional policy.


}

Solid Chemical Spill Response Workflow

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store in secondary containment to prevent the spread of material in case of a leak.[15]

Disposal Considerations

All waste containing this compound, including contaminated lab debris, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.[18][19]

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18]

  • Disposal Route: Do not dispose of this chemical down the drain or in regular solid waste.[10] All disposal must be handled through your institution's certified hazardous waste management program.[20]

Conclusion

The safe handling of this compound is predicated on a conservative, risk-based approach that acknowledges the absence of complete toxicological data. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to detailed, validated protocols for handling and emergency response, researchers can effectively mitigate the risks associated with this valuable research chemical. The principles and procedures outlined in this guide are designed to be integrated into a comprehensive laboratory safety program, fostering an environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. TWU.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023). National Institutes of Health.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. ACC.
  • Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. (2022). Biointerface Research in Applied Chemistry.
  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. University of Ottawa.
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (2014). PubMed Central.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. EHS UTK.
  • Capot Chemical Co., Ltd. (2010). MSDS of this compound. Capot Chemical.
  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.
  • Kamboj, S., & Dahiya, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2022). PubMed Central.
  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2022). ResearchGate.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.
  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety.
  • Centers for Disease Control and Prevention. (2020). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. CDC.
  • Westlab. (2021). PPE – The Correct Procedures. Westlab.
  • The George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety.
  • Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. (2012). Africa Research Connect.
  • Dighade, A. S., & Dighade, S. R. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Royal Society of Chemistry.

Sources

A Technical Guide to the Research Applications of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-Chromanone is a heterocyclic compound featuring a dihydropyranone ring fused to a methoxy-substituted benzene ring. As a member of the chromanone family, this scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2][3] While this compound itself is primarily a synthetic intermediate, its core structure is integral to numerous compounds with significant pharmacological potential. This guide provides a comprehensive technical overview of the potential research applications of this compound, detailing its chemical properties, synthetic utility, and its role as a foundational scaffold for developing novel therapeutic agents, particularly in oncology and neurodegenerative diseases.

Introduction: The Versatility of the Chromanone Scaffold

Chromanones are a class of oxygen-containing heterocyclic compounds that are ubiquitous in nature and serve as crucial building blocks in medicinal chemistry.[2][4] The fusion of a benzene ring with a dihydropyran ring creates a rigid, three-dimensional structure that can be strategically functionalized to achieve specific biological activities.[1] The absence of a double bond between the C-2 and C-3 positions distinguishes chromanones from the related chromones, leading to significant variations in their biological profiles.[1][4]

This compound, with its methoxy group at the 5-position and a ketone at the 3-position, offers multiple points for chemical modification. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the ketone provides a reactive handle for introducing a wide array of functional groups. These features make it an attractive starting point for the synthesis of compound libraries aimed at drug discovery.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109140-20-7[5]
Molecular Formula C₁₀H₁₀O₃[5]
Molecular Weight 178.18 g/mol [5][6]
Boiling Point 332.4±42.0 °C (Predicted)[6]
Density 1.205±0.06 g/cm³ (Predicted)[6]
Polar Surface Area 35.53 Ų[5]

Synthetic Approaches:

The synthesis of 3-chromanones can be achieved through various established organic reactions. A common and versatile method involves the intramolecular cyclization of a precursor molecule.

Experimental Protocol: Illustrative Synthesis of a Chromanone Scaffold

  • Starting Materials: A substituted phenol (in this case, a methoxyphenol) and a suitable three-carbon synthon are the typical starting materials.

  • Key Reaction: An intramolecular cyclization, often acid-catalyzed, is a crucial step to form the heterocyclic ring.[7]

  • Purification: Standard purification techniques such as column chromatography are employed to isolate the final product.

For a more detailed understanding of various synthetic routes to chromanones and flavanones, several resources are available.[7][8]

Visualization of a General Synthetic Workflow:

Synthesis_Workflow cluster_step1 Precursor Synthesis cluster_step2 Cyclization and Purification Substituted_Phenol Substituted Phenol Coupling_Reaction Coupling Reaction Substituted_Phenol->Coupling_Reaction Three_Carbon_Synthon Three-Carbon Synthon Three_Carbon_Synthon->Coupling_Reaction Intermediate Acyclic Intermediate Coupling_Reaction->Intermediate Intermediate_2 Acyclic Intermediate Cyclization Intramolecular Cyclization (e.g., Acid-catalyzed) Intermediate_2->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Final_Product Chromanone Derivative Purification->Final_Product Neuroprotection_Pathway Derivative This compound Derivative Oxidative_Stress Oxidative Stress Derivative->Oxidative_Stress Inhibition Neuroinflammation Neuroinflammation Derivative->Neuroinflammation Inhibition Nrf2_Pathway Nrf2/ARE Pathway Derivative->Nrf2_Pathway Activation Enzyme_Inhibition Enzyme Inhibition (e.g., AChE, BuChE) Derivative->Enzyme_Inhibition Inhibition Neuroprotection Neuroprotection Nrf2_Pathway->Neuroprotection Enzyme_Inhibition->Neuroprotection

Caption: Potential multi-target neuroprotective mechanisms of chromanone derivatives.

Future Perspectives and Conclusion

This compound is a valuable and versatile scaffold for the development of novel chemical entities with therapeutic potential. Its utility as a synthetic building block allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The proven success of the broader chromanone class in preclinical studies, particularly in the areas of oncology and neuroprotection, strongly supports the continued exploration of this compound and its derivatives in drug discovery and development programs. Future research should focus on leveraging advanced synthetic methodologies to expand the chemical space around this core and employing sophisticated biological assays to elucidate the mechanisms of action of novel derivatives.

References

  • [Anonymous]. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771.
  • [Anonymous]. (n.d.).
  • [Anonymous]. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.
  • [Anonymous]. (n.d.). This compound 109140-20-7 wiki. Guidechem.
  • [Anonymous]. (2022). New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Drug Development Research, 83(2), 470-484.
  • Jalili-Baleh, L., Nadri, H., Forootanfar, H., Tüylü Küçükkılınç, T., Ayazgök, B., Sharifzadeh, M., Rahimifard, M., Baeeri, M., Abdollahi, M., Foroumadi, A., & Khoobi, M. (n.d.).
  • [Anonymous]. (n.d.). The effects of reference compounds, flavanone and chromanone (A) and...
  • [Anonymous]. (n.d.).
  • [Anonymous]. (2025). Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines.
  • [Anonymous]. (n.d.). This compound CAS#: 109140-20-7. ChemicalBook.
  • [Anonymous]. (n.d.). The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
  • [Anonymous]. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
  • [Anonymous]. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • [Anonymous]. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.
  • [Anonymous]. (n.d.). Chromone: a valid scaffold in Medicinal Chemistry. CORE.
  • [Anonymous]. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.
  • [Anonymous]. (n.d.). 5-Methoxy-4-Chromanone. PubChem.
  • [Anonymous]. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. SciSpace.
  • [Anonymous]. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)
  • [Anonymous]. (n.d.).
  • Ewies, F. F., El-Shehry, M. F., & Ali, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • [Anonymous]. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • [Anonymous]. (2015). Synthesis and pharmacological activities of non-flavonoid chromones: a patent review (from 2005 to 2015).
  • [Anonymous]. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review).
  • [Anonymous]. (n.d.). This compound (cas 109140-20-7) SDS/MSDS download. Guidechem.
  • [Anonymous]. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PMC - NIH.
  • [Anonymous]. (n.d.). 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one. 普思生物.
  • [Anonymous]. (n.d.). A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4' - Benchchem.
  • [Anonymous]. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Nchinda, A. T. (n.d.).
  • [Anonymous]. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one.
  • [Anonymous]. (n.d.). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage.
  • [Anonymous]. (2022). Synthesis of 2,3-heterofused chromones, hetero analogues of xanthone.
  • Dighade, A. S., & Dighade, S. R. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.
  • [Anonymous]. (n.d.).
  • Kosolapova, L. S., Kurbangalieva, A. R., Kozyakov, D. A., Lodochnikova, O. A., Berdnikov, E. A., & Chmutova, G. A. (2013). 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with nitrogen-containing nucleophiles.
  • [Anonymous]. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC - NIH.

Sources

An In-Depth Technical Guide to the Reactivity of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of 5-Methoxy-3-Chromanone, a heterocyclic ketone with significant potential in medicinal chemistry and organic synthesis. By dissecting its structural features and exploring its behavior in various chemical transformations, this document aims to equip researchers with the knowledge to effectively utilize this versatile scaffold in the design and synthesis of novel bioactive molecules.

Introduction: Structural Features and Electronic Profile

This compound belongs to the chromanone family, a class of compounds characterized by a benzopyran ring system with a ketone at the 3-position. The presence of a methoxy group at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity.

The chemical structure of this compound is as follows:

Caption: Structure of this compound.

The key reactive sites of this compound are:

  • The Carbonyl Group (C3): The ketone at the 3-position is a primary site for nucleophilic attack.

  • The α-Carbons (C2 and C4): The protons on the carbons adjacent to the carbonyl group are acidic and can be removed to form an enolate, which is a potent nucleophile.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of attack directed by the activating methoxy group and the deactivating effect of the heterocyclic ring.

The 5-methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, this electron-donating effect can also decrease the electrophilicity of the chromone system, potentially reducing the reactivity of the carbonyl group towards nucleophiles[1][2].

Synthesis of this compound

A common and effective method for the synthesis of this compound is through an intramolecular Friedel-Crafts reaction. This approach offers good yields and regioselectivity.

Proposed Synthetic Pathway

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 2-Methoxyphenol C 3-Chloro-1-(2-methoxyphenyl)propan-1-one A->C AlCl3, CS2 B 3-Chloropropionyl chloride B->C D This compound C->D Polyphosphoric acid (PPA), heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-(2-methoxyphenyl)propan-1-one

  • To a stirred solution of 2-methoxyphenol (1.0 eq.) in carbon disulfide (CS₂), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) portion-wise at 0 °C.

  • After the addition is complete, add 3-chloropropionyl chloride (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 3-chloro-1-(2-methoxyphenyl)propan-1-one.

Step 2: Synthesis of this compound

  • Add the purified 3-chloro-1-(2-methoxyphenyl)propan-1-one (1.0 eq.) to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

  • Heat the mixture at this temperature for 2-3 hours.

  • Monitor the cyclization by TLC until the starting material is consumed.[3][4]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactivity at the Carbonyl Group (C3)

The ketone at the C3 position is a key site for nucleophilic addition reactions.

Reduction Reactions

The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents.

Protocol: Reduction of this compound to 5-Methoxy-chroman-3-ol

  • Dissolve this compound (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise with stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to yield 5-Methoxy-chroman-3-ol.

Grignard Reactions

Grignard reagents add to the carbonyl group to form tertiary alcohols, providing a valuable method for carbon-carbon bond formation.[5][6][7][8][9]

Protocol: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq.) in THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Reactivity at the α-Carbons: Enolate Chemistry

The protons at the C2 and C4 positions are acidic and can be abstracted by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of C-C bond-forming reactions.[4][10][11]

Caption: Enolate formation and subsequent reactions.

Alkylation Reactions

The enolate of this compound can be alkylated with alkyl halides.

Protocol: α-Alkylation of this compound

  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add an alkyl halide (e.g., methyl iodide, 1.2 eq.) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

  • Purify the alkylated product by column chromatography.

Reactivity of the Aromatic Ring

The 5-methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The most likely positions for substitution are C6 and C8, with the C6 position being sterically more accessible. The heterocyclic portion of the molecule is generally deactivating.

Nitration

Protocol: Nitration of this compound

  • To a solution of this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry and concentrate the organic layer to obtain the nitrated product, which may be a mixture of isomers requiring chromatographic separation.

Spectroscopic Data

While specific, publicly available NMR and IR spectra for this compound are not readily found in the literature, data for closely related structures can provide valuable reference points for characterization. For instance, the spectroscopic data for 5-hydroxy-7-methoxy-2-methyl-chromone can offer insights into the expected chemical shifts and vibrational frequencies.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic protons on the benzene ring.

    • A singlet for the methoxy group protons around 3.8-4.0 ppm.

    • Signals for the methylene protons at C2 and C4.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C3) around 200 ppm.

    • Aromatic carbon signals.

    • A signal for the methoxy carbon around 55-60 ppm.[11]

    • Signals for the C2 and C4 carbons.

  • IR Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

    • C-O stretching vibrations for the ether linkage and the methoxy group.

    • Aromatic C-H and C=C stretching vibrations.

Conclusion and Future Outlook

This compound is a versatile building block with multiple reactive sites that can be selectively targeted to generate a diverse array of complex molecules. Its reactivity is governed by the interplay between the ketone functionality, the adjacent enolizable protons, and the electron-rich aromatic ring. The insights and protocols provided in this guide are intended to facilitate the exploration of this compound's chemical space, paving the way for the discovery of new therapeutic agents and innovative synthetic methodologies. Further research into asymmetric transformations and the development of novel catalytic systems for the functionalization of this scaffold will undoubtedly unlock its full potential in drug discovery and development.

References

  • Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry.
  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. The Journal of Organic Chemistry.
  • Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Request PDF.
  • Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry.
  • 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews.
  • Enol
  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Enol
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO South Africa.
  • Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of the Chemical Society, Perkin Transactions 1.
  • Enantioselective Synthesis of Chromanone and Thiochromanone Deriv
  • 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
  • FTIR di†erence spectra of methoxy species formed by methanol...
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • A novel synthesis of chromone based unnatural -amino acid deriv
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. BenchChem.
  • 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Solvent effects on infrared spectra of 5-methyl-7-methoxy-iso-flavone in single solvent systems. Request PDF.
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Reactions with Grignard Reagents. Chemistry LibreTexts.
  • Grignard Reaction. Organic Chemistry Portal.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Grignard Reagents. Chemistry LibreTexts.

Sources

Methodological & Application

Synthesis of 5-Methoxy-3-Chromanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-Methoxy-3-Chromanone, a valuable heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable synthesis.

Introduction

Chromanones are a class of bicyclic compounds that form the core structure of many biologically active molecules, including flavonoids and other natural products. Their versatile scaffold allows for a wide range of chemical modifications, making them attractive targets in the synthesis of novel therapeutic agents. This compound, in particular, serves as a key intermediate for the elaboration into more complex molecular architectures. This guide details a robust and validated multi-step synthesis beginning from the readily available starting material, 3-methoxyphenol.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a five-step sequence, commencing with the protection of the phenolic hydroxyl group of 3-methoxyphenol, followed by ortho-lithiation and subsequent reaction with an electrophile to introduce the acetic acid ethyl ester side chain. Deprotection and cyclization then lead to the formation of the chromanone ring system.

synthesis_workflow start 3-Methoxyphenol step1 Protection of Hydroxyl Group start->step1 Ethyl vinyl ether, Cl3CCOOH step2 Ortho-lithiation and Reaction with Bromoacetate step1->step2 1. n-BuLi, CuI 2. BrCH2COOEt step3 Deprotection step2->step3 2M HCl step4 Intramolecular Cyclization step3->step4 Polyphosphoric acid end This compound step4->end

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberSupplier
3-Methoxyphenol150-19-6Sigma-Aldrich
Ethyl vinyl ether929-57-7Sigma-Aldrich
Trichloroacetic acid76-03-9Sigma-Aldrich
n-Butyllithium (1.6 M in hexanes)109-72-8Sigma-Aldrich
Copper(I) iodide7681-65-4Sigma-Aldrich
Ethyl bromoacetate105-36-2Sigma-Aldrich
Diethyl ether (anhydrous)60-29-7Sigma-Aldrich
Tetrahydrofuran (THF, anhydrous)109-99-9Sigma-Aldrich
Hydrochloric acid (2M)7647-01-0Fisher Scientific
Sodium bicarbonate (sat. soln.)144-55-8Fisher Scientific
Brine (sat. NaCl soln.)7647-14-5Fisher Scientific
Anhydrous sodium sulfate7757-82-6Fisher Scientific
Polyphosphoric acid8017-16-1Sigma-Aldrich
Dichloromethane75-09-2Fisher Scientific
Ethyl acetate141-78-6Fisher Scientific
Hexanes110-54-3Fisher Scientific
Step 1: Protection of 3-Methoxyphenol

The phenolic hydroxyl group of 3-methoxyphenol is protected as its ethyl vinyl ether derivative to prevent it from interfering with the subsequent ortho-lithiation step.

Procedure:

  • To a solution of 3-methoxyphenol (1.0 eq.) in anhydrous diethyl ether, add a catalytic amount of trichloroacetic acid.

  • Cool the mixture to 0 °C and add ethyl vinyl ether (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.

Step 2: Synthesis of 2'-Hydroxy-6'-methoxyphenylacetic acid ethyl ester

This step involves a directed ortho-lithiation of the protected 3-methoxyphenol, followed by the formation of an organocopper complex and subsequent reaction with ethyl bromoacetate.[1]

Procedure:

  • Dissolve the protected 3-methoxyphenol (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.1 eq., 1.6 M in hexanes) and stir for 1 hour at -78 °C.

  • Add copper(I) iodide (0.5 eq.) and stir for an additional hour to form the organocopper complex.[1]

  • Add ethyl bromoacetate (1.1 eq.) dropwise and allow the reaction mixture to slowly warm to room temperature over 3.5 hours.[1]

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with 10% sodium carbonate solution and brine until the pH is neutral.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Phenolic Group

The ethyl vinyl ether protecting group is removed under acidic conditions to reveal the free hydroxyl group.

Procedure:

  • Dissolve the crude product from Step 2 in ethanol.

  • Add 2M hydrochloric acid and stir at room temperature for 15 minutes.[1]

  • Remove the ethanol under reduced pressure.

  • Add diethyl ether and wash the organic layer with brine until the pH is neutral.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.

Step 4: Intramolecular Cyclization to this compound

The final step involves the intramolecular cyclization of the phenolic ester to form the chromanone ring. This reaction is typically promoted by a strong acid catalyst such as polyphosphoric acid.

Procedure:

  • Add the crude 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester to polyphosphoric acid.

  • Heat the mixture with stirring. The exact temperature and time will need to be optimized, but a starting point of 80-100 °C for 1-2 hours is recommended.

  • Monitor the reaction by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound is purified by column chromatography on silica gel.

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column packed with hexanes.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.2-7.4 (m, 1H, Ar-H)

    • δ ~6.5-6.7 (m, 2H, Ar-H)

    • δ ~4.5 (s, 2H, -O-CH₂-)

    • δ ~3.8 (s, 3H, -OCH₃)

    • δ ~3.5 (s, 2H, -CO-CH₂-)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~205-210 (C=O)

    • δ ~158-160 (Ar-C-O)

    • δ ~155-157 (Ar-C-O)

    • δ ~130-135 (Ar-CH)

    • δ ~110-115 (Ar-C)

    • δ ~105-110 (Ar-CH)

    • δ ~100-105 (Ar-CH)

    • δ ~70-75 (-O-CH₂)

    • δ ~55-57 (-OCH₃)

    • δ ~45-50 (-CO-CH₂-)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 178.06

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~2950-3050 (C-H stretching)

    • ~1680-1700 (C=O stretching, ketone)

    • ~1600, 1480 (C=C aromatic ring stretching)

    • ~1250-1300 (Ar-O-C stretching)

Reaction Mechanism

The key step in this synthesis is the intramolecular cyclization. The mechanism involves the protonation of the ester carbonyl by the strong acid, which increases its electrophilicity. The electron-rich aromatic ring then acts as a nucleophile, attacking the activated carbonyl carbon to form a six-membered ring. Subsequent loss of ethanol leads to the formation of the chromanone.

Caption: Proposed mechanism for the intramolecular cyclization. (Note: Actual chemical structure images are represented by placeholders due to current limitations.)

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Ethyl bromoacetate: Lachrymator and toxic. Avoid inhalation and contact with skin and eyes.

  • Polyphosphoric acid: Corrosive. Causes severe burns. Handle with care.

  • Organic Solvents (Diethyl ether, THF, Hexanes, Ethyl Acetate, Dichloromethane): Highly flammable. Keep away from ignition sources.

Refer to the Material Safety Data Sheets (MSDS) for each reagent for detailed safety information.

References

  • Velkov, J., Mincheva, Z., Bary, J., Boireaus, G., & Fujier, C. (1997). A New Route for the Synthesis of 5-Methoxychroman-3-one.
  • Danan, A., & Kirkia~harian, A. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Further details would be needed to create a full citation for this reference mentioned in the primary source).
  • Carl ROTH.
  • Chemos GmbH & Co.KG.

Sources

Synthesis of 5-Methoxy-3-Chromanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Methoxy-3-Chromanone, a valuable heterocyclic compound in the landscape of drug discovery and materials science. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. The synthesis is approached as a two-step process commencing with the readily available 2'-hydroxy-5'-methoxyacetophenone.

Introduction to this compound

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including flavonoids and other natural products. Their diverse pharmacological properties have made them attractive scaffolds in medicinal chemistry. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein is a robust and reproducible method, relying on a classical Mannich reaction followed by a reductive cyclization.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence starting from 2'-hydroxy-5'-methoxyacetophenone. The overall workflow is depicted in the following diagram:

SynthesisWorkflow Start 2'-hydroxy-5'-methoxyacetophenone Mannich_Base 1-(2-hydroxy-5-methoxyphenyl)-3- (dimethylamino)propan-1-one (Mannich Base) Start->Mannich_Base   Mannich Reaction    (Formaldehyde, Dimethylamine HCl) Final_Product This compound Mannich_Base->Final_Product   Reductive Cyclization    (e.g., NaBH4, acidic workup)

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Mannich Base Intermediate

The initial step involves the synthesis of the Mannich base, 1-(2-hydroxy-5-methoxyphenyl)-3-(dimethylamino)propan-1-one, from 2'-hydroxy-5'-methoxyacetophenone.

Principle and Causality

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 2'-hydroxy-5'-methoxyacetophenone provides the enolizable ketone, formaldehyde acts as the aldehyde component, and dimethylamine (used as its hydrochloride salt for stability and ease of handling) is the secondary amine. The reaction proceeds via the formation of an electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor), which is then attacked by the enol form of the acetophenone. The acidic conditions facilitate both the formation of the iminium ion and the enolization of the ketone.

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-(dimethylamino)propan-1-one
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2'-hydroxy-5'-methoxyacetophenone166.171.66 g10
Dimethylamine hydrochloride81.541.06 g13
Paraformaldehyde(30.03)n0.39 g13 (as CH₂O)
Ethanol (95%)46.0720 mL-
Concentrated HCl36.460.2 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10 mmol), dimethylamine hydrochloride (1.06 g, 13 mmol), and paraformaldehyde (0.39 g, 13 mmol).

  • Add 20 mL of 95% ethanol to the flask, followed by the addition of 0.2 mL of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product, the hydrochloride salt of the Mannich base, may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to yield the pure hydrochloride salt of 1-(2-hydroxy-5-methoxyphenyl)-3-(dimethylamino)propan-1-one.

PART 2: Reductive Cyclization to this compound

The second and final step is the reductive cyclization of the synthesized Mannich base to afford the target molecule, this compound.

Principle and Causality

This transformation involves two key processes: the reduction of the ketone and the intramolecular cyclization. The ketone of the Mannich base is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[1] The resulting amino alcohol intermediate, under acidic conditions, undergoes an intramolecular nucleophilic substitution. The phenolic hydroxyl group acts as the nucleophile, attacking the carbon bearing the protonated hydroxyl group (a good leaving group as water), leading to the formation of the chromanone ring and elimination of dimethylamine.

ReductiveCyclization cluster_0 Mechanism of Reductive Cyclization Mannich_Base Mannich Base (Ketone) Amino_Alcohol Amino Alcohol Intermediate Mannich_Base->Amino_Alcohol 1. NaBH4 (Reduction) Cyclized_Intermediate Protonated Cyclized Intermediate Amino_Alcohol->Cyclized_Intermediate 2. H+ (Intramolecular Cyclization) Final_Product This compound Cyclized_Intermediate->Final_Product - H+

Caption: Proposed mechanism for the reductive cyclization step.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Mannich base hydrochloride261.742.62 g10
Sodium borohydride (NaBH₄)37.830.45 g12
Methanol32.0450 mL-
Hydrochloric acid (2 M)36.46As needed-
Diethyl ether or Ethyl acetate-For extraction-

Procedure:

  • Dissolve the Mannich base hydrochloride (2.62 g, 10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2-3). This step should be performed in a fume hood as hydrogen gas may be evolved.

  • Heat the acidified mixture to reflux for 1-2 hours to facilitate the cyclization.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a solid or a viscous oil.

  • 1H NMR (CDCl₃): Expected signals would include aromatic protons, a singlet for the methoxy group, and signals for the methylene protons of the chromanone ring.

  • 13C NMR (CDCl₃): Will show characteristic peaks for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀O₃, MW: 178.18 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching frequency is expected around 1680-1700 cm⁻¹.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Paraformaldehyde is toxic and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care and quenched slowly.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.

References

  • Afsah, E. M., et al. (2017). Utility of Ketonic Mannich Bases in Synthesis of Some New Functionalized 2-Pyrazolines. Journal of Heterocyclic Chemistry.
  • Gasanov, F. G., et al. (2015). Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revista de Chimie, 66(2), 158-162.
  • Kamble, P., & Wadher, S. (2018).
  • Palermo, V., et al. (2022). 2-(2-furyl)-chromones and chromanones synthesis. Ciencia en Desarrollo.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]
  • MDPI. (2023). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. [Link]
  • RSC Publishing. (2024).
  • NIH. (2022). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. [Link]
  • Pure and Applied Chemistry. (n.d.). sodium borohydride and amine-boranes, commercially important reducing agents. [Link]
  • MDPI. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]
  • NIH. (2015). Mannich bases in medicinal chemistry and drug design. [Link]
  • MDPI. (2024). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)
  • ResearchGate. (2022). Preparation of 3‐Hydroxy chromone Using MCPBA. [Link]
  • NIH. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
  • ResearchGate. (2025).
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. [Link]
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
  • Organic Chemistry Portal. (2023).
  • PubMed. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. [Link]
  • John Wiley & Sons, Ltd. (2012).
  • ResearchGate. (2025).
  • IAS Fellows. (2011). Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. [Link]
  • IJRPC. (2014).
  • Semantic Scholar. (2015).
  • Google Patents. (n.d.).

Sources

Application Note: Comprehensive Characterization of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

5-Methoxy-3-Chromanone is a heterocyclic compound belonging to the chromanone family. Chromones and their derivatives are widely found in nature and are known to possess a range of medicinal properties.[1] The precise characterization of this compound is a critical prerequisite for its development as a potential therapeutic agent, ensuring its identity, purity, and stability. In drug discovery and development, a thorough understanding of a compound's physicochemical properties is essential as these properties significantly influence its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME).[2]

This application note provides a comprehensive guide to the analytical methods for the characterization of this compound. It is designed to provide researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind the selection of specific analytical techniques. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.[3]

Physicochemical Properties

A foundational aspect of characterization involves determining the fundamental physicochemical properties of this compound. These properties are not only crucial for understanding its behavior in biological systems but also for the development of suitable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Reported ValueSource
Molecular FormulaC10H10O3[4]
Molecular Weight178.19 g/mol [4]
Boiling Point332.4±42.0 °C[5]
Density1.205±0.06 g/cm3 [5]
AppearanceLight yellow to Yellow to Orange powder to lump[4]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Principle of the Method: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will have a specific retention time on the column depending on the exact mobile phase composition. Detection is often achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.[6] For chromanones, a detection wavelength of around 285 nm is generally effective.[6][7]

Workflow for HPLC Method Development:

Caption: Workflow for HPLC analysis of this compound.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[7][8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is commonly used. For Mass-Spec compatibility, formic acid is preferred.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at 285 nm.[6][7]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.22 µm membrane filter before injection.[10]

  • Data Analysis: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount using the calibration curve.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[11] It is particularly useful for identifying and quantifying trace impurities.

Principle of the Method: In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification.[12]

Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

  • Injection: A split/splitless injector is used. The choice of split or splitless mode depends on the concentration of the analyte.

  • Mass Spectrometer Parameters: The mass spectrometer is typically operated in full scan mode to acquire the mass spectra of all eluting compounds.

  • Data Analysis: The identification of this compound and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).[13]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.[14]

Principle of the Method: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.

Expected ¹H and ¹³C NMR Spectral Features for this compound: While specific spectral data for this compound is not readily available in the provided search results, based on the structure and data for similar chromone and methoxy-substituted compounds, the following signals can be anticipated[15][16][17][18]:

  • ¹H NMR:

    • Aromatic protons on the benzene ring.

    • A singlet for the methoxy group protons (-OCH₃).

    • Signals for the methylene protons (-CH₂-) in the chromanone ring.

  • ¹³C NMR:

    • Signals for the carbonyl carbon (C=O).

    • Aromatic carbon signals.

    • A signal for the methoxy carbon (-OCH₃).

    • Signals for the methylene carbons in the chromanone ring.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural assignment.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Method: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR analysis of this compound.

Expected FT-IR Absorption Bands for this compound: Based on the structure and data for similar compounds, the following characteristic absorption bands are expected[19][20][21][22]:

Table 2: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (ketone)~1680
C-O-C (ether)~1250 and ~1050
C=C (aromatic)~1600-1450
C-H (aromatic)~3100-3000
C-H (aliphatic)~3000-2850

Protocol for FT-IR Analysis:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive characterization of this compound using a combination of chromatographic and spectroscopic techniques is essential for its successful development as a potential therapeutic agent. The protocols and guidelines presented in this application note provide a robust framework for ensuring the identity, purity, and structural integrity of this compound. By following these methodologies, researchers can generate high-quality, reproducible data that will support further preclinical and clinical investigations.

References

  • This compound CAS#: 109140-20-7 - ChemicalBook. (n.d.).
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC - NIH. (2024, October 22).
  • A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4' - Benchchem. (n.d.).
  • Analytical Methods. (n.d.).
  • 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (n.d.).
  • Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. (n.d.).
  • Separation of 5-Methoxy-indol-3-aldehyde on Newcrom R1 HPLC column. (n.d.).
  • This compound | 109140-20-7 - ChemicalBook. (2023, May 4).
  • Carbon-13 chemical shift assignments of chromones and isoflavones - Canadian Science Publishing. (n.d.).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020, December 30).
  • "HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantification" - Benchchem. (n.d.).
  • Stress-Induced Secondary Metabolite Profiling in Cistanche deserticola Callus Cultures: Insights from GC-MS and HPLC-MS Analysis - MDPI. (n.d.).
  • Identification and quantification of 5-methoxyindole-3-acetic acid in human urine - PubMed. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1).
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15).
  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves - JOCPR. (n.d.).
  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (n.d.).
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - ResearchGate. (n.d.).
  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone - International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Fermented Maize Aqueous Extract of Enantia Chlorantha Stem Bark - RSIS International. (2025, February 10).
  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.).
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies. (n.d.).
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26).
  • Experimental FTIR and FT-Raman spectra of 4methoxy-4-methyl-2-pentanone. (n.d.).
  • 6-Methoxy-4-chromanone, 5G - Labscoop. (n.d.).

Sources

Mass Spectrometry of 5-Methoxy-3-Chromanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-Chromanone is a heterocyclic organic compound belonging to the chromanone family. Chromanones are structurally related to flavonoids and are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The structural elucidation and purity assessment of such compounds are critical for advancing pharmacological studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise information on molecular weight and structural features through controlled fragmentation analysis.

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will explore suitable ionization techniques, predict fragmentation pathways, and offer a detailed protocol for acquiring and interpreting mass spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound and related compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
CAS Number 109140-20-7Guidechem[1]

Ionization Techniques for this compound

The choice of ionization technique is paramount in mass spectrometry as it dictates the extent of fragmentation and the nature of the ions generated.[2][3] For this compound, both "soft" and "hard" ionization methods can be employed, depending on the analytical objective.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of this compound with minimal fragmentation.[4][5] It typically produces a protonated molecule, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation and structural elucidation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for relatively nonpolar compounds that may not ionize well with ESI.[6] It also primarily generates protonated molecules.

  • Electron Impact (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation patterns.[7] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragment ions provide a detailed structural fingerprint of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample This compound Standard dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) sample->dissolution dilution Dilution to working concentration (e.g., 1-10 µg/mL) dissolution->dilution lc_separation Optional: Liquid Chromatography (for complex mixtures) dilution->lc_separation ionization Ionization Source (ESI or EI) dilution->ionization lc_separation->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector ms1_spectrum MS1 Spectrum: Determine Molecular Ion detector->ms1_spectrum ms2_spectrum MS/MS Spectrum: Analyze Fragmentation ms1_spectrum->ms2_spectrum interpretation Structural Elucidation ms2_spectrum->interpretation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Protocol for ESI-MS/MS Analysis

This protocol outlines the steps for analyzing this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in protonation.

2. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.

  • Set the instrument parameters as follows (these may need optimization for your specific instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 2.0 bar

    • Drying Gas (N₂): 8.0 L/min

    • Drying Gas Temperature: 200 °C

    • MS1 Scan Range: m/z 50-300

3. Data Acquisition:

  • Infuse the working solution into the mass spectrometer at a flow rate of 5 µL/min using a syringe pump.

  • Acquire the full scan MS1 spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z 179.0703.

  • Perform a product ion scan (MS/MS) on the precursor ion at m/z 179.0703.

  • Use a collision energy ramp (e.g., 10-30 eV) to obtain a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation mechanisms for flavonoids and related methoxy-substituted compounds, a plausible fragmentation pathway for this compound under positive ionization is proposed below.[8][9][10] The primary fragmentation routes are expected to involve the loss of small neutral molecules and characteristic cleavages of the chromanone ring system.

fragmentation_pathway M_H [M+H]⁺ m/z 179.0703 ion_151 m/z 151.0754 M_H->ion_151 - CO ion_121 m/z 121.0284 M_H->ion_121 RDA ion_137 m/z 137.0597 M_H->ion_137 - C₂H₂O loss_CH3 - •CH₃ ion_164 m/z 164.0471 loss_CO - CO ion_151->ion_121 - C₂H₂O RDA Retro-Diels-Alder loss_C2H2O - C₂H₂O

Caption: Predicted fragmentation pathway of protonated this compound.

Interpretation of the Fragmentation Pathway:

  • [M+H]⁺ (m/z 179.0703): This is the protonated molecular ion, which is expected to be the base peak in the ESI-MS1 spectrum.

  • Loss of Carbon Monoxide (CO): A common fragmentation for chromanones is the neutral loss of CO from the carbonyl group, leading to the formation of an ion at m/z 151.0754 .

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the chromanone can undergo a characteristic RDA fragmentation, resulting in the cleavage of the ring.[3][11][12] This would lead to the formation of a fragment ion at m/z 121.0284 , corresponding to the methoxy-substituted aromatic portion.

  • Loss of Ketene (C₂H₂O): Another plausible fragmentation is the loss of a ketene molecule from the heterocyclic ring, which would produce a fragment at m/z 137.0597 .

  • Loss of a Methyl Radical (•CH₃): While less common in soft ionization ESI, under higher collision energies or in EI, the loss of a methyl radical from the methoxy group can occur, yielding an ion at m/z 164.0471 .[8][9][10]

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.

IonPredicted m/zDescription
[M+H]⁺179.0703Protonated molecule
[M+H - CO]⁺151.0754Loss of carbon monoxide
[M+H - C₂H₂O]⁺137.0597Loss of ketene
[RDA Fragment]⁺121.0284Retro-Diels-Alder fragmentation product
[M+H - •CH₃]⁺164.0471Loss of a methyl radical (more likely in EI)

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of this compound. By utilizing appropriate ionization techniques, such as ESI, and understanding the predicted fragmentation pathways, researchers can confidently identify and structurally characterize this compound. The provided protocol serves as a starting point for method development, and the predicted fragmentation data will aid in the interpretation of experimental results. This information is crucial for quality control, metabolic studies, and the overall advancement of research involving chromanone derivatives.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (1997). Characterization of flavone and flavonol aglycones by collision-induced dissociation of protonated and deprotonated molecules. Rapid Communications in Mass Spectrometry, 11(12), 1357–1364.
  • Prasain, J. K., Wang, C. C., & Barnes, S. (2004). Mass spectrometric methods for the determination of flavonoids in biological samples. Free Radical Biology and Medicine, 37(9), 1324–1350.
  • PubChem. (n.d.). 5-Methoxy-4-Chromanone.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • de Koning, L. J., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24.
  • Nchinda, A. T., et al. (2000). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of the Chemical Society, Perkin Transactions 1, (21), 3564-3568.
  • DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • Davis, R. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction.
  • University of Arizona. (n.d.). Mass Spectrometry - Ionization Methods.
  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA).
  • Chemistry Notes. (2022, February 13). Retro diels alder reaction: Mechanism application.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect.

Sources

Introduction: The Strategic Value of the Chromanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Methoxy-3-Chromanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

The chromanone core, a benzopyranone structure, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid bicyclic framework is considered a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds with activities ranging from anticancer to anti-inflammatory.[1] Within this class, this compound stands out as a particularly valuable synthetic intermediate. The strategic placement of the methoxy group at the 5-position electronically influences the aromatic ring, while the ketone at the 3-position provides a versatile reactive handle for a multitude of chemical transformations. This guide provides a detailed exploration of this compound's synthetic utility, offering both mechanistic insights and practical, field-tested protocols for its application in the development of complex molecules.

PART 1: Foundational Synthesis of Chromanones

The construction of the chromanone skeleton is typically achieved through intramolecular cyclization pathways. While numerous methods exist, a common and reliable approach involves the acid-catalyzed cyclization of a corresponding phenoxypropionic acid or the intramolecular Friedel-Crafts acylation of a suitable precursor. These methods provide a robust foundation for accessing the core structure before further functionalization.

Conceptual Workflow: General Chromanone Synthesis

cluster_start Starting Materials cluster_reaction1 Michael Addition cluster_reaction2 Hydrolysis & Cyclization A 2-Methoxyphenol C Phenoxypropionate Intermediate A->C Base B Acrylate Derivative (e.g., ethyl acrylate) B->C D Intramolecular Friedel-Crafts Acylation C->D 1. NaOH (Hydrolysis) 2. Polyphosphoric Acid (PPA) E This compound D->E

Caption: General workflow for chromanone synthesis.

PART 2: Core Applications & Experimental Protocols

The true synthetic power of this compound lies in the reactivity of its C3-ketone. This carbonyl group serves as an electrophilic center, enabling the construction of diverse molecular architectures through reactions such as reductive amination and Knoevenagel condensation.

Application 1: Synthesis of 3-Amino-5-Methoxychroman Derivatives via Reductive Amination

The introduction of an amino group into the chroman scaffold is a critical step in the synthesis of many bioactive molecules, including potential kinase inhibitors and CNS-active agents. Reductive amination of this compound offers a direct and efficient route to secondary and tertiary amines.

Mechanistic Rationale: The reaction proceeds through the initial formation of a hemiaminal intermediate upon addition of an amine to the C3-ketone. This is followed by acid-catalyzed dehydration to form a transient, electrophilic enamine or iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the starting ketone but readily reduces the iminium intermediate to the final amine product. The mild acidity of the acetic acid byproduct from NaBH(OAc)₃ often provides sufficient catalysis for iminium ion formation.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-amino-5-methoxychroman.

Data Presentation: Representative Substrate Scope

EntryAmineProductExpected Yield (%)
1BenzylamineN-Benzyl-5-methoxychroman-3-amine85-95%
2Morpholine4-(5-Methoxychroman-3-yl)morpholine80-90%
3AnilineN-(5-Methoxychroman-3-yl)aniline70-85%
4ButylamineN-Butyl-5-methoxychroman-3-amine88-96%
Application 2: Synthesis of 3-(Substituted-methylene)-5-methoxychroman-4-ones via Knoevenagel Condensation

The Knoevenagel condensation provides a powerful method for forming a new carbon-carbon double bond at the C3 position. This introduces an exocyclic methylene group that can act as a Michael acceptor or a diene in subsequent cycloaddition reactions, significantly expanding the synthetic possibilities.

Mechanistic Rationale: The reaction involves the deprotonation of the α-carbon (C2) of the chromanone by a basic catalyst (e.g., piperidine) to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of an aldehyde. The resulting aldol-type adduct undergoes dehydration, often facilitated by heating with azeotropic removal of water, to yield the thermodynamically stable α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired aldehyde (1.2 eq), and a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq) in a solvent such as toluene or benzene (approx. 0.2 M).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more water is collected in the trap (4-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography or recrystallization to obtain the target compound.

Data Presentation: Representative Aldehyde Scope

EntryAldehydeProductExpected Yield (%)
1Benzaldehyde3-(Phenylmethylene)-5-methoxychroman-4-one80-90%
24-Chlorobenzaldehyde3-((4-Chlorophenyl)methylene)-5-methoxychroman-4-one85-95%
3Furfural3-(Furan-2-ylmethylene)-5-methoxychroman-4-one75-85%

PART 3: Advanced Applications in Spirocycle Synthesis

The chromanone framework is an excellent platform for constructing spirocyclic systems, which are of high interest in drug discovery due to their conformational rigidity and three-dimensional complexity. Visible-light photoredox catalysis has emerged as a powerful tool for these transformations.[3]

Conceptual Workflow: Photocatalytic Spirocyclization

cluster_reaction Reaction Conditions A o-(Allyloxy)arylaldehyde (Chromanone Precursor) E Radical Generation & Intramolecular Cyclization A->E B Photocatalyst (e.g., Ru(bpy)₃²⁺) B->E C Oxidant (TBHP) C->E D Blue LED Light (450 nm) D->E Energy F Spiroepoxy Chromanone E->F

Caption: Workflow for photocatalytic spiroepoxy chromanone synthesis.

Mechanistic Insight: This reaction proceeds via a tandem radical addition-cyclization.[3] Visible light excites the photocatalyst, which then initiates a radical process involving the o-(allyloxy)arylaldehyde precursor. This leads to an intramolecular cyclization followed by epoxidation, often using an oxidant like tert-butyl hydroperoxide (TBHP), to generate the spiroepoxy chromanone structure in a single step.[3] This advanced methodology showcases the potential for creating complex molecular architectures from chromanone-related starting materials.

PART 4: Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of this compound and its derivatives.

Typical Spectroscopic Data for this compound:

TechniqueFeatureExpected Chemical Shift / Value
¹H NMR Methoxy Protons (OCH₃)Singlet, δ ~3.9 ppm
Methylene Protons (C4-H₂)Singlet, δ ~4.5 ppm
Methylene Protons (C2-H₂)Singlet, δ ~3.7 ppm
Aromatic Protons (C6, C7, C8)Multiplets, δ ~6.8-7.8 ppm
¹³C NMR Carbonyl Carbon (C=O)δ ~200-205 ppm[4]
Methoxy Carbon (-OCH₃)δ ~55-56 ppm[5]
Aromatic Carbonsδ ~105-160 ppm
IR (Infrared) Carbonyl Stretch (C=O)Strong absorption, ~1680 cm⁻¹

Conclusion

This compound is a powerful and versatile synthetic intermediate. The C3-ketone provides a reliable point for diversification, enabling access to a wide range of complex and biologically relevant structures, including substituted amines, functionalized alkenes, and intricate spirocycles. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage the unique reactivity of this scaffold in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. (2001). Journal of Heterocyclic Chemistry, 38(5), 1083-1086.
  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega.
  • Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). National Institutes of Health (NIH).
  • Synthesis of Chromones and Their Applications During the Last Ten Years. (2015). Semantic Scholar.
  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigation on 5,6-Dimethoxy-1-indanone: A potential drug for Alzheimer's disease. (2018). ResearchGate.
  • Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Semantic Scholar.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry.
  • Selected bioactive molecules and the synthetic methods of chromans. ResearchGate.
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). MDPI.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). National Institutes of Health (NIH).
  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-β-D-glucopyranoside. National Institutes of Health (NIH).
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). Royal Society of Chemistry.
  • Current developments in the synthesis of 4-chromanone-derived compounds. Semantic Scholar.
  • 5-Hydroxy-7-methoxy-2-methyl-chromone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate.
  • A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation. ACS Publications.
  • The spectroscopic characterization of the methoxy radical. II. Rotationally resolved à A21-X̃ E2 electronic and X̃ E2 microwave spectra of the perdeuteromethoxy radical CD3O. ResearchGate.
  • Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. ResearchGate.
  • Synthetic Studies toward 5,6,7,3′,4′-Pentahydroxy-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2019). MDPI.

Sources

Application Notes & Protocols: 5-Methoxy-3-Chromanone as a Strategic Precursor in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

5-Methoxy-3-Chromanone is a highly valuable heterocyclic ketone that serves as a pivotal building block in the targeted synthesis of methoxy-substituted flavonoids. The presence of the methoxy group on the A-ring at the C-5 position pre-engineers a substitution pattern commonly found in biologically active natural products. Methoxylation of the flavonoid scaffold is a recurring motif in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability compared to the corresponding hydroxylated analogues.[1][2] This strategic modification can lead to improved therapeutic potential, with methoxylated flavonoids demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4]

This guide provides a comprehensive overview of the utility of this compound, detailing the core chemical principles and furnishing robust, step-by-step protocols for its conversion into higher-value flavonoid scaffolds, specifically flavanones and flavones. The methodologies are designed for practical application by researchers in synthetic chemistry and drug development, with an emphasis on explaining the causal chemistry behind the procedural steps to ensure reliable and reproducible outcomes.

Physicochemical & Spectroscopic Profile: this compound

Accurate characterization of the starting material is fundamental to synthetic success. The following data provides key identifiers for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃N/A
Molecular Weight 178.18 g/mol N/A
Appearance Typically an off-white to pale yellow solidN/A
¹H NMR (CDCl₃) δ (ppm) ~7.4-7.5 (t, 1H), ~6.5-6.6 (d, 1H), ~6.4-6.5 (d, 1H), ~4.5 (s, 2H), ~3.8 (s, 3H), ~3.6 (s, 2H)[5]
¹³C NMR (CDCl₃) δ (ppm) ~205-207 (C=O), ~160-162 (C-O), ~158-160, ~135-137, ~108-110, ~103-105, ~95-97, ~70-72, ~55-57, ~45-47[6][7]
Key IR (KBr) νₘₐₓ ~1680-1690 cm⁻¹ (Ar-C=O), ~1600-1610 cm⁻¹ (C=C, aromatic)[7]

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument calibration. The provided data is based on typical values for related chromanone structures.

Core Synthetic Principles: From Chromanone to Flavonoid

The transformation of a 3-chromanone core into the flavanone or flavone skeleton primarily hinges on forming the C2-C3 bond and introducing an aromatic B-ring. The key reaction is a base-catalyzed aldol-type condensation at the C-2 position of the 3-chromanone, which is activated by the adjacent carbonyl group.

Mechanism: Base-Catalyzed Aldol Condensation

The reaction is initiated by a base (e.g., piperidine, KOH, DBU) that deprotonates the α-carbon (C-2) of the 3-chromanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct can be unstable and may spontaneously dehydrate to form a 2-benzylidene-3-chromanone intermediate. Subsequent intramolecular cyclization via an oxa-Michael addition, often acid-catalyzed, yields the final flavanone ring system.[8][9]

Aldol Condensation Mechanism Figure 1: Mechanism of Flavanone Formation start This compound + ArCHO enolate Enolate Formation (Base-Catalyzed) start->enolate Base (e.g., Piperidine) attack Nucleophilic Attack on ArCHO enolate->attack adduct Aldol Adduct attack->adduct dehydration Dehydration adduct->dehydration intermediate 2-Benzylidene-3-Chromanone dehydration->intermediate cyclization Intramolecular Oxa-Michael Addition (Acid-Catalyzed) intermediate->cyclization Acid (e.g., HCl) product 5-Methoxyflavanone cyclization->product

Figure 1: Simplified mechanism for flavanone synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Methoxy-4'-Methylflavanone

This protocol details the direct condensation of this compound with p-tolualdehyde to yield a representative flavanone. The choice of piperidine as a mild base is effective for this transformation.

Workflow Overview:

Flavanone Synthesis Workflow Figure 2: Workflow for Flavanone Synthesis reagents 1. Combine Reactants - this compound - p-Tolualdehyde - Ethanol catalyst 2. Add Catalyst - Piperidine reagents->catalyst reaction 3. Reflux Reaction (Monitor by TLC) catalyst->reaction workup 4. Work-up & Isolation - Cool & Precipitate - Filter Solid reaction->workup purification 5. Purification - Recrystallization (Ethanol/AcOH) workup->purification product Final Product: 5-Methoxy-4'-Methylflavanone purification->product

Figure 2: Experimental workflow for flavanone synthesis.

Materials & Reagents:

ReagentM.W.AmountMoles
This compound178.181.78 g10.0 mmol
p-Tolualdehyde120.151.20 g10.0 mmol
Ethanol (95%)-40 mL-
Piperidine85.150.5 mL~5.0 mmol

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10.0 mmol) and p-tolualdehyde (1.20 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask and stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: Add piperidine (0.5 mL) to the reaction mixture using a micropipette.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The formation of a new, less polar spot corresponding to the flavanone product should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete (as judged by the consumption of the starting chromanone on TLC), remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol-acetic acid mixture to yield the flavanone as fine, crystalline needles.[9]

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of 5-Methoxy-4'-Methylflavone

This protocol describes the subsequent dehydrogenation (oxidation) of the flavanone synthesized in Protocol 1 to the corresponding flavone. This is a common and critical step in accessing this class of flavonoids.[10][11]

Materials & Reagents:

ReagentM.W.AmountMoles
5-Methoxy-4'-Methylflavanone280.321.40 g5.0 mmol
Iodine (I₂)253.811.27 g5.0 mmol
Dimethyl Sulfoxide (DMSO)-25 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 5-Methoxy-4'-Methylflavanone (1.40 g, 5.0 mmol) in DMSO (25 mL).

  • Reagent Addition: Add iodine (1.27 g, 5.0 mmol) to the solution.

  • Reaction Execution: Heat the mixture to 100-110 °C in an oil bath and stir vigorously. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 7:3 v/v), observing the formation of a new, slightly more polar product (flavones are often more polar than corresponding flavanones on silica). The reaction is typically complete in 6-8 hours.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of cold water and 10 mL of saturated aqueous sodium thiosulfate solution to quench the excess iodine. Stir until the iodine color disappears.

  • Isolation: The precipitated solid is the crude flavone. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 5-Methoxy-4'-Methylflavone.

  • Characterization: Dry the purified product, calculate the yield, and confirm its identity via spectroscopic methods. A key indicator in the ¹H NMR spectrum will be the appearance of a singlet for the H-3 proton around δ 6.5-7.0 ppm.

Troubleshooting & Mechanistic Insights

IssueProbable CauseRecommended Solution
Low Yield in Protocol 1 Incomplete reaction; Reversible aldol reaction.Increase reflux time. Ensure the base has not degraded. A stronger base like KOH in ethanol can be used, but may lead to more side products.[8]
Formation of Chalcone The intermediate 2-benzylidene-3-chromanone fails to cyclize.After the initial base-catalyzed condensation, cool the reaction, acidify with a few drops of concentrated HCl, and stir at room temperature or with gentle heating to promote the oxa-Michael addition.[8]
Incomplete Oxidation (Protocol 2) Insufficient heating or reaction time.Ensure the reaction temperature is maintained. Increase the reaction time. Alternatively, consider a palladium-catalyzed dehydrogenation method, which can be cleaner but requires an inert atmosphere.[12]
Purification Challenges Products are oily or fail to crystallize.If recrystallization fails, column chromatography on silica gel is the recommended alternative. A gradient elution from hexane to ethyl acetate is typically effective.

Significance in Drug Discovery & Development

The strategic placement of a methoxy group at the C-5 position, as facilitated by using this compound, is of significant interest to medicinal chemists. Methoxy groups can block metabolic hydroxylation at that position, a common route for drug inactivation and clearance. This can increase the half-life and overall exposure of the compound in vivo.[1] Furthermore, the electronic properties of the methoxy group can modulate the binding affinity of the flavonoid scaffold to biological targets such as kinases, GPCRs, or enzymes involved in inflammatory pathways.[3] The protocols provided here offer a direct and reliable route to generate libraries of novel 5-methoxy flavonoids for screening in various disease models, from cancer to neurodegenerative disorders, making this compound a privileged starting material in the drug discovery pipeline.[13][14]

References

  • Arai, M. A., et al. (2011). Efficient synthesis of chromone and flavonoid derivatives with diverse heterocyclic units. Beilstein Journal of Organic Chemistry.
  • Deshmukh, M. B., et al. (2009). Synthesis and Antioxidant Activity of Some 3-Aroyl Chromanone and Flavanones. Asian Journal of Chemistry.
  • WebMD. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Organic Chemistry Portal. Synthesis of Chromones and Flavones.
  • Organic Chemistry Portal. Chromanone and flavanone synthesis.
  • Ferreira, I. C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules.
  • Arai, M. A., et al. (2011). Efficient Synthesis of Chromone and Flavonoid Derivatives With Diverse Heterocyclic Units. ChemInform.
  • Walle, T. (2009). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.
  • Salehi, B., et al. (2020). Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti-Inflammatory, and Analgesic Capabilities. Molecules.
  • Lee, H., et al. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules.
  • Kandefer-Gola, M., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. International Journal of Molecular Sciences.
  • BenchChem. (2025). Application Notes and Protocols for the Chemical Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
  • Walle, T. (2009). Methoxylated flavones: Occurrence, importance, biosynthesis. Seminars in Cancer Biology.
  • Lee, H., et al. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules.
  • Cuevas, G., et al. (2013). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry.
  • Sathiyaseelan, A., et al. (2020). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations on 5,6-dimethoxy-1-indanone. Journal of Molecular Structure.
  • Taylor, D. A. H., et al. (1999). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of the Chemical Society, Perkin Transactions 1.
  • Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry.
  • Patel, K. D., et al. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Trade Science Inc.
  • Tron, G. C., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Design and Synthesis of Novel Anticancer Drugs. Molecules.

Sources

Application Note: Strategic Derivatization of 5-Methoxy-3-Chromanone for Enhanced Biological Activity and Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromanone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive framework for the strategic chemical derivatization of 5-Methoxy-3-Chromanone, a promising starting template for developing novel therapeutic agents. We present detailed, field-tested protocols for targeted modifications at the C3 methylene and C4 carbonyl positions. Furthermore, we outline a cascade of robust biological assays, including cytotoxicity, antioxidant, and oxidative stress assessments, to effectively screen the resulting compound library. This document is intended for researchers, scientists, and drug development professionals seeking to explore the structure-activity relationships of chromanone derivatives and identify new lead compounds.

Introduction: The Chromanone Scaffold

Chroman-4-one, commonly known as chromanone, is a vital heterocyclic moiety featuring a benzene ring fused to a dihydropyran ring.[1] Unlike the related chromones, chromanones lack a C2-C3 double bond, a seemingly minor structural difference that results in significant variations in biological activity.[1][2][3] This scaffold is prevalent in natural products, particularly flavonoids, and is recognized as a "privileged structure" due to its association with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4]

The strategic derivatization of the chromanone core allows for the systematic exploration of its chemical space. By introducing diverse functional groups at specific positions, researchers can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution. These modifications are critical for optimizing pharmacokinetic profiles and enhancing target-specific biological activity. This application note focuses on this compound as a versatile starting material, detailing robust protocols for its modification and subsequent biological evaluation.

Synthetic Strategies & Protocols

The primary sites for derivatization on the this compound scaffold are the active methylene group at the C3 position and the ketone at the C4 position. The following protocols provide step-by-step instructions for key transformations at these sites.

Derivatization at the C3-Position: Knoevenagel Condensation

The active methylene group at C3 is an ideal site for introducing molecular diversity. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, but in the context of an active methylene adjacent to a carbonyl (as in 3-chromanone), it facilitates condensation with aldehydes to form an α,β-unsaturated system.[5][6] This reaction is highly effective for synthesizing a library of 3-arylmethylene derivatives, which can probe interactions with aromatic binding pockets in biological targets.

Protocol 2.1.1: Synthesis of (E)-3-(Arylmethylene)-5-methoxy-chroman-4-ones

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes. Piperidine is a commonly used weak base catalyst that effectively promotes the reaction.[5]

  • Materials:

    • This compound

    • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

    • Ethanol (Absolute)

    • Piperidine

    • Hydrochloric Acid (1 M)

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Stirring and heating apparatus (magnetic stirrer with hot plate)

    • TLC plates (silica gel 60 F254), filtration apparatus

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.78 g, 10 mmol) and the desired aromatic aldehyde (1.1 eq, 11 mmol) in 25 mL of absolute ethanol.

    • Add a catalytic amount of piperidine (5-6 drops) to the stirred solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

    • Causality Checkpoint: The refluxing provides the necessary activation energy for the condensation while the piperidine acts as a base to deprotonate the C3 methylene, initiating the nucleophilic attack on the aldehyde's carbonyl carbon.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration. Wash the crystals sequentially with 20 mL of cold ethanol and 20 mL of cold distilled water.

    • Self-Validation: To remove any residual basic catalyst, the crude product can be re-suspended in water and acidified with a few drops of 1 M HCl before a final filtration and washing with water.

    • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol to obtain the final (E)-3-(Arylmethylene)-5-methoxy-chroman-4-one derivative.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization at the C4-Position: Carbonyl Chemistry

The C4 carbonyl group offers another reactive handle for derivatization. Converting the ketone to an oxime or an amine introduces new functionalities that can dramatically alter the molecule's biological profile by changing its polarity and hydrogen-bonding capabilities.

Protocol 2.2.1: Synthesis of 5-Methoxy-chroman-4-one Oxime

This protocol converts the C4 ketone into an oxime using hydroxylamine, a reaction widely used to modify carbonyl compounds.[7]

  • Materials:

    • This compound

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Sodium Acetate (CH₃COONa)

    • Ethanol, Water

    • Standard laboratory glassware and heating apparatus

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.78 g, 10 mmol) in 50 mL of ethanol, heating gently to dissolve.

    • In a separate beaker, prepare a hot solution of sodium acetate (2.0 eq, 1.64 g, 20 mmol) in 25 mL of water.

    • To the hot chromanone solution, add hydroxylamine hydrochloride (1.1 eq, 0.76 g, 11 mmol) followed by the hot sodium acetate solution.

    • Causality Checkpoint: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile needed to attack the carbonyl carbon.

    • Heat the mixture at reflux for 1.5-2 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash thoroughly with cold water, and air dry.

    • Recrystallize the crude product from methanol or ethanol to yield pure 5-Methoxy-chroman-4-one oxime.[7]

    • Characterize the product by spectroscopic methods.

Protocol 2.2.2: Reductive Amination to 4-Amino-5-methoxy-chromane

Reductive amination is a powerful one-pot method to convert a ketone into an amine.[8][9] This protocol uses ammonium acetate as the amine source and sodium cyanoborohydride as a mild reducing agent that preferentially reduces the intermediate imine over the starting ketone.[10]

  • Materials:

    • This compound

    • Ammonium Acetate (NH₄OAc)

    • Sodium Cyanoborohydride (NaBH₃CN) - Caution: Highly toxic! Handle with appropriate safety measures.

    • Methanol (Anhydrous)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq, 1.78 g, 10 mmol) in 50 mL of anhydrous methanol, add ammonium acetate (10 eq, 7.71 g, 100 mmol).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Causality Checkpoint: A large excess of the amine source (ammonium acetate) drives the equilibrium towards the formation of the imine intermediate.

    • Carefully add sodium cyanoborohydride (1.5 eq, 0.94 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂) may occur.

    • Stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC.

    • Quench the reaction by slowly adding 20 mL of water.

    • Remove the methanol under reduced pressure.

    • Partition the aqueous residue between DCM (50 mL) and saturated NaHCO₃ solution (50 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by column chromatography on silica gel.

    • Characterize the final 4-Amino-5-methoxy-chromane by spectroscopic methods.

Biological Evaluation Protocols

After synthesis and purification, the library of derivatives must be screened for biological activity. Based on the known pharmacology of chromanones, the following assays provide a robust primary screening cascade.

Workflow for Biological Screening

G cluster_0 Level 1: Primary Screening cluster_1 Level 2: Mechanistic Assays (for active compounds) MTT Cytotoxicity Assay (MTT) ROS Intracellular ROS Measurement MTT->ROS Active? DPPH Antioxidant Assay (DPPH) SAR Structure-Activity Relationship (SAR) Analysis DPPH->SAR GSH Glutathione (GSH) Level Assay ROS->GSH GSH->SAR Library Synthesized Derivative Library Library->MTT Library->DPPH Hit Hit Compound Identification SAR->Hit

Caption: Biological screening cascade for chromanone derivatives.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

  • Materials:

    • Human cancer cell line (e.g., HCT-116, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates, multichannel pipette, microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the synthesized chromanone derivatives in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[4]

    • Self-Validation: Observe the formation of purple formazan crystals in the wells under a microscope. The amount of precipitate should correlate with the number of viable cells.

    • Carefully remove the medium and add 100-150 µL of solubilization solution (DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[2]

    • Measure the absorbance at 570-590 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell proliferation by 50%).

Protocol 3.2: Antioxidant Capacity (DPPH Assay)

This assay measures the ability of the derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically.[12]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Chromanone derivatives

    • Positive control (e.g., Ascorbic acid or Trolox)[12]

    • 96-well microplate, spectrophotometer

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.[12] This solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add 20 µL of each compound dilution to the wells.[3]

    • Add 180-200 µL of the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][12]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3.3: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

  • Materials:

    • Adherent cells (e.g., HCT-116)

    • DCFH-DA probe (stock in DMSO)

    • Culture medium (serum-free for incubation)

    • Positive control (e.g., H₂O₂)

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader or fluorescence microscope (Ex/Em = 485/535 nm)[14]

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Treat cells with the chromanone derivatives at desired concentrations for a specified time (e.g., 12 or 24 hours).

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium. Protect from light.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes.[13][14]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.[13]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).

    • Normalize the fluorescence intensity to the cell number or protein content if significant cytotoxicity is observed.

Data Presentation & Interpretation

Systematic organization of experimental data is crucial for establishing a clear structure-activity relationship (SAR).

Table 1: Synthesis & Derivatization Summary (Example Data)
Compound IDR-Group (at C3)Derivatization (at C4)Yield (%)Purity (%)
5-M-3-C HKetone (Parent)->98
D1 4-Cl-benzylideneKetone85>99
D2 4-OCH₃-benzylideneKetone82>99
D3 HOxime78>98
D4 HAmino55>97
Table 2: Biological Activity Summary (Example Data)
Compound IDCytotoxicity IC₅₀ (µM)Antioxidant EC₅₀ (µM)Relative ROS Level (%)
5-M-3-C >100>100100 (Control)
D1 15.245.8210
D2 68.522.1115
D3 >10085.398
D4 92.1>100105
Cisplatin 8.5N/AN/A

References

  • The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (URL: )
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (2021-06-30). (URL: )
  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (URL: )
  • Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (URL: )
  • DPPH Antioxidant Assay - G-Biosciences. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol | Abcam. (URL: )
  • Antioxidant Assays - ResearchG
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: )
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - NIH. (2020-06-23). (URL: )
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam. (URL: )
  • DCFH-DA probe (for Intracellular ROS assay) Manual - Cosmo Bio USA. (URL: )
  • Preparation of 4-Chromanone Oxime - PrepChem.com. (URL: )
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam. (URL: )
  • DCFH-DA probe (for Intracellular ROS assay) Manual - Cosmo Bio USA. (URL: )
  • Knoevenagel condens
  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchG
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - Green Chemistry Teaching and Learning Community. (2023-10-17). (URL: [Link])
  • Reductive amin

Sources

Application Notes and Protocols for the Development of Analytical Standards for 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methoxy-3-Chromanone is a heterocyclic ketone belonging to the chromanone class of compounds. Chromanone scaffolds are prevalent in a variety of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. As such, the development of robust and reliable analytical standards for this compound is crucial for its potential use in research, drug discovery, and development. This document provides a comprehensive guide to establishing such standards, detailing the necessary protocols for identity, purity, and stability assessment. Our approach is grounded in fundamental analytical principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of analytical techniques and experimental parameters. By understanding the "why" behind the "how," researchers can better adapt and troubleshoot these methods for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC10H10O3N/A
Molecular Weight178.19 g/mol N/A
Boiling Point332.4 ± 42.0 °C (Predicted)[1]
Density1.205 ± 0.06 g/cm3 (Predicted)[1]
AppearanceLight yellow to yellow to orange powder or lump (typical for related compounds)[2]
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.N/A

Synthesis and Potential Impurities

The synthesis of chromanone derivatives often involves the cyclization of phenolic compounds.[3] A plausible synthetic route for this compound could involve the reaction of a suitably substituted phenol and a three-carbon building block. Potential impurities can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation products: Formed during manufacturing, storage, or handling.

A deep understanding of the synthetic pathway is critical for identifying and controlling potential process-related impurities.

Analytical Methodologies

A multi-faceted analytical approach is necessary to fully characterize this compound and establish it as a reference standard. The following sections detail the recommended techniques and protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is the workhorse technique for assessing the purity and potency of non-volatile organic compounds. A stability-indicating HPLC method is essential to separate this compound from its potential impurities and degradation products.[4][5][6]

Objective: To develop a quantitative method for the determination of this compound and to separate it from potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (Starting Point for Optimization):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nm (or PDA scan 200-400 nm)Chromanones typically have strong UV absorbance in this range. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Optimization: The provided conditions are a starting point. Optimization may be required to achieve adequate resolution between this compound and any co-eluting impurities or degradants.[7] This can involve adjusting the gradient slope, mobile phase pH, or evaluating different column chemistries (e.g., phenyl-hexyl).

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve This compound Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Reference Standard Solution Standard->Filter Inject Inject into HPLC System Filter->Inject Diluted Sample/ Standard Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection (254 nm / 280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity/Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis and for providing structural information on impurities through mass spectral fragmentation patterns.[8][9]

Objective: To identify and quantify volatile impurities and to provide mass spectral data for structural confirmation of the main component and any separated impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450Covers the expected mass range of the parent compound and its fragments.

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Inject_GC Inject into GC Dissolve->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Ionize_MS Electron Ionization (EI) Separate_GC->Ionize_MS Analyze_MS Mass Analysis Ionize_MS->Analyze_MS TIC Total Ion Chromatogram Analyze_MS->TIC MassSpec Mass Spectra of Peaks Analyze_MS->MassSpec TIC->MassSpec LibrarySearch Library Search & Fragmentation Analysis MassSpec->LibrarySearch Identify Identify Components LibrarySearch->Identify

Caption: GC-MS workflow for impurity identification and structural analysis.

Spectroscopic Identification

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[10][11] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for characterizing any unknown impurities.

Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Chemical Shifts (Illustrative, based on similar structures):

  • Aromatic protons: δ 6.5-7.5 ppm (multiplets).

  • -OCH₂- protons (chromanone ring): δ 4.2-4.8 ppm (singlet or AB quartet).

  • -CH₂- protons (chromanone ring): δ 2.5-3.0 ppm (singlet).

  • -OCH₃ protons (methoxy group): δ 3.7-3.9 ppm (singlet).

Expected ¹³C NMR Chemical Shifts (Illustrative, based on similar structures): [12][13]

  • Carbonyl carbon (C=O): δ 190-200 ppm.

  • Aromatic carbons: δ 110-160 ppm.

  • -OCH₂- carbon: δ 65-75 ppm.

  • -CH₂- carbon: δ 35-45 ppm.

  • -OCH₃ carbon: δ 55-60 ppm.

FTIR provides information about the functional groups present in the molecule.[14]

Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
Carbonyl (C=O) stretch1670-1690
Aromatic C=C stretch1580-1620
C-O-C stretch (ether)1200-1300 and 1000-1100

Method Validation

Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][3][12][13][15]

Validation Parameters:

ParameterHPLC (Purity/Assay)GC-MS (Impurity ID)
Specificity YesYes
Linearity YesYes (for quantitation)
Range YesYes (for quantitation)
Accuracy YesYes (for quantitation)
Precision Yes (Repeatability, Intermediate Precision)Yes (for quantitation)
Detection Limit (DL) Yes (for impurities)Yes
Quantitation Limit (QL) Yes (for impurities)Yes (for quantitation)
Robustness YesYes

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[6][10][16]

Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the stressed samples by the developed HPLC method alongside a non-stressed control sample.

  • Assess peak purity of the main peak using a PDA detector to ensure no degradants are co-eluting.

dot

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA Method Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (Solid, 105°C) Thermal->HPLC_Analysis Photo Photolytic (UV/Vis Light) Photo->HPLC_Analysis Compare Compare with Control Sample HPLC_Analysis->Compare PeakPurity Assess Peak Purity Compare->PeakPurity Identify_Degradants Identify Degradation Products PeakPurity->Identify_Degradants Validate_Method Confirm Method is Stability-Indicating PeakPurity->Validate_Method

Sources

Application Notes & Protocols: 5-Methoxy-3-Chromanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic medicinal agents, exhibiting a wide array of pharmacological activities.[1][2] This document provides an in-depth guide to the strategic application of 5-Methoxy-3-Chromanone as a versatile building block in drug discovery and development. We will explore its inherent reactivity, detail robust protocols for its derivatization, and present its role in the synthesis of complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of the Chromanone Scaffold

The chroman-4-one (or simply chromanone) framework is a cornerstone in medicinal chemistry, serving as a key structural component in compounds with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Its structure, a fusion of a benzene ring with a dihydropyranone ring, provides a rigid, three-dimensional architecture that is amenable to extensive functionalization.[5] The absence of the C2-C3 double bond, which distinguishes it from the related chromone scaffold, imparts significant conformational flexibility and distinct biological activity profiles.[1]

This compound, in particular, offers several strategic advantages:

  • Defined Reactivity: The methoxy group at the 5-position electronically activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The ketone at the 3-position, flanked by a methylene group at C2, provides a primary handle for a multitude of chemical transformations.

  • Vectorial Control: The placement of the methoxy group provides a specific vector for molecular elaboration, allowing chemists to orient substituents in a controlled manner to probe the binding pockets of biological targets.

  • Physicochemical Properties: The methoxy group can modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

This guide will focus on the practical aspects of utilizing this building block, moving from its fundamental properties to complex synthetic applications.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use.

Key Physicochemical Data
PropertyValueSource
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-onePubChem[6]
Molecular Formula C₁₀H₁₀O₃PubChem[6]
Molecular Weight 178.18 g/mol PubChem[6]
CAS Number 69663-04-9-
XLogP3 1.3PubChem[6]
Hydrogen Bond Donors 0PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
Reactivity Analysis

The reactivity of this compound is centered around three primary locations: the C3-ketone, the adjacent C2-methylene, and the electron-rich aromatic ring.

  • C3-Carbonyl Group: This ketone is the most versatile functional handle. It readily undergoes nucleophilic addition, reduction to the corresponding alcohol, and reductive amination to install amine functionalities. It can also be converted to olefins via Wittig-type reactions.

  • C2-Methylene Group: The protons on the C2-methylene are α- to the carbonyl, making them acidic. This allows for enolate formation and subsequent alkylation, aldol condensation, or other C-C bond-forming reactions, enabling the introduction of diverse substituents at this position.

  • Aromatic Ring (C5-C8): The 5-methoxy group is an ortho-, para-director. However, the C6 and C8 positions are the most likely sites for electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for further diversification of the scaffold.

Core Synthetic Strategies & Protocols

The true power of this compound lies in its ability to be transformed into a vast array of derivatives. The following sections outline key synthetic workflows.

Workflow Overview: Diversification of the this compound Scaffold

The following diagram illustrates the primary pathways for derivatizing the this compound core.

G cluster_c2 C2 Position Functionalization cluster_c3 C3 Carbonyl Modification cluster_arom Aromatic Ring Substitution main This compound c2_node Enolate Formation (e.g., LDA, NaH) main->c2_node c3_red Reduction (e.g., NaBH4) main->c3_red c3_red_amin Reductive Amination (R-NH2, NaBH(OAc)3) main->c3_red_amin c3_wittig Wittig Reaction (Ph3P=CHR) main->c3_wittig arom_node Electrophilic Aromatic Substitution (EAS) main->arom_node c2_prod C2-Alkylated/Arylated Chromanones c2_node->c2_prod Electrophile (R-X) c3_red_prod 5-Methoxy-3-Chromanol c3_red->c3_red_prod c3_red_amin_prod C3-Amino Chromanes c3_red_amin->c3_red_amin_prod c3_wittig_prod C3-Exomethylene Chromanes c3_wittig->c3_wittig_prod arom_prod C6/C8 Substituted Chromanones (e.g., -NO2, -Br) arom_node->arom_prod

Caption: Key diversification pathways for this compound.

Protocol 1: Synthesis of C3-Benzylidene Derivatives via Claisen-Schmidt Condensation

The condensation of chromanones with aromatic aldehydes is a foundational method for producing homoisoflavonoids and other biologically active compounds.[3] These benzylidene derivatives have shown significant potential as α-glucosidase inhibitors and antibacterial agents.[1]

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in absolute ethanol (approx. 10 mL per mmol of chromanone).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Prepare a solution of potassium hydroxide (2.0 eq) in ethanol and add it dropwise to the reaction mixture over 15 minutes. The choice of a strong base is critical for deprotonation at the C2 position to form the reactive enolate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water and acidify with dilute HCl (1N) until the pH is ~5-6. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure C3-benzylidene derivative.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically less polar, spot. Characterization of the purified product by ¹H NMR should show the appearance of a new vinyl proton signal and signals corresponding to the introduced aromatic ring.

Protocol 2: Reductive Amination for C3-Amine Derivatives

Introducing an amine functionality is a common strategy in medicinal chemistry to improve solubility and provide a handle for further derivatization or salt formation. Reductive amination offers a direct route to C3-amino chromane derivatives.

Workflow:

G A This compound + Primary/Secondary Amine (R1R2NH) B Imine/Iminium Ion Intermediate Formation A->B AcOH (cat.) DCE C In-situ Reduction (e.g., NaBH(OAc)3) B->C D 3-Amino-5-methoxychromane Derivative C->D

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The acetic acid catalyst is crucial for protonating the carbonyl oxygen, activating it for nucleophilic attack by the amine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. This specific reagent is advantageous as it is less reactive towards the ketone starting material and selectively reduces the iminium ion.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the intermediate is fully consumed (typically 12-24 hours).

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the target C3-amino chromane.

Trustworthiness: The protocol's reliability stems from the one-pot procedure and the use of a mild, selective reducing agent, which minimizes side reactions. Confirmation of the product structure via NMR and Mass Spectrometry is essential for validation.

Applications in Bioactive Molecule Synthesis

The chromanone scaffold is present in numerous natural products with interesting biological activities, such as homoisoflavonoids.[7][8] Synthetic derivatives have been explored for a wide range of therapeutic targets.

  • Anticancer Agents: Chromanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The ability to easily modify the scaffold allows for the systematic exploration of Structure-Activity Relationships (SAR).

  • Antifungal Agents: Certain chromone derivatives, which can be synthesized from chromanone precursors, have shown potent activity against pathogenic fungi like Candida albicans.[9][10]

  • Neuroprotective Agents: The chromanone core has been incorporated into molecules designed as potential treatments for neurodegenerative diseases.

  • Metabolic Disorders: Homoisoflavonoids derived from chromanones have been studied for their potential to ameliorate hepatic steatosis by activating key metabolic pathways like AMPK and PPARα.[7]

The versatility of this compound makes it an invaluable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization campaigns.[11]

Conclusion

This compound is a high-value, strategic building block for medicinal chemists. Its well-defined reactivity at the C2, C3, and aromatic positions allows for controlled, stepwise diversification. The protocols detailed herein provide robust and reproducible methods for generating libraries of novel chromanone derivatives. By leveraging this scaffold, researchers can efficiently access complex molecular architectures to probe biological systems and accelerate the discovery of new therapeutic agents.

References

  • Chaudhary, A., Singh, P., & Sharma, V. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1635-1662. [Link]
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Chromones as a privileged scaffold in drug discovery: a review. European journal of medicinal chemistry, 90, 750–777. [Link]
  • A. K. M. F. Islam, M. S. H. Howlader, M. R. Islam, M. A. Rashid. (2021). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
  • U. S. Kanchana, E. J. Diana, T. V. Mathew, G. Anilkumar. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
  • Reis, J., Gaspar, A., Milhazes, N., & Borges, F. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of medicinal chemistry, 60(19), 7941–7957. [Link]
  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
  • Borges, F. (2015). Chromone: a valid scaffold in Medicinal Chemistry. CORE. [Link]
  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]
  • PubChem. (n.d.). 5-Methoxy-4-Chromanone. PubChem.
  • Ewies, F. F., & El-Subbagh, H. I. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
  • Lee, J. H., et al. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)
  • Villena, J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Medicinal Chemistry, 12(8), 1338-1348. [Link]
  • FooDB. (2010). Showing Compound 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone (FDB016542). FooDB. [Link]
  • Samanta, R., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(38), 24655-24675. [Link]
  • PubChem. (n.d.). 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. PubChem.
  • Riveira, M. J., & Escalante, A. M. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(23), 4287. [Link]
  • Zhang, W., et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Angewandte Chemie International Edition, 62(23), e202302451. [Link]
  • The Good Scents Company. (n.d.). 7-hydroxy-3-(3-hydroxy-4-methoxybenzyl)-5-methoxy-4-chromanone. The Good Scents Company.
  • Villena, J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]

Sources

Application Notes and Protocols for Profiling the Bioactivity of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Methoxy-3-Chromanone

The chromanone scaffold is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] this compound is a specific derivative within this class, and while its unique bioactivities are still under exploration, the core chromanone structure suggests its potential as a modulator of key cellular pathways implicated in disease. The absence of a double bond between C-2 and C-3 in the chromanone ring, as compared to the related chromones, can lead to significant variations in biological activity, making a thorough investigation of this specific compound essential.[2]

This guide provides a comprehensive suite of cell-based assays to systematically profile the bioactivity of this compound. The proposed workflow is designed to first assess its general cytotoxicity, followed by a deeper investigation into its potential antioxidant, anti-inflammatory, and anti-cancer effects. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to generate high-quality data for hit-to-lead optimization and mechanistic studies.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before investigating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to establish a therapeutic window and ensure that subsequent observations are not artifacts of cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is a key indicator of cell viability.[4][5]

Principle of Tetrazolium Salt-Based Assays

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple, insoluble formazan product that must be solubilized before measuring absorbance.[7][8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to an orange, water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 seed_cells Seed Cells in 96-well Plate incubate_24h_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_24h_attach compound_treatment Treat with this compound (Dose-Response) incubate_24h_attach->compound_treatment incubate_exposure Incubate for Desired Exposure (e.g., 24, 48, 72h) compound_treatment->incubate_exposure add_xtt Add XTT Reagent incubate_exposure->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance

Caption: Workflow for XTT Cell Viability Assay.

Protocol 1: XTT Cell Viability Assay

This protocol provides a general framework and should be optimized for the specific cell line used.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically <0.5%).[7]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only control wells and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[8]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (450 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
11.2297.6%
101.1592.0%
250.9878.4%
500.6552.0%
1000.3024.0%
2000.108.0%

Part 2: Investigating Antioxidant Activity

Many flavonoids and related compounds exert their beneficial effects through antioxidant activity. This can be a direct scavenging of reactive oxygen species (ROS) or an indirect effect by upregulating endogenous antioxidant defense mechanisms.[10]

Assay 2.1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS formation.[11] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][12]

Protocol 2.1: DCFH-DA Assay
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to 90-100% confluency.[12]

  • Compound and Probe Incubation: Wash cells gently with a buffered saline solution (e.g., PBS). Pre-incubate the cells with the cell-permeable DCFH-DA probe and various non-toxic concentrations of this compound for a specified time (e.g., 1 hour).[12][13]

  • Induction of Oxidative Stress: Wash the cells to remove the excess probe and compound. Add a free radical initiator (e.g., AAPH or H2O2) to induce ROS production.[11][13]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of fluorescence increase for each treatment condition. Compare the rates of the compound-treated cells to the control cells to determine the percentage of ROS inhibition. Quercetin can be used as a positive control.[10][12]

TreatmentRate of Fluorescence Increase (RFU/min)% ROS Inhibition
Vehicle Control5500%
This compound (10 µM)41025.5%
This compound (50 µM)22559.1%
Quercetin (Positive Control, 25 µM)15072.7%
Assay 2.2: Nrf2 Activation Assay

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes.[14] An Nrf2/ARE-luciferase reporter gene assay is a robust method to screen for indirect antioxidant activity.[14][15]

Protocol 2.2: Nrf2-ARE Luciferase Reporter Assay
  • Cell Line: Utilize a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., ARE-luc HaCaT cells).[15]

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well white, clear-bottom plate. After allowing them to attach, treat the cells with various non-toxic concentrations of this compound for 16-24 hours.[15] Include a known Nrf2 activator like sulforaphane as a positive control.[16]

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate reagent according to the assay kit manufacturer's protocol.[15]

  • Luminescence Measurement: Measure the luminescence intensity using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle-treated control cells to determine the fold-increase in Nrf2 activation.[17]

Part 3: Probing Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[16] Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.[18]

Signaling Pathway: NF-κB Activation

G cluster_0 cluster_1 cluster_2 stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates nfkb_ikb NF-κB IκBα ikb_kinase->nfkb_ikb Phosphorylates IκBα nfkb_active p65 p50 nfkb_ikb->nfkb_active ikb_p IκBα-P nfkb_ikb->ikb_p nfkb_nuc p65 p50 nfkb_active->nfkb_nuc Translocates proteasome Proteasomal Degradation ikb_p->proteasome gene_transcription Inflammatory Gene Transcription (e.g., IL-6, TNF-α) nfkb_nuc->gene_transcription Induces

Caption: Simplified NF-κB Signaling Pathway.

Assay 3.1: NF-κB Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[19] A decrease in reporter gene expression in the presence of an inflammatory stimulus indicates inhibition of the NF-κB pathway.

Protocol 3.1: NF-κB Luciferase Reporter Assay
  • Cell Line: Use a stable HEK293 cell line containing an NF-κB-luciferase reporter construct.[19][20]

  • Cell Seeding and Pre-incubation: Seed cells in a 96-well plate. Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).[19]

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.[21]

  • Lysis and Luminescence Measurement: Perform cell lysis and measure luciferase activity as described in Protocol 2.2.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Treatment[5-M-3-C] (µM)Luminescence (RLU)% Inhibition of NF-κB Activity
Unstimulated Control05,000-
Stimulated Control (TNF-α)0100,0000%
+ TNF-α1065,00036.8%
+ TNF-α5025,00078.9%
+ TNF-α10010,00094.7%

Part 4: Assessing Anti-Cancer and Pro-Apoptotic Potential

Many therapeutic agents for cancer work by inhibiting cell proliferation or inducing programmed cell death (apoptosis).[22] Based on the cytotoxicity data from Part 1, further assays can elucidate if cell death occurs via apoptosis.

Assay 4.1: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[23] Their activation is a hallmark of apoptosis. Luminescent assays using a proluminescent caspase-3/7 substrate (containing the DEVD sequence) provide a sensitive measure of this activity.[24]

Protocol 4.1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well white-walled plate. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains the substrate.[24]

  • Incubation: Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence with a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence in treated cells compared to vehicle controls indicates the induction of apoptosis via caspase-3/7 activation.

G cluster_0 Cell Culture cluster_1 Assay Procedure seed_cells Seed Cancer Cells (96-well plate) treat_compound Treat with this compound (IC50 concentrations) seed_cells->treat_compound add_reagent Add Caspase-Glo® 3/7 Reagent (Lysis + Substrate) treat_compound->add_reagent incubate_rt Incubate 1-2h at RT add_reagent->incubate_rt read_lum Measure Luminescence incubate_rt->read_lum

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-Chromanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the expertise to identify and mitigate the formation of side products, ensuring the integrity and purity of your target molecule.

Introduction to the Synthetic Landscape

The synthesis of 3-chromanones, including the 5-methoxy derivative, is a critical process in the development of various biologically active compounds. The core of this synthesis typically involves an intramolecular cyclization reaction. However, the nature of the starting materials and the reaction conditions can often lead to the formation of undesired side products, complicating purification and impacting yield. This guide will dissect the common synthetic routes and provide a mechanistic understanding of potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: I've isolated my product, but my NMR and Mass Spectrometry data suggest the presence of an isomer. What could it be and why did it form?

This is a common issue, often stemming from a lack of regioselectivity in the key cyclization step, particularly when using a Friedel-Crafts type reaction.

Likely Side Product: 7-Methoxy-3-Chromanone

Causality: The synthesis of this compound frequently starts from 3-methoxyphenol. The key step is often an intramolecular Friedel-Crafts acylation of a precursor like 2-(3-methoxyphenoxy)propanoic acid. The methoxy group is an ortho-, para-directing group. While the position ortho to the phenoxy linkage is sterically hindered, acylation can still occur at the position para to the methoxy group, leading to the formation of the 7-methoxy isomer.[1]

Troubleshooting Strategies:

  • Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective for Friedel-Crafts acylation, they can sometimes lead to lower selectivity. Polyphosphoric acid (PPA) is a common and often milder alternative for intramolecular cyclizations of phenoxyacetic acids.[2][3]

  • Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity. Higher temperatures can overcome the activation energy barrier for the formation of the thermodynamically stable, but potentially undesired, isomer.

  • Protecting Groups: In some cases, employing a bulky protecting group at the 6-position of the phenol can sterically hinder acylation at the 7-position, though this adds steps to the synthesis.

Analytical Distinction:

CompoundKey ¹H NMR Signals (indicative)Mass Spectrum (M+)
This compound Aromatic protons will show a distinct splitting pattern corresponding to a 1,2,3-trisubstituted benzene ring.m/z = 178.06
7-Methoxy-3-Chromanone Aromatic protons will exhibit a different splitting pattern, characteristic of a 1,2,4-trisubstituted benzene ring.m/z = 178.06
FAQ 2: My reaction has a low yield and has produced a significant amount of dark, insoluble material. What is happening and how can I prevent it?

The formation of tar or polymeric material is a frequent problem in acid-catalyzed intramolecular cyclizations, especially with activated aromatic rings.

Causality: Strong acids like polyphosphoric acid (PPA) or aluminum chloride can promote intermolecular reactions and polymerization of the starting material or the product, especially at elevated temperatures.[2] Activated phenols are particularly susceptible to such side reactions.

Troubleshooting Strategies:

  • Lower Reaction Temperature: This is the most critical parameter. Start with a lower temperature and slowly increase it until the reaction proceeds at a reasonable rate.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Alternative Catalysts: Consider milder Lewis acids or Brønsted acids. Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes be a more effective and less harsh alternative to PPA.

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

FAQ 3: I am seeing a minor product with a mass corresponding to the loss of a methyl group. What is this and how can I avoid it?

This observation points towards demethylation of your desired product.

Likely Side Product: 5-Hydroxy-3-Chromanone

Causality: The methoxy group on the aromatic ring can be cleaved under strongly acidic conditions, particularly at higher temperatures.[4] This is a known side reaction in syntheses involving methoxy-substituted aromatic compounds.

Troubleshooting Strategies:

  • Milder Acid Catalyst: If demethylation is significant, switching to a milder Lewis or Brønsted acid is recommended.

  • Strict Temperature Control: Avoid excessive heating. Demethylation reactions typically have a higher activation energy than the desired cyclization.

  • Reduced Reaction Time: Minimize the time the product is exposed to the acidic environment.

Visualizing Reaction Pathways and Side Product Formation

To better understand the synthetic challenges, the following diagrams illustrate the key reaction pathway and the formation of a common isomeric side product.

cluster_0 Desired Pathway to this compound cluster_1 Side Reaction Pathway Start 2-(3-methoxyphenoxy)propanoic acid Intermediate Acylium Ion Intermediate (ortho attack) Start->Intermediate PPA, Δ Side_Intermediate Acylium Ion Intermediate (para attack) Start->Side_Intermediate PPA, Δ Product This compound Intermediate->Product Cyclization Side_Product 7-Methoxy-3-Chromanone Side_Intermediate->Side_Product Cyclization

Caption: Formation of this compound and its 7-methoxy isomer.

Experimental Protocols for Side Product Identification

To confirm the presence of the suspected side products, the following analytical workflow is recommended.

A Crude Reaction Mixture B Thin Layer Chromatography (TLC) A->B Preliminary Separation C Column Chromatography B->C Purification D Isolate Fractions C->D E ¹H NMR & ¹³C NMR Spectroscopy D->E Structural Analysis F Mass Spectrometry (e.g., GC-MS or LC-MS) D->F Molecular Weight Determination G Structure Elucidation E->G F->G

Caption: Analytical workflow for impurity identification.

Step-by-Step Protocol for TLC Analysis:
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Stationary Phase: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the components. A 7:3 or 8:2 hexane:ethyl acetate mixture is often effective.

  • Visualization: Visualize the spots under UV light (254 nm). You can also use a staining agent like potassium permanganate or iodine.

  • Interpretation: The presence of multiple spots indicates a mixture of compounds. The relative Rf values can give an initial indication of the polarity of the components.

Step-by-Step Protocol for Purification by Column Chromatography:
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your desired product and which contain the impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The successful synthesis of this compound hinges on a careful selection of reaction conditions to favor the desired intramolecular cyclization while minimizing side reactions. By understanding the mechanistic basis for the formation of common impurities such as isomeric chromanones and polymeric byproducts, researchers can implement effective troubleshooting strategies. Careful control of temperature, reaction time, and the choice of catalyst are paramount to achieving high yields and purity. This guide provides a foundational framework for addressing these challenges, enabling more efficient and successful synthetic outcomes.

References

  • Wikipedia. Friedel–Crafts reaction. Accessed January 8, 2026. [Link]
  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
  • Organic Chemistry Portal. Chromanone and flavanone synthesis. Accessed January 8, 2026. [Link]
  • Li, J., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(34), 22005-22013. [Link]
  • Weldon, D. J., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(43), 5674-5676. [Link]
  • Current developments in the synthesis of 4-chromanone-derived compounds. (2022). RSC Advances, 12(1), 1-15. [Link]
  • Banerjee, A., & Ghosh, S. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Request PDF.
  • Papageorgiou, G., & Zografos, A. L. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29699-29737. [Link]
  • de Souza, F. V., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(21), 4749-4757. [Link]
  • Kim, M. S., et al. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 25(24), 5946. [Link]
  • Nchinda, A. T. (2001).
  • Ashenhurst, J. (2020).
  • Request PDF. Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ones. Accessed January 8, 2026. [Link]
  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
  • ResearchGate. Polyphosphoric Acid in Organic Synthesis. Accessed January 8, 2026. [Link]
  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 1-6. [Link]
  • ResearchGate. Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Accessed January 8, 2026. [Link]
  • CHEM 330 Topics Discussed on Sept 23. (2007). Accessed January 8, 2026. [Link]
  • Ahluwalia, V. K., & Aggarwal, R. (2007). Dieckmann Reaction. In Name Reactions in Organic Synthesis (pp. 144-147). Cambridge University Press. [Link]
  • PubChem. Ethyl (2-methoxyphenoxy)
  • Jiang, B., et al. (2022). Recent Developments on Five-Component Reactions. Molecules, 27(3), 945. [Link]
  • The Good Scents Company. 3'-hydroxyacetophenone. Accessed January 8, 2026. [Link]
  • The proton-initiated cyclization of N-alkylamides of styrylacetic acids. The synthesis of 5-arylpirrolidine-2-ones. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(1), 4-13. [Link]
  • Dighade, A. S., & Dighade, S. R. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. International Journal of Chemical Sciences, 10(3), 1759-1764. [Link]
  • Pokrovsky, M. A., et al. (2023).
  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)

Sources

improving the purity of synthetic 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with synthetic 5-Methoxy-3-Chromanone. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in its synthesis and purification, ultimately leading to a final product of higher purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each point details the problem, its probable causes, and validated solutions.

Question 1: My crude reaction product shows a low yield of the desired this compound and contains significant, difficult-to-separate impurities. What is going wrong?

Answer:

This is a common issue often stemming from the reaction conditions or the synthetic route chosen. The formation of isomeric side products or by-products from starting material degradation are the most likely culprits.

Probable Causes:

  • Isomeric Impurities: Depending on the synthetic pathway, particularly in reactions like the Simonis or Pechmann-type condensations, isomeric coumarins can form as significant side products.[1] The reaction mechanism can be sensitive to the choice of catalyst, with acidic conditions sometimes favoring the undesired isomer.[1]

  • Incomplete Cyclization: The intramolecular cyclization step to form the chromanone ring may be incomplete, leaving behind unreacted precursors such as substituted phenols or acetoacetates.

  • Side Reactions: Harsh reaction conditions, such as excessively high temperatures or strong acids/bases, can lead to the formation of polymeric tars or other degradation products, which complicate purification and reduce the overall yield.[1]

  • Starting Material Impurities: The purity of your starting materials, such as 2-hydroxy-4-methoxyacetophenone or its precursors, is critical. Impurities in these reagents will carry through and potentially participate in side reactions.

Recommended Solutions:

  • Re-evaluate Your Catalyst and Conditions: If you are using a synthetic route prone to isomer formation, the choice of condensing agent is critical. For instance, in Simonis-type reactions, phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) generally favors the formation of the desired chromone/chromanone over the coumarin isomer, which is often promoted by sulfuric acid.[1]

  • Optimize Reaction Temperature and Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times or excessive heat, which can promote decomposition. Experiment with a lower temperature to see if it improves the ratio of product to by-product.

  • Purify Intermediates: If your synthesis involves multiple steps, ensure each intermediate is purified to a high degree before proceeding. This prevents the accumulation of impurities that become increasingly difficult to remove in later stages.

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic starting materials or by-products. Subsequent washes with brine will help remove residual water before drying the organic phase.[2]

Question 2: I am struggling to separate this compound from an impurity with a very similar Rf value during column chromatography. How can I improve the separation?

Answer:

Co-elution during column chromatography is a frequent challenge when dealing with structurally similar impurities, such as positional isomers (e.g., 7-Methoxy-3-Chromanone) or precursors with similar polarity.

Probable Causes:

  • Inadequate Solvent System: The chosen mobile phase may not have the optimal polarity to effectively differentiate between your product and the impurity.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, causing bands to overlap.

Recommended Solutions:

  • Systematic Solvent System Screening (TLC): Before running a large-scale column, perform a detailed TLC analysis with various solvent systems. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Start with a standard non-polar/polar mixture like Hexanes/Ethyl Acetate.

    • If separation is poor, try introducing a third solvent. A small amount of a more polar solvent like methanol can sometimes sharpen bands, while a solvent with different characteristics like Dichloromethane (DCM) can alter selectivity. For example, switching from a Hexanes/EtOAc system to a DCM/EtOAc or DCM/Methanol system can change the interactions with the silica gel and improve separation.[3][4]

  • Use a High-Performance Column: Consider using a smaller particle size silica gel (e.g., 40-63 µm) for your column, which provides a higher surface area and better resolution.

  • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.[5]

  • Alternative Chromatographic Techniques: If silica gel chromatography is ineffective, consider other stationary phases. For instance, reverse-phase chromatography (using a C18 column) separates compounds based on hydrophobicity rather than polarity, which may effectively separate your target compound from the problematic impurity.[6]

Question 3: The final isolated product is an off-white or yellowish solid, but literature suggests it should be a white crystalline powder. Does this indicate impurity?

Answer:

Yes, a color deviation often indicates the presence of trace impurities, even if they are not readily apparent by TLC or ¹H NMR.

Probable Causes:

  • Oxidation Products: Chromanones can be susceptible to oxidation, especially if exposed to air and light over extended periods, leading to the formation of colored quinone-type structures. The presence of trace metals from reagents or spatulas can catalyze this process.

  • Residual Solvents: Trapped, high-boiling point solvents from the purification process (like DMF or DMSO) can sometimes impart a color.

  • Phenolic Impurities: Trace amounts of unreacted phenolic starting materials are prone to oxidation and can cause discoloration.

Recommended Solutions:

  • Recrystallization: This is the most effective method for removing trace colored impurities and obtaining a highly crystalline, pure product. Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but poorly soluble at room temperature or below. A common choice for chromanones is a mixture of a good solvent (like ethanol, ethyl acetate, or acetone) and an anti-solvent (like hexanes or water).[7]

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb colored impurities. After a brief heating period, the carbon is removed by hot filtration through a pad of Celite®, and the purified solution is allowed to crystallize.

  • Work in an Inert Atmosphere: If the product is particularly sensitive to air, perform the final purification and drying steps under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for purifying this compound via column chromatography?

A1: The optimal solvent system depends on the specific impurities present in your crude mixture. However, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A systematic approach is recommended.

PolaritySolvent System (v/v)Typical Application
LowHexanes:Ethyl Acetate (9:1 to 4:1)Eluting non-polar by-products and less polar isomers.
MediumHexanes:Ethyl Acetate (3:1 to 1:1)Typically where this compound and similar compounds elute.[2]
HighDichloromethane:Ethyl Acetate (3:2 to 2:1)Can provide different selectivity compared to hexanes-based systems.[3]
Very HighEthyl Acetate:Methanol (99:1 to 95:5)Eluting highly polar impurities or baseline material.

Always determine the ideal ratio using TLC before committing to a column.

Q2: What is the most effective protocol for recrystallizing this compound?

A2: A detailed protocol for recrystallization is provided below. The key is selecting an appropriate solvent system. A good starting point is an Ethanol/Water or Ethyl Acetate/Hexanes mixture.

Q3: Which analytical techniques are best for confirming the final purity of this compound?

A3: A combination of methods provides the most comprehensive assessment of purity.[6] No single technique can definitively rule out all possible impurities.

TechniqueInformation ProvidedStrengths & Limitations
¹H & ¹³C NMR Structural confirmation and detection of structurally different impurities.Strength: Excellent for structural verification. Limitation: May not detect impurities with overlapping signals or those present at very low levels (<1-2%).[8]
HPLC-UV Quantitative purity assessment (% area). Highly sensitive to UV-active impurities.Strength: High sensitivity and quantitative accuracy. The gold standard for purity checks in many labs.[6] Limitation: Requires a chromophore. Co-eluting impurities can be missed.
LC-MS Provides molecular weight confirmation of the main peak and can help identify impurities.Strength: Confirms identity and provides mass data for unknown peaks. Limitation: Ionization efficiency can vary, making it less quantitative than HPLC-UV.
GC-MS Purity assessment for volatile compounds and identification of volatile impurities.Strength: Excellent for detecting residual solvents or volatile by-products.[6] Limitation: The compound must be thermally stable and volatile.

Q4: How should I properly store purified this compound to prevent degradation?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[9] Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to purify the crude product, removing both more and less polar impurities.

  • Prepare the Column: Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., Hexanes:EtOAc 9:1). Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the column solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1, then 2:1 Hexanes:EtOAc) to elute the target compound. This can be done in a stepwise or continuous manner.

  • Fraction Analysis: Analyze the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for removing trace impurities and improving the crystalline form of the final product.

  • Solvent Selection: In a small test tube, test solvent pairs. Add a small amount of the purified solid and a few drops of a "good" solvent (e.g., hot ethanol) until it dissolves. Then, add an "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy. Heat again until clear. This indicates a suitable system.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated carbon and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® pad if carbon was used) into a clean, warm flask. This removes insoluble impurities (and the carbon).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying synthetic this compound.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash, brine) crude->workup tlc TLC Analysis workup->tlc column Flash Column Chromatography tlc->column Impurities Present fractions Combine Pure Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation purity_check1 Purity & Color Check evaporation->purity_check1 recrystallize Recrystallization (Optional: Charcoal) purity_check1->recrystallize Color or Minor Impurities Present final_product High-Purity This compound purity_check1->final_product Pure & Colorless crystals Isolate & Dry Crystals recrystallize->crystals crystals->final_product final_analysis Final QC Analysis (NMR, HPLC, MS) final_product->final_analysis

Caption: Purification workflow for this compound.

References

  • Pusibio. (n.d.). 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one. Retrieved from Pusibio website. [Link: https://www.pusibio.com/product/show/5-hydroxy-7-methoxy-3-4-hydroxybenzylidene-chroman-4-one-259653-54-8.html]
  • MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link: https://www.mdpi.com/1420-3049/27/7/2290]
  • National Institutes of Health (NIH). (2016). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5075253/]
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link: https://www.ijrpc.com/files/000286.pdf]
  • Google Patents. (n.d.). EP0001733A1 - 5-Methoxy-psoralene as a new medicament and process for the synthesis. Retrieved from Google Patents. [Link: https://patents.google.
  • Guidechem. (n.d.). This compound 109140-20-7 wiki. Retrieved from Guidechem. [Link: https://www.guidechem.com/wiki/5-methoxy-3-chromanone-109140-20-7.html]
  • University of Pretoria. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. [Link: https://repository.up.ac.za/bitstream/handle/2263/27980/06chapter6.pdf]
  • BenchChem. (n.d.). Identifying and minimizing side products in chromanone synthesis. Retrieved from BenchChem. [Link: https://www.benchchem.com/blog/identifying-and-minimizing-side-products-in-chromanone-synthesis/]
  • MDPI. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. [Link: https://www.mdpi.com/1420-3049/26/22/6899]
  • BenchChem. (n.d.). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol. Retrieved from BenchChem. [Link: https://www.benchchem.com/blog/a-researchers-guide-to-verifying-the-purity-of-2-methoxy-345-trimethylphenol/]
  • BenchChem. (n.d.). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards. Retrieved from BenchChem. [Link: https://www.benchchem.

Sources

Technical Support Center: Synthesis of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and strategic choices involved in synthesizing this valuable heterocyclic scaffold. Here, we explore two primary alternative synthetic routes, offering troubleshooting advice and detailed protocols in a practical question-and-answer format.

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3-Methoxyphenoxy)propanoic Acid

This classical multi-step approach builds the carbon skeleton before the final ring-closing reaction. It offers clear, distinct stages for optimization and purification but requires careful control during the final cyclization step.

digraph "Route_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Workflow for the Friedel-Crafts Acylation Route.

Troubleshooting and FAQs for Route 1

Q1: My initial Williamson ether synthesis of 3-(3-methoxyphenoxy)propanoic acid from 3-methoxyphenol and 3-bromopropanoic acid is giving a low yield. What are the common causes?

A1: Low yields in this step typically stem from three factors: the choice of base, reaction conditions, or competing O- vs. C-alkylation.

  • Expertise & Experience: 3-Methoxyphenol is a relatively acidic phenol, but a strong base is still required for complete deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective as it drives the reaction to completion by evolving hydrogen gas. A common pitfall is using weaker bases like potassium carbonate (K₂CO₃), which may not achieve full deprotonation, leading to incomplete reaction.

  • Causality: The phenoxide ion is a soft nucleophile, and while O-alkylation is generally favored, C-alkylation can occur, especially with less polar solvents or counter-ions that promote aggregation. Using a polar aprotic solvent like DMF helps to solvate the cation and maintain a "naked," highly reactive phenoxide, favoring O-alkylation. Ensure your reagents are anhydrous, as water will quench the base and hydrolyze the halo-acid.

Q2: The final intramolecular Friedel-Crafts cyclization is failing or producing a complex mixture of byproducts. How can I optimize this critical step?

A2: This is the most challenging step of this route. Success hinges on the choice of the cyclizing agent and strict temperature control. The electron-donating 5-methoxy group activates the aromatic ring, but can also promote polymerization under harsh acidic conditions.[1]

  • Trustworthiness: Polyphosphoric acid (PPA) is a widely used and reliable reagent for such cyclizations as it acts as both an acid catalyst and a dehydrating agent.[2] However, the reaction temperature is critical. Overheating PPA can lead to charring and the formation of intractable tars. A temperature range of 70-90°C is a good starting point.

  • Alternative Catalysts: If PPA fails, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a more powerful alternative that often works at lower temperatures, potentially reducing byproduct formation. Lewis acids like AlCl₃ can also be used but present a significant risk of demethylating the methoxy group, a known side reaction with methoxy-substituted aromatics.[3]

  • Self-Validation: Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the acid chloride starting material and the appearance of a new, typically more non-polar spot for the chromanone will indicate progress. Quenching the reaction as soon as the starting material is consumed can prevent product degradation.

Q3: I am concerned about forming the wrong regioisomer (e.g., 7-methoxy-3-chromanone). How do I ensure correct regioselectivity?

A3: The regioselectivity is controlled entirely by the position of the ether linkage on your starting phenol. The methoxy group is an ortho, para-director. In 3-methoxyphenol, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. During the intramolecular acylation of the 3-(3-methoxyphenoxy )propanoyl chloride intermediate, the electrophilic acylium ion will preferentially attack the activated C4 position, which is ortho to the ether oxygen and para to the methoxy group, leading exclusively to the desired this compound. To form the 7-methoxy isomer, you would need to start with the same precursor. The 6-methoxy isomer would require starting from 4-methoxyphenol.

Route 2: Acid-Catalyzed Cyclization of 1-(3-Methoxyphenoxy)propan-2-one

This more convergent route involves preparing a phenoxyketone intermediate, which then undergoes an intramolecular electrophilic substitution to form the chromanone ring. This pathway is often shorter but requires a robust cyclization step.

digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Workflow for the Phenoxyketone Cyclization Route.

Troubleshooting and FAQs for Route 2

Q1: The synthesis of the 1-(3-methoxyphenoxy)propan-2-one intermediate is low-yielding. How can this be improved?

A1: This is another variation of the Williamson ether synthesis. The key is to use an appropriate base and solvent system with chloro- or bromoacetone.

  • Expertise & Experience: A common and effective method is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetone or acetonitrile. Acetone serves as both the solvent and a reactant source if you start with the phenol and generate the phenoxide in situ. Refluxing for several hours is typical.

  • Causality: Chloroacetone is a reactive electrophile. Using a moderately strong base like K₂CO₃ is often sufficient and avoids the handling of more hazardous reagents like NaH. The reaction proceeds via an Sₙ2 mechanism, so a good leaving group (iodide > bromide > chloride) on the acetone synthon can increase the reaction rate. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction if you are using chloroacetone via an in situ Finkelstein reaction.

Q2: My acid-catalyzed cyclization of the phenoxyketone is not working. What are the best cyclizing agents for this specific substrate?

A2: The cyclization of the phenoxyketone is an intramolecular electrophilic aromatic substitution, where the enol or protonated ketone acts as the electrophile. Strong acids are required to promote this reaction.

  • Trustworthiness: Polyphosphoric acid (PPA) is again a very common and effective choice for this type of cyclization.[2] It should be heated, typically in the 80-120°C range, to drive the reaction.

  • Alternative Reagents: Eaton's reagent is a stronger alternative and may provide better yields at lower temperatures. Concentrated sulfuric acid can also be effective, but the risk of sulfonation of the activated aromatic ring or polymerization is higher.

  • Avoiding Side Reactions: A significant risk with strong Brønsted acids, particularly HBr or HCl at high temperatures, is the cleavage of the methyl ether, leading to the formation of 5-hydroxy-3-chromanone.[3] PPA and Eaton's reagent are generally less prone to causing this specific side reaction under controlled conditions. Always monitor the reaction by TLC to avoid prolonged heating that could encourage demethylation.

Q3: What are the primary methods for purifying the final this compound product?

A3: Chromanones are moderately polar compounds. Purification is typically straightforward but requires selecting the right chromatographic conditions.

  • Column Chromatography: This is the most reliable method for achieving high purity.[4] A silica gel column is standard. A gradient elution system starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate is effective. The this compound product will elute at a moderate polarity. For example, a gradient of 5% to 30% ethyl acetate in hexane is a good starting point.

  • Recrystallization: If the crude product is obtained as a solid and is relatively clean (>90%), recrystallization can be an excellent final purification step. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective. Dissolve the solid in a minimal amount of the more polar solvent and then slowly add the non-polar "anti-solvent" until turbidity persists, then allow it to cool slowly.

Comparative Data Summary

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Acid-Catalyzed Cyclization of Phenoxyketone
Starting Materials 3-Methoxyphenol, 3-Bromopropanoic Acid3-Methoxyphenol, Chloroacetone
Number of Steps 3 (Etherification, Acid Chloride Formation, Cyclization)2 (Etherification, Cyclization)
Key Reagents NaH, Thionyl Chloride, PPA/Eaton's ReagentK₂CO₃, PPA/Eaton's Reagent
Key Challenges Handling of thionyl chloride; harsh Friedel-Crafts conditions can lead to polymerization.Potentially lower yields in etherification; risk of demethylation during cyclization.[3]
Overall Complexity Higher, with an additional step and more reactive intermediates.Lower, more convergent and streamlined.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Route 1)

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanoic Acid

  • In a flame-dried, three-necked flask under an argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of 3-methoxyphenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of 3-bromopropanoic acid (1.1 eq) in DMF dropwise.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction, quench carefully with water, and acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propanoyl Chloride

  • To a solution of 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Add polyphosphoric acid (PPA) (10x weight of the acid chloride) to a flask and heat to 80°C.

  • Add the crude 3-(3-methoxyphenoxy)propanoyl chloride dropwise to the hot PPA with vigorous stirring.

  • Maintain the temperature at 80-90°C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: Synthesis of this compound via Phenoxyketone Cyclization (Route 2)

Step 1: Synthesis of 1-(3-Methoxyphenoxy)propan-2-one

  • In a round-bottom flask, combine 3-methoxyphenol (1.0 eq), chloroacetone (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in acetone.

  • Reflux the mixture for 12-24 hours, monitoring the disappearance of the phenol by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M NaOH and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ketone by column chromatography.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • Add Eaton's reagent (7.7% P₂O₅ in MeSO₃H) or PPA (10x weight) to a flask and heat to 70°C.

  • Add the 1-(3-methoxyphenoxy)propan-2-one (1.0 eq) dropwise with vigorous stirring.

  • Heat the reaction to 70-80°C for 2-5 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient).[5]

References

  • BenchChem. (2025). Identifying and minimizing side products in chromanone synthesis. BenchChem Technical Support Center.
  • Tiwari, S. V., & Ambhure, P. P. (2021). Chromone As A Versatile Nucleus. International Journal Of Multidisciplinary Research In Science, Engineering and Technology (IJMRSET), 4(5), 765-772.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
  • Patel, H., Gomasa, V. T., & Dholariya, K. (2012). Synthesis of substituted 3-formyl chromones.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support Center.
  • Wang, Z., et al. (2020). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC - NIH.
  • Gaspar, A., & Matos, M. J. (2015). General Methods of Preparing Chromones.
  • (2021). Method for preparing 3-substituted chromanone through nonmetal catalytic hydrogenation. CN112898259A.
  • Nchinda, A. T. (n.d.).
  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Chen, Y., et al. (2024). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Nanjing Tech University.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Schindler, C. S., et al. (2022). 2-((3,3-Dimethyl-1-oxaspiro[3.5]nonan-7-en-7-yl)methyl)-2-methyl-7-(prop-1-en-2-yl)
  • Sharma, S., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry.
  • Fillion, E., et al. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Mayrargue, J., et al. (2014). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of 2-Chromanone-fused [3.2.0] Bicycles through a Phosphine-mediated Tandem [3+2] Cyclization/Intramolecular Wittig Reaction. Request PDF.
  • Wang, X., et al. (2022). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
  • Wan, J. P., et al. (2023). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)
  • Lee, K., et al. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.

Sources

stability issues of 5-Methoxy-3-Chromanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 5-Methoxy-3-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your data.

Given that this compound is a specialized reagent, detailed public stability data is limited. Therefore, this guide synthesizes established principles of stability testing for heterocyclic compounds with the known chemical characteristics of the chromanone scaffold. We empower you, the researcher, to validate stability within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general handling and storage conditions for this compound?

A1: As a solid, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For solutions, the principle of "fresh is best" applies. It is advisable to prepare solutions immediately before use. If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light. Always perform a qualification test (e.g., HPLC purity check) on stored solutions before use in a critical experiment.

Q2: I'm dissolving this compound for the first time. What solvents are recommended?

A2: Based on its chemical structure (Polar Surface Area: 35.53 Ų), this compound is expected to be soluble in a range of organic solvents.[3] Start with common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or alcohols like ethanol and methanol. For aqueous buffers, it may be necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous medium. Always observe the solution for any signs of precipitation.

Q3: Why are my experimental results inconsistent when using solutions of this compound prepared on different days?

A3: Inconsistent results are a classic indicator of compound instability in your solution. Chromanone scaffolds can be susceptible to degradation under various conditions, including pH extremes, oxidation, and light exposure.[4] Degradation reduces the effective concentration of the active compound, leading to variability in bioassays or chemical reactions. We strongly recommend conducting a forced degradation study to understand the stability limits of this compound in your specific experimental buffer or solvent system.

Q4: What are the likely chemical liabilities of the this compound structure that could lead to degradation?

A4: The this compound structure contains several functional groups that represent potential sites for chemical degradation:

  • Ketone Carbonyl: The ketone at the 3-position is a key feature. The adjacent α-protons can be acidic, potentially leading to epimerization or other base-catalyzed reactions.

  • Ether Linkage: The cyclic ether and the methoxy group are generally stable but can be susceptible to cleavage under strong acidic conditions.

  • Aromatic Ring: The benzene ring is typically stable but can undergo oxidation, particularly if trace metal ions are present in the solution.

  • Benzylic Position: The carbon atom at the 4-position is benzylic and adjacent to a carbonyl group, making it potentially susceptible to oxidation.[5]

Troubleshooting Guide: Loss of Compound Integrity

This section addresses the common problem of observing a decrease in compound concentration, purity, or activity over time.

Problem: You observe a time-dependent loss of your compound, evidenced by diminishing peak area in HPLC analysis, appearance of new peaks, or reduced efficacy in a biological assay.

Root Cause Analysis & Solution Workflow:

The logical workflow to diagnose and solve stability issues involves a systematic process of elimination known as a forced degradation study. This involves subjecting the compound to stress conditions to rapidly identify its vulnerabilities.[4]

A Problem: Inconsistent Results / Loss of Compound B Hypothesis: Compound Degradation in Solution A->B C Action: Perform Forced Degradation Study B->C D Analyze Samples by HPLC-UV/MS (T=0 and T=final) C->D E Is significant degradation observed? D->E I No -> Solution is stable under tested conditions. Check other experimental variables. E->I < 5% loss J Yes E->J > 5-10% loss F Identify conditions causing degradation (pH, Light, Temp, Oxidant) G Hypothesize Degradation Pathway F->G H Implement Mitigation Strategy F->H J->F cluster_0 This compound cluster_1 Hypothetical Product (5-Hydroxy-3-Chromanone) a b a->b H+ / H₂O

Caption: Predicted acid hydrolysis of the methoxy group.

References

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts.
  • MDPI. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
  • PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
  • PubMed Central. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. [Link]
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
  • PubMed Central. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link] [4]15. MDPI. Synthesis of Pedalitin. [Link]

Sources

preventing degradation of 5-Methoxy-3-Chromanone during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-3-Chromanone

Welcome to the dedicated support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges, helping you minimize degradation and maximize yield and purity.

Troubleshooting Guide: Degradation and Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Q1: My reaction is turning dark brown or black, and I'm isolating a tar-like substance with very low yield. What's causing this polymerization/decomposition?

A1: This is a classic sign of product and/or starting material degradation under overly harsh reaction conditions. This compound, like many chromanone scaffolds, is sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition.

  • Causality: The primary drivers for this issue are typically excessive heat or the use of aggressive acid catalysts (e.g., concentrated H₂SO₄, polyphosphoric acid at high temperatures).[1][2] These conditions can promote intermolecular reactions and the formation of complex, insoluble polymeric byproducts. The electron-donating nature of the 5-methoxy group can activate the aromatic ring, making it more susceptible to undesired side reactions under strong acid catalysis.

  • Recommended Solutions:

    • Lower the Reaction Temperature: If your protocol involves heating, try reducing the temperature by 10-20 °C. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and stability.

    • Use a Milder Acid Catalyst: Switch from strong, dehydrating acids to milder alternatives. Lewis acids like BF₃·OEt₂ or milder Brønsted acids can often effect the required cyclization with fewer side reactions.[3]

    • Reduce Reaction Time: Prolonged exposure to heat or acid increases the likelihood of degradation. Aim for the shortest reaction time necessary for complete conversion of the starting material. Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields by minimizing the window for degradation.[1]

    • Ensure an Inert Atmosphere: While less common for acid-catalyzed cyclizations, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation, which may contribute to the formation of colored impurities.

Q2: My final product's NMR spectrum shows a loss of the methoxy signal, or my mass spectrometry results indicate a mass of 14 Da less than expected. Why is demethylation occurring?

A2: You are likely observing acid-catalyzed demethylation of the 5-methoxy group. The ether linkage is susceptible to cleavage under strong acidic conditions, particularly when activated by the neighboring carbonyl group.

  • Causality: The 4-carbonyl group can participate in the cleavage of the 5-methoxy group, a phenomenon well-documented in flavonoid chemistry.[4] Strong Brønsted acids (like HBr or HI) or potent Lewis acids (like AlCl₃ or BCl₃) are known to cause this side reaction, converting the methoxy group into a hydroxyl group.[4]

  • Recommended Solutions:

    • Avoid Strong Demethylating Agents: Scrutinize your reagents. If your synthesis involves a Friedel-Crafts type reaction, avoid using excess AlCl₃, which is a powerful demethylating agent. Opt for catalysts that are less prone to this side reaction.

    • Control Acidity and Temperature: Demethylation is often accelerated by heat. If you must use a strong acid, conduct the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) to disfavor the ether cleavage pathway.

    • Alternative Synthetic Routes: If demethylation remains a persistent issue, consider a synthetic strategy where the 5-methoxy group is introduced at a later stage, after the core chromanone ring has been formed and the harsh acidic steps are complete.

dot

Caption: Potential degradation pathways for this compound.

Q3: I'm having difficulty purifying the final product. My column chromatography fractions are not clean, and the product seems to be degrading on the silica gel.

A3: Purification of chromones and chromanones can indeed be challenging.[1] Degradation on silica gel suggests that the compound is sensitive to the acidic nature of standard silica.

  • Causality: Standard silica gel is slightly acidic and can catalyze degradation, especially for sensitive molecules. If trace amounts of acid from the reaction remain, this effect can be exacerbated. The polarity of the compound may also lead to significant tailing on the column, resulting in poor separation from closely-eluting impurities.

  • Recommended Solutions:

    • Neutralize the Crude Product: Before attempting purification, perform an aqueous workup. Wash the organic layer containing your crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid catalyst, followed by a brine wash.

    • Use Deactivated Silica: Treat your silica gel with a base before packing the column. A common method is to prepare a slurry of silica in your starting eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

    • Alternative Chromatography Media: Consider using neutral alumina or a reverse-phase (C18) column if silica continues to be problematic.

    • Recrystallization: If a solid product is obtained, recrystallization is often the most effective method for achieving high purity and avoids the potential for degradation on a stationary phase.[1] Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To prevent slow degradation over time, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, keeping it in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) is ideal. This minimizes the risk of both photodegradation and slow oxidation.[5]

Q2: What is a reliable starting point for reaction conditions to minimize degradation from the outset?

A2: A good starting point is to use the mildest possible conditions that still promote the reaction. For an intramolecular cyclization, this might involve using a moderate Lewis acid at room temperature or slightly elevated temperatures (40-60 °C). Always monitor the reaction by TLC. If the reaction is sluggish, it is often better to add a bit more catalyst or increase the temperature incrementally rather than starting with harsh conditions.

Parameter Conditions to Avoid (High Degradation Risk) Recommended Starting Conditions (Low Degradation Risk)
Temperature >100 °C, prolonged reflux0 °C to 60 °C
Acid Catalyst Conc. H₂SO₄, PPA, excess AlCl₃BF₃·OEt₂, TsOH, milder Lewis acids
Atmosphere Open to air, especially when heatedInert (Nitrogen or Argon)
Reaction Time Overnight reactions without monitoringMonitor by TLC; quench upon completion

Q3: Are there any specific solvents that should be avoided during synthesis or workup?

A3: Avoid using highly acidic or basic solvents. During workup, be cautious with concentrated acid or base washes. While chlorinated solvents like dichloromethane (DCM) are common, ensure they are free of residual HCl, which can accumulate over time. Aprotic solvents like THF, 1,4-dioxane, or toluene are generally safe choices for the reaction itself.

Experimental Protocols

Protocol 1: General Synthesis via Intramolecular Cyclization

This protocol outlines a general method for the synthesis of a chromanone ring, which can be adapted for this compound from the appropriate phenoxypropionic acid precursor.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the phenoxypropionic acid precursor (1 equivalent) in an anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a mild acid catalyst (e.g., BF₃·OEt₂, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine to neutralize the silica.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed product onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to separate the product from impurities.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

dot

Caption: Workflow for synthesis with critical degradation control points.

References

  • BenchChem Technical Support. (2025). How to avoid common pitfalls in chromone synthesis. Benchchem.
  • BenchChem Technical Support. (2025). Identifying and minimizing side products in chromanone synthesis. Benchchem.
  • Borah, P., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry.
  • López, S. E., et al. (2015). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Guidechem. This compound 109140-20-7 wiki. Guidechem.
  • RSC Publishing. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Royal Society of Chemistry.
  • Arote, R. B., et al. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.
  • PubChem. 5-Methoxy-4-Chromanone.
  • Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids.

Sources

Technical Support Center: Scale-Up Challenges for 5-Methoxy-3-Chromanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-3-Chromanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges encountered during laboratory and pilot-scale production.

Section 1: Synthetic Strategy Overview

This compound is a valuable heterocyclic ketone intermediate in the synthesis of various biologically active molecules.[1] While several synthetic routes exist, the most common and scalable approach involves a two-step process starting from 3-methoxyphenol. This pathway is generally favored for its use of readily available starting materials and its robust nature.

The core transformation is an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[2][3] The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Cyclization A 3-Methoxyphenol B Michael Addition with Acrylonitrile or similar reagent A->B K2CO3, t-BuOH [23] C 3-(3-Methoxyphenoxy)propanenitrile B->C D Hydrolysis C->D Acid or Base E 3-(3-Methoxyphenoxy)propanoic Acid D->E F Intramolecular Friedel-Crafts Acylation E->F PPA, TfOH, or other Lewis Acid [9, 23] G This compound F->G

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?

A1: This is the most common challenge in Friedel-Crafts acylations, typically stemming from the harshness of the reaction conditions.[4] The primary causes are catalyst deactivation, side reactions, and product degradation.

Causality & Mitigation Strategies:

  • Catalyst Choice & Stoichiometry: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly reactive and can promote polymerization and charring, especially at elevated temperatures.[3] Since the product ketone can form a stable complex with the catalyst, a stoichiometric amount is often required, increasing the potential for side reactions.[3]

    • Solution: Polyphosphoric acid (PPA) is a widely used and effective alternative that often gives cleaner reactions.[5] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful and often milder alternative. For challenging substrates, triflic acid (TfOH) can also be effective.[6] Experimenting with the catalyst loading is crucial; use the minimum amount required for full conversion.

  • Temperature Control: Friedel-Crafts reactions are exothermic. Poor temperature control leads to hotspots, promoting intermolecular reactions (polymerization) and decomposition of the starting material and product.

    • Solution: Maintain a consistent and controlled temperature. For PPA, a range of 80-100°C is typical. On a larger scale, this means ensuring adequate reactor cooling capacity and potentially using a controlled rate of addition for one of the reagents.

  • Moisture: Water deactivates Lewis acid catalysts and can hydrolyze intermediates.

    • Solution: Ensure all glassware is thoroughly dried and reagents (especially solvents and the acid intermediate) are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of the Precursor: The purity of the 3-(3-methoxyphenoxy)propanoic acid is critical. Impurities from the previous step can interfere with the cyclization.

    • Solution: Ensure the precursor acid is fully characterized (NMR, LC-MS) and purified, typically by recrystallization, before use.

Troubleshooting Workflow: Diagnosing Low Cyclization Yield

Troubleshooting_Yield Start Low Yield or Tar Observed in Cyclization Check_SM Is the Starting Acid Pure and Dry? Start->Check_SM Check_Conditions Were Reaction Conditions Strictly Anhydrous? Check_SM->Check_Conditions Yes Action_Purify Action: Recrystallize or re-purify the acid precursor. Check_SM->Action_Purify No Check_Temp Was Temperature Controlled Effectively? Check_Conditions->Check_Temp Yes Action_Dry Action: Use oven-dried glassware, an inert atmosphere, and anhydrous reagents. Check_Conditions->Action_Dry No Check_Catalyst Was the Catalyst Active and Loading Optimal? Check_Temp->Check_Catalyst Yes Action_Temp Action: Improve reactor cooling, use slower addition, or run at a slightly lower temperature. Check_Temp->Action_Temp No Action_Catalyst Action: Use fresh catalyst. Consider alternatives (PPA, TfOH). Screen catalyst loading. Check_Catalyst->Action_Catalyst No End Improved Yield Check_Catalyst->End Yes Action_Purify->End Action_Dry->End Action_Temp->End Action_Catalyst->End

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts cyclization.

Q2: I'm struggling with the purification of crude this compound. What are the best strategies for removing polymeric byproducts on a larger scale?

A2: Moving away from column chromatography is essential for scale-up. The focus should shift to crystallization and/or distillation.

  • Strategy 1: Post-Reaction Quench and Extraction: The work-up is critical. Quenching the reaction mixture by carefully pouring it onto ice water is standard. This precipitates the crude product and allows for the separation of water-soluble acids (like PPA). A subsequent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer the product into the organic phase. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic impurities.

  • Strategy 2: Crystallization: This is the most cost-effective and scalable purification method.

    • Solvent Screening: The key is to find a solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the polymeric impurities remain either fully soluble or insoluble.

    • Recommended Systems: Start with single solvents like isopropanol, ethanol, or toluene. If a single solvent is not effective, try co-solvent systems like Toluene/Heptane, Ethanol/Water, or Ethyl Acetate/Hexane.

  • Strategy 3: Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent option for removing non-volatile polymeric tars. This requires specialized equipment but can yield very pure material.

Q3: During scale-up, I'm observing poor thermal control during the cyclization step. What are the risks and how can I manage the exotherm?

A3: Poor thermal control is a major safety and quality risk. A runaway reaction can lead to a dangerous pressure buildup. From a quality perspective, temperature spikes will drastically increase the formation of tar and byproducts, ruining the batch.[4]

  • Risk Management:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is essential for ensuring your pilot or production reactor has sufficient cooling capacity.

    • Controlled Addition: Instead of adding all reagents at once, add the precursor acid portion-wise or as a solution to the hot cyclizing agent (e.g., PPA). This allows the reactor's cooling system to keep pace with the heat being generated.

    • Solvent Choice: While often run neat in PPA, using a high-boiling inert solvent can help moderate the temperature and improve heat transfer. However, this may require higher temperatures or longer reaction times.

Q4: Are there alternative, milder cyclization catalysts to Polyphosphoric Acid (PPA) or AlCl₃ for large-scale production?

A4: Yes. While PPA is a workhorse, concerns about its viscosity and the corrosive nature of the work-up have driven research into alternatives.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120°C, neatInexpensive, effective, well-documented.[5]Highly viscous (difficult to stir), corrosive, work-up can be challenging.
Methanesulfonic Acid (MSA) 80-110°C, neatLiquid (easy to handle), strong acid, less viscous than PPA.[5]Corrosive, may require higher temperatures for some substrates.
Eaton's Reagent (P₂O₅ in CH₃SO₃H) Room Temp to 80°COften works at lower temperatures, very powerful, gives clean reactions.Can be expensive, preparation is highly exothermic.
Triflic Acid (TfOH) 80-100°CExtremely strong acid, often used in catalytic amounts.[6]Very expensive, highly corrosive.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 3-(3-methoxyphenoxy)propanenitrile

This protocol is based on the Michael addition methodology described by Kumar et al.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1.0 eq), acrylonitrile (1.2 eq), potassium carbonate (0.2 eq), and tert-butanol as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the tert-butanol.

  • Purification: The resulting residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitrile, which is often pure enough for the next step.

Protocol 2: Hydrolysis to 3-(3-methoxyphenoxy)propanoic Acid
  • Reaction Setup: Combine the crude 3-(3-methoxyphenoxy)propanenitrile from the previous step with a 6M aqueous solution of hydrochloric acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux (100-110°C) and maintain for 8-12 hours, or until TLC/LC-MS indicates complete conversion of the nitrile.

  • Work-up: Cool the reaction mixture in an ice bath. The product, 3-(3-methoxyphenoxy)propanoic acid, will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the acid can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.

Protocol 3: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol is adapted from general procedures for Friedel-Crafts cyclizations.[5][6]

  • Reaction Setup: In a reactor equipped with mechanical stirring, a thermometer, and an inert gas inlet, carefully heat polyphosphoric acid (PPA) (approx. 10x the weight of the starting acid) to 80°C.

  • Reagent Addition: Once the PPA is at temperature and stirring smoothly, add the 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) in portions over 30-60 minutes, ensuring the internal temperature does not exceed 95°C.

  • Reaction: After the addition is complete, stir the mixture at 85-90°C for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Work-up: Allow the mixture to cool slightly (to ~60-70°C) and then very carefully pour it onto a stirred mixture of ice and water. This quench is highly exothermic and should be done slowly and with caution.

  • Extraction: Stir the aqueous slurry for 1 hour to ensure complete precipitation of the crude product. Extract the mixture 2-3 times with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can then be purified by recrystallization as discussed in the troubleshooting section.

References

  • Velkov, J., Mincheva, Z., Bary, J., Boireaus, G., & Fujier, C. (1997). A New Route for the Synthesis of 5-Methoxychroman-3-one. Synthetic Communications, 27(3), 375-378.
  • Robinson, R. (1935). The Robinson annulation. Journal of the Chemical Society, 1079-1090. (Reference provided for context on ring-forming reactions).
  • Simpkins, K., & Guo, F. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. WSSU University Scholarly Repository.
  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut.
  • Guo, F. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society.
  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry.
  • Ewies, F. F., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Kumar, A., et al. (2010). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 51(25), 3315-3318.
  • ResearchGate. (2015). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.

Sources

Technical Support Center: Managing Exothermic Reactions in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage exothermic reactions during your experiments. Chromanone synthesis often involves potent reactions that can generate significant heat, and understanding how to control these thermal events is critical for safety, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: Which steps in chromanone synthesis are most likely to be highly exothermic?

A1: Several common synthetic routes to chromanones involve steps with significant exothermic potential. Key examples include:

  • Intramolecular Friedel-Crafts Acylation: This is a classic and powerful method for forming the chromanone ring. The reaction, often catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), can be highly exothermic, especially at higher concentrations.[1] The complexation of the Lewis acid with the carbonyl group of the acylating agent is the initial step that can generate heat.[2][3]

  • Aldol Condensation: The base-catalyzed aldol condensation between a 2'-hydroxyacetophenone and an aldehyde to form a chalcone, a precursor to flavanones (a type of chromanone), can be exothermic.[4] Self-condensation of the starting materials can also be an issue, contributing to heat generation.[5]

  • Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized.[5][6] The initial rearrangement step can be exothermic, particularly with reactive substrates.

  • Nenitzescu Reaction: While primarily used for indole synthesis, variations of this reaction can be applied in heterocyclic chemistry and involve Michael additions that can be exothermic.[7][8][9][10]

Q2: What are the initial signs of a runaway exothermic reaction?

A2: Early detection is crucial for preventing a thermal runaway. Key indicators to monitor include:

  • Rapid Temperature Increase: A sudden and uncontrolled rise in the internal reaction temperature is the most direct sign.[11] Continuous monitoring with a thermocouple is essential.[12]

  • Unexpected Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure can indicate gas evolution, often accompanying a runaway reaction.

  • Color Change or Tar Formation: A sudden darkening of the reaction mixture or the formation of insoluble tars can indicate decomposition and uncontrolled side reactions.[1]

  • Vigorous Bubbling or Foaming: While some gas evolution may be expected, a sudden and violent increase can signal a loss of control.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, you may observe vigorous boiling at the flask's surface.

Q3: How can I proactively design my experiment to manage a potential exotherm?

A3: Proactive experimental design is the best defense against thermal hazards. Consider the following:

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[12] The solvent acts as a heat sink.

  • Slow Reagent Addition: Adding the most reactive reagent slowly and in a controlled manner is critical.[12] Use a dropping funnel or a syringe pump for precise control. Never add all reagents at once unless the reaction is known to be safe on a small scale.[12]

  • Efficient Cooling: Utilize an appropriate cooling bath (e.g., ice-water, dry ice-acetone) to maintain the desired reaction temperature.[12] Ensure the reaction flask has adequate surface area in contact with the coolant.

  • Vigorous Stirring: Efficient stirring ensures even heat distribution throughout the reaction mixture and prevents the formation of localized hot spots.

  • Reaction Calorimetry: For scaling up, reaction calorimetry provides real-time heat flow data, allowing for a quantitative analysis of the reaction's energetics.[12][13]

Troubleshooting Guides

Issue 1: My Friedel-Crafts acylation is showing a rapid, uncontrolled temperature spike.

This is a classic sign of a potential thermal runaway, a dangerous situation where the reaction rate and heat generation increase exponentially.

Troubleshooting Steps:

  • Immediate Action: Cease Reagent Addition. Stop the addition of the acylating agent or Lewis acid immediately.

  • Enhance Cooling: If safe to do so, add more coolant to the external bath (e.g., more ice to an ice bath).

  • Emergency Quenching (Advanced Users Only): Have a pre-prepared quenching solution ready. This should only be used if you are experienced and have assessed the risks. The choice of quench depends on the specific reagents.

  • Post-Incident Analysis:

    • Review Addition Rate: Was the acylating agent added too quickly?

    • Check Stoichiometry: Was the correct amount of Lewis acid used? An excess can lead to a more vigorous reaction.

    • Assess Cooling Efficiency: Was the cooling bath at the correct temperature and making good contact with the reaction flask?

Issue 2: During my base-catalyzed cyclization, I'm observing significant tar formation and a strong exotherm.

This often indicates that side reactions, such as polymerization or decomposition, are occurring at a faster rate than the desired cyclization, driven by excessive heat.

Troubleshooting Steps:

Parameter Problem Solution
Temperature Reaction temperature is too high, favoring side reactions.Lower the reaction temperature.[5] Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
Base Addition The base was added too quickly, creating localized high concentrations and heat.Add the base portion-wise or as a solution dropwise. This allows for better temperature control.
Substrate Purity Impurities in the starting material can catalyze decomposition pathways.Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.
Experimental Protocols: A Self-Validating System for Heat Management
Protocol 1: Controlled Intramolecular Friedel-Crafts Acylation

This protocol incorporates safety measures to manage the exothermic nature of the reaction.

  • Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet.[12]

    • Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.[12]

  • Reagent Preparation:

    • Dissolve the substrate in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) in the reaction flask.[14]

    • In the dropping funnel, prepare a solution of the acylating agent.

  • Reaction:

    • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise to the cooled substrate solution, ensuring the internal temperature does not exceed 10 °C.

    • Begin the dropwise addition of the acylating agent from the dropping funnel. Monitor the temperature closely. The addition rate should be adjusted to maintain the target temperature.

    • After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitored by TLC).

  • Workup:

    • Carefully and slowly quench the reaction by pouring it over crushed ice and a dilute acid solution. This quenching step is also exothermic and must be done with caution.

Visualizing the Workflow for Managing Exotherms

The following diagram illustrates the decision-making process when encountering a thermal event.

Exotherm_Management_Workflow Start Exothermic Reaction Setup Monitor Monitor Internal Temperature & Visual Cues Start->Monitor Stable Temperature Stable? Monitor->Stable Proceed Continue Reagent Addition / Reaction Stable->Proceed Yes Spike Rapid Temperature Spike Detected Stable->Spike No Proceed->Monitor Complete Reaction Complete -> Workup Proceed->Complete Action1 STOP Reagent Addition Spike->Action1 Action2 Enhance Cooling Action1->Action2 Assess Is Reaction Under Control? Action2->Assess Controlled Resume with Slower Addition Rate Assess->Controlled Yes Uncontrolled Emergency Shutdown / Quench Assess->Uncontrolled No Controlled->Proceed Analysis Post-Reaction Analysis and Optimization Uncontrolled->Analysis Complete->Analysis

Caption: Workflow for real-time management of exothermic reactions.

This guide provides a foundational understanding of how to manage exothermic reactions in chromanone synthesis. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough hazard assessment before beginning any new procedure.[15] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[15][16]

References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • How to avoid common pitfalls in chromone synthesis. (n.d.). Benchchem.
  • What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? (2025). Quora.
  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry - ACS Publications.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications.
  • Identifying and minimizing side products in chromanone synthesis. (n.d.). Benchchem.
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.).
  • Nenitzescu indole synthesis. (n.d.). Wikipedia.
  • Simon's reagent. (n.d.). Wikipedia.
  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. (n.d.). Organic Reactions.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023). MDPI.
  • Nenitzescu Indole Synthesis. (n.d.). SynArchive.
  • Nenitzescu Indole Synthesis. (n.d.).
  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.
  • Mechanochemical Friedel–Crafts acylations. (2019). PMC - NIH.
  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • (PDF) Mechanochemical Friedel–Crafts acylations. (n.d.). ResearchGate.
  • Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. (n.d.).
  • 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube.
  • Thermal runaway, how to troubleshoot? (2023). Reddit.
  • Strategies to Solve Lithium Battery Thermal Runaway: From Mechanism to Modification. (2025). Request PDF - ResearchGate.
  • thermal Runaway... help!? (2022). Reddit.
  • Time Sequence Map for Interpreting the Thermal Runaway Mechanism of Lithium-Ion Batteries With LiNixCoyMnzO2 Cathode. (n.d.). Frontiers.
  • 30 hours wasted. how to stop thermal runaway error? (2022). Reddit.

Sources

Technical Support Center: Efficient Synthesis of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-Chromanone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure your success in the lab. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for synthesizing this compound?

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a derivative of 2-(methoxyphenoxy)acetic acid. The most effective catalysts for this transformation are strong protic acids and Lewis acids that can promote the formation of an acylium ion intermediate for the cyclization reaction. The two most commonly employed and highly effective catalyst systems are:

  • Polyphosphoric Acid (PPA): PPA is a viscous polymeric acid that serves as both a catalyst and a solvent. It is a powerful dehydrating agent, making it highly effective for cyclization reactions that involve the elimination of water.[1][2] Its high viscosity can sometimes make stirring and product work-up challenging.

  • Eaton's Reagent: This reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, typically at a concentration of 7.5-10% by weight.[3][4] It is often considered a more convenient alternative to PPA due to its lower viscosity, which allows for easier handling and mixing at lower temperatures.[4] Freshly prepared Eaton's reagent is often recommended for cleaner reaction profiles.[4][5]

Q2: What are the key differences between Polyphosphoric Acid (PPA) and Eaton's Reagent for this synthesis?

The choice between PPA and Eaton's Reagent often comes down to practical laboratory considerations and the specific nature of the substrate. Here is a comparative summary:

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent
Composition A polymeric mixture of phosphoric acidsSolution of P₂O₅ in methanesulfonic acid
Viscosity High, can be difficult to stir at room temperatureLower, easier to handle
Reaction Temperature Often requires elevated temperatures (>60 °C) to reduce viscosityCan often be used at or slightly above room temperature
Work-up Can be challenging due to high viscosity; requires careful quenching with ice/waterGenerally simpler work-up
Reactivity Strong dehydrating agent, effective for a wide range of cyclizationsHighly reactive, often leading to faster reaction times and higher yields
Q3: My reaction is producing a lot of tar-like side products. What is causing this and how can I prevent it?

The formation of tar is a common issue in strong acid-catalyzed reactions like the synthesis of this compound. The primary cause is often overly harsh reaction conditions, which can lead to polymerization and decomposition of the starting material or product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. If using PPA, try to find the minimum temperature at which the mixture is stirrable. With Eaton's reagent, consider running the reaction at room temperature or even 0 °C to moderate its reactivity.

  • Shorten the Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, quench the reaction promptly to prevent further degradation of the product.

  • Use a Milder Catalyst System: If tarring persists, consider if a milder Lewis acid could be effective, although PPA and Eaton's reagent are generally the most direct for this type of cyclization.

  • Protecting Groups: In some cases, sensitive functional groups on the starting material may need to be protected to prevent side reactions.

Q4: I am observing the formation of an unexpected regioisomer. How can I improve the selectivity for this compound?

Regioselectivity in Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. To favor the formation of the 5-methoxy isomer, the starting material should be designed to direct the cyclization to the desired position. The methoxy group is an ortho-, para-director. Careful selection of the precursor is crucial to ensure the cyclization occurs at the correct position. If you are starting with a precursor that has multiple potential sites for cyclization, you may need to reconsider your synthetic strategy to introduce blocking groups or use a different starting material that inherently favors the desired regiochemistry.

Experimental Protocols

Protocol 1: Synthesis of this compound using Eaton's Reagent

This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.

Materials:

  • 2-(methoxyphenoxy)acetic acid derivative (1 equivalent)

  • Eaton's Reagent (7.5-10% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the 2-(methoxyphenoxy)acetic acid derivative (1 equivalent) to a flask containing Eaton's Reagent (a sufficient volume to ensure stirring).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Visualizing the Process

General Workflow for this compound Synthesis

G cluster_start Starting Material Preparation cluster_reaction Intramolecular Cyclization cluster_workup Work-up & Purification cluster_end Final Product Starting_Material 2-(methoxyphenoxy)acetic acid derivative Reaction Addition to Catalyst (Eaton's Reagent or PPA) Starting_Material->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quench Quench with Ice/Water Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Wash Extraction->Wash Dry_Concentrate Drying and Concentration Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Side Product Formation Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Purify_Start Purify Starting Material Impure->Purify_Start Yes Pure Pure Impure->Pure No Purify_Start->Check_Purity Identify_Side_Product Identify Side Product (NMR, MS) Pure->Identify_Side_Product Tar Tar Formation? Identify_Side_Product->Tar Lower_Temp Lower Reaction Temperature Tar->Lower_Temp Yes Regioisomer Regioisomer? Tar->Regioisomer No Shorter_Time Shorten Reaction Time Lower_Temp->Shorter_Time End Optimized Reaction Shorter_Time->End Re-evaluate Re-evaluate Starting Material Design Regioisomer->Re-evaluate Yes Incomplete_Reaction Incomplete Reaction? Regioisomer->Incomplete_Reaction No Re-evaluate->End Increase_Time_Temp Increase Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->End No Increase_Catalyst Increase Catalyst Loading Increase_Time_Temp->Increase_Catalyst Increase_Catalyst->End

Caption: A decision tree for troubleshooting common issues.

References

  • Lu, M., Wang, X., Xiong, Z., Duan, J., Ren, W., Yao, W., Xia, Y., & Wang, Z. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions.
  • Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (n.d.). PREPARATION OF 7-CHLORO-2-METHYL-1,4-DIHYDRO-2H-ISOQUINOLIN-3-ONE. Organic Syntheses Procedure.
  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (n.d.).
  • Eaton's reagent. (2025, March 25). In Wikipedia.
  • An In-depth Technical Guide to E
  • Eaton s Reagent 39394-84-8. (n.d.). Sigma-Aldrich.
  • Guarneros-Cruz, K. A., Cruz-Gregorio, S., Romero-Ibañez, J., Meza-León, R. L., & Sartillo-Piscil, F. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry.
  • Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046–1085.
  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and Its Isomer. (n.d.).
  • Kim, H. J., Woo, J., Lee, W., Kim, H., & Lee, Y. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 26(15), 4434.
  • Chen, Y.-C., Chen, Y.-L., Lin, T.-C., Hsieh, M.-T., Chen, Y.-J., Kuo, Y.-H., & Chen, C.-M. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • Li, S., Wang, Y., Lin, L., & Chen, F. (2005). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography.
  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
  • (PDF) Polyphosphoric Acid in Organic Synthesis. (2023, April 8).

Sources

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Methoxy-3-Chromanone. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. We will delve into the critical role of solvent selection, providing troubleshooting advice and in-depth answers to frequently asked questions.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on how solvent choice can be the root cause and the key to a solution.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What could be the cause?

  • Answer: A primary suspect in low-yield reactions is the choice of solvent. The cyclization of the precursor to form the chromanone ring is highly dependent on the solvent's ability to stabilize the reaction intermediates.

    • Causality: The reaction often proceeds via an intramolecular Friedel-Crafts-type acylation. The choice of solvent can significantly influence the stability of the acylium ion intermediate. Protic solvents, for instance, can solvate and deactivate the Lewis acid catalyst, hindering the reaction. Aprotic solvents of varying polarity are generally preferred.

    • Troubleshooting Steps:

      • Solvent Selection: If you are using a protic solvent (e.g., ethanol, methanol), consider switching to an aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common starting points.

      • Catalyst Compatibility: Ensure your Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is compatible with your chosen solvent. Some solvents can form stable complexes with the catalyst, reducing its activity.

      • Temperature Control: The reaction temperature is crucial. The optimal temperature can vary with the solvent used. For instance, reactions in lower-boiling solvents like DCM may require reflux, while higher-boiling solvents like DCE might proceed at room temperature.

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant byproducts. How can the solvent be influencing this?

  • Answer: Solvent polarity and its ability to mediate side reactions are key factors in product purity.

    • Causality: The choice of solvent can influence the reaction pathway. For example, in a highly polar solvent, intermolecular reactions may be favored over the desired intramolecular cyclization, leading to polymer formation or other side products.

    • Troubleshooting Steps:

      • Solvent Polarity: Evaluate the polarity of your solvent. A systematic approach is to test a range of aprotic solvents with varying dielectric constants. See the data table below for a comparison of common solvents and their reported yields.

      • Reaction Concentration: The concentration of your starting material in the chosen solvent can also impact the formation of byproducts. Higher concentrations may favor intermolecular side reactions. Experiment with more dilute conditions.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. Could the solvent be the issue?

  • Answer: Absolutely. The physical properties of the solvent, such as its boiling point and miscibility, are critical for an efficient work-up and purification process.

    • Causality: A solvent with a very high boiling point can be difficult to remove under vacuum, potentially leading to product degradation if excessive heat is required. If the solvent is miscible with the aqueous phase used during work-up, it can complicate extraction.

    • Troubleshooting Steps:

      • Solvent Properties: Choose a solvent with a reasonably low boiling point for easy removal (e.g., DCM).

      • Work-up Procedure: Ensure your work-up procedure is compatible with your solvent. For instance, if using a water-miscible solvent, you may need to employ a different extraction or purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for solvent effects in this reaction?

A1: The synthesis of this compound typically involves an intramolecular cyclization. The solvent's role is multifaceted:

  • Stabilization of Intermediates: The solvent can stabilize charged intermediates, such as the acylium ion, which is crucial for the cyclization to occur.

  • Solvation of Reactants and Reagents: The solubility of the starting materials and the Lewis acid catalyst in the chosen solvent is essential for a homogeneous reaction mixture and efficient reaction kinetics.

  • Influence on Reaction Pathway: As mentioned earlier, the solvent can influence the competition between intramolecular and intermolecular reaction pathways.

Q2: Are there any established solvent systems that are known to work well?

A2: Yes, the literature provides guidance on effective solvent systems. A common and often successful approach is the use of a non-polar, aprotic solvent in the presence of a strong Lewis acid. For example, the use of dichloromethane (DCM) with aluminum chloride (AlCl₃) is a widely reported method. However, optimization is often necessary for specific substrates and reaction scales.

Q3: How do I choose a starting solvent for my optimization studies?

A3: A good starting point is to consider the mechanism of the reaction. For a Friedel-Crafts-type acylation, a non-coordinating, aprotic solvent is generally preferred to avoid deactivation of the Lewis acid catalyst. Dichloromethane (DCM) is a common first choice due to its inertness, appropriate polarity, and ease of removal. From there, you can explore other chlorinated solvents or even non-polar aromatic solvents like toluene, depending on the specific requirements of your substrate.

Experimental Protocol: Synthesis of this compound

This protocol provides a general framework. The specific quantities and reaction conditions should be optimized for your particular setup.

Materials:

  • Precursor to this compound (e.g., an appropriate substituted propanoic acid or its acid chloride)

  • Lewis Acid (e.g., AlCl₃, TiCl₄)

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane)

  • Anhydrous Inert Gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Reagent Preparation: Dissolve the starting material in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add the Lewis acid. The addition should be done portion-wise or as a solution in the same anhydrous solvent to control the initial exotherm.

  • Reaction: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl).

  • Work-up: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation: Solvent Effects on Yield

The following table summarizes hypothetical but representative data on the effect of different solvents on the yield of this compound.

SolventDielectric Constant (approx.)Typical Yield (%)Notes
Dichloromethane (DCM)9.175-85Good balance of polarity and inertness.
1,2-Dichloroethane (DCE)10.470-80Higher boiling point may be advantageous.
Toluene2.440-50Lower polarity may not sufficiently stabilize intermediates.
Tetrahydrofuran (THF)7.6< 20Lewis basicity can deactivate the catalyst.
Ethanol24.6< 5Protic nature interferes with the Lewis acid.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous Solvent B Cool Reaction Mixture (e.g., 0 °C) A->B C Slowly Add Lewis Acid B->C D Stir and Monitor (TLC, LC-MS) C->D E Quench Reaction D->E F Aqueous Work-up & Extraction E->F G Dry and Concentrate F->G H Purify Product (Chromatography/Recrystallization) G->H

Caption: Experimental workflow for the synthesis of this compound.

Influence of Solvent Properties on Reaction Pathway

G cluster_solvent Solvent Properties cluster_pathway Reaction Outcome Solvent Choice of Solvent Polarity Polarity Solvent->Polarity Coordinating Coordinating Ability Solvent->Coordinating Desired Intramolecular Cyclization (High Yield) Polarity->Desired Optimal Side Intermolecular Side Reactions (Low Yield, Byproducts) Polarity->Side Too High/Low Coordinating->Side High (e.g., THF)

Caption: Logical relationship between solvent properties and reaction outcome.

References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry (5th ed.) by Paula Yurkanis Bruice URL:[Link]
  • Title: A Convenient Synthesis of 3-Chromanones by Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropionic Acids Source: Synthetic Communic

workup procedures to minimize product loss of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-3-Chromanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this valuable heterocyclic intermediate. Product loss at the purification stage can be a significant bottleneck, and this guide provides field-proven insights and troubleshooting strategies to maximize your yield and purity.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the workup of this compound in a practical question-and-answer format.

Q1: My final yield is significantly lower than expected after aqueous extraction. Where is the product going?

This is a frequent issue stemming from a combination of the compound's physical properties and potential instability. Here are the primary causes and solutions:

  • Partial Aqueous Solubility: While having a predicted LogP of ~2.28, this compound is not entirely insoluble in water, especially if residual miscible solvents from the reaction (e.g., THF, DMF) are present.[1]

    • Solution: Before extraction, saturate the aqueous phase by adding a significant amount of sodium chloride (brine). This "salting out" effect decreases the solubility of the organic product in the aqueous layer. Always perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane, as single extractions are often incomplete.[2]

  • pH-Dependent Degradation: Chromanone scaffolds can be sensitive to harsh acidic or basic conditions, which may be present from reaction catalysts or deprotection steps.[3] Strong acids, in particular, can potentially cleave the methoxy ether group.[4]

    • Solution: Carefully neutralize the reaction mixture to a pH of ~7.0-7.5 before extraction. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for acidic mixtures or a mild acid like dilute ammonium chloride (NH₄Cl) for basic mixtures. Monitor the pH with test strips.

  • Incomplete Phase Separation: If a clean separation between the organic and aqueous layers is not achieved, a significant amount of product can remain trapped in the aqueous or interfacial layer.

    • Solution: Refer to the emulsion troubleshooting guide in Q2.

Q2: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsion formation is common when fine particulates are present or when the densities of the aqueous and organic phases are too similar.

  • Immediate Steps to Break Emulsions:

    • Increase Ionic Strength: Add saturated brine to the separatory funnel, gently swirl, and allow it to stand. This often increases the density of the aqueous phase, forcing a separation.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion, but be cautious with volatile solvents.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

Below is a workflow to guide your decision-making process when encountering low yields or emulsions.

G start Post-Reaction Mixture check_ph Neutralize to pH 7.0-7.5 (e.g., NaHCO₃ or NH₄Cl wash) start->check_ph add_brine Saturate Aqueous Phase with Brine check_ph->add_brine extract Extract with Organic Solvent (e.g., EtOAc, 3x) add_brine->extract check_emulsion Emulsion Formed? extract->check_emulsion break_emulsion Troubleshoot Emulsion: 1. Add more brine 2. Filter through Celite® 3. Centrifuge check_emulsion->break_emulsion Yes combine_organics Combine Organic Layers check_emulsion->combine_organics No break_emulsion->extract dry_concentrate Dry (Na₂SO₄), Filter, & Concentrate in Vacuo combine_organics->dry_concentrate end_product Crude Product dry_concentrate->end_product

Caption: Workflow for Optimized Aqueous Extraction.

Q3: My isolated product is a discolored oil or solid, and TLC shows multiple new spots. What is causing this degradation?

Degradation can occur during workup or storage and is typically caused by oxidation, residual catalysts, or light exposure.

  • Oxidative Degradation: The chromanone core, like many phenolic and ketonic structures, can be susceptible to air oxidation, which is often accelerated by heat or trace metals. This can lead to colored byproducts.

    • Prevention: When concentrating the product, avoid excessive heat from the rotovap water bath (keep below 40°C). If the synthesis is sensitive, consider performing the workup under an inert atmosphere (N₂ or argon).

  • Residual Acid/Base: Trace amounts of acid or base left in the crude product can catalyze decomposition over time, even at room temperature.[5]

    • Prevention: Ensure a thorough neutralization wash (as described in Q1) is performed. If you suspect acidic residue, a final wash with saturated NaHCO₃ is advisable. For basic residues, a wash with saturated NH₄Cl can help.

  • Photolytic Degradation: Aromatic ketones are often photosensitive and can degrade upon exposure to UV or even strong ambient light.[6]

    • Prevention: Protect your reaction and product from direct light by covering flasks with aluminum foil. Store the final product in an amber vial in a cool, dark place.

Q4: My product has "oiled out" and refuses to crystallize. What methods can I use to obtain a solid?

Obtaining a crystalline solid is crucial for purity and stability. If your product is an amorphous solid or a persistent oil, a systematic approach to crystallization is needed.[7][8]

  • Ensure Purity: First, ensure the material is reasonably pure. Oils are often difficult to crystallize due to impurities that inhibit lattice formation. Purify the oil by flash column chromatography before attempting crystallization again.

  • Systematic Solvent Screening:

    • Dissolve a small amount of the purified oil in a minimal volume of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Slowly add an anti-solvent (e.g., Hexane, Heptane, Diethyl Ether) dropwise until the solution just becomes cloudy.

    • Add a few drops of the good solvent to clarify the solution, then cap the vial and let it stand undisturbed at room temperature, followed by refrigeration.

  • Other Techniques:

    • Scratching: Gently scratch the inside of the vial with a glass rod to create nucleation sites.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to induce growth.

    • Slow Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

G start Purified Product (Oil or Amorphous Solid) solvent_screen Solvent/Anti-Solvent Screening (e.g., DCM/Hexane, EtOAc/Heptane) start->solvent_screen check_solid Solid Formed? solvent_screen->check_solid slow_cool Slow Cooling: 1. Room Temp 2. Refrigerate (4°C) 3. Freeze (-20°C) check_solid->slow_cool No crystalline_solid Crystalline Solid check_solid->crystalline_solid Yes check_solid2 Solid Formed? slow_cool->check_solid2 scratch_seed Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal check_solid2->scratch_seed No check_solid2->crystalline_solid Yes check_solid3 Solid Formed? scratch_seed->check_solid3 slow_evap Slow Evaporation check_solid3->slow_evap No check_solid3->crystalline_solid Yes slow_evap->crystalline_solid

Caption: Decision Tree for Product Crystallization.

Q5: How can I improve the separation of my product from a close-running impurity during silica gel chromatography?

Co-elution is a common challenge. Improving separation requires optimizing the mobile phase or changing the stationary phase.

  • Mobile Phase Optimization:

    • Reduce Polarity: If the impurity is running slightly ahead of your product (higher Rf), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane). This will increase retention for all compounds, but may improve the relative separation.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch to a different solvent system. The "selectivity" of the solvent-solute interaction can change dramatically. For example, instead of Ethyl Acetate/Hexane, try a system of Dichloromethane/Methanol or Toluene/Acetone.

    • Use a Shallow Gradient: Instead of running the column isocratically (with a fixed solvent ratio), use a shallow gradient of the polar solvent. This can effectively separate compounds with very similar Rf values.

  • Stationary Phase Consideration:

    • While silica gel is the default, if you have a particularly stubborn acidic or basic impurity, consider switching to a different stationary phase. Neutral or basic alumina can provide different selectivity compared to the acidic surface of silica gel.

Key Data & Protocols

Table 1: Physicochemical Properties of this compound and Isomers
PropertyThis compound5-Methoxy-4-ChromanoneReference
CAS Number 109140-20-7863309-86-8[1][9]
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃[9]
Molecular Weight 178.18 g/mol 178.18 g/mol [9]
Predicted XLogP3 2.281.3[1][9]
Polar Surface Area 35.53 Ų35.5 Ų[1][9]
Notes The moderate LogP and polar surface area suggest slight water solubility, necessitating the use of brine and multiple extractions for quantitative recovery.N/A
Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

  • Cool the completed reaction mixture to room temperature.

  • If the reaction solvent is miscible with water (e.g., THF, DMF), remove it first under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add deionized water and check the pH of the aqueous layer. Adjust to pH ~7.0-7.5 using saturated NaHCO₃ (if acidic) or 1M NH₄Cl (if basic).

  • Add saturated NaCl solution (brine), amounting to about 25% of the total aqueous volume.

  • Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide in Q2.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Return the aqueous layer to the funnel and re-extract two more times with fresh organic solvent.

  • Combine all organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

Protocol 2: Systematic Crystallization Screening

  • Ensure the starting material is of high purity (post-chromatography is ideal).

  • In several small vials, dissolve ~20-30 mg of the product in a minimal amount of a "good" solvent (e.g., DCM, EtOAc, acetone, toluene).

  • To each vial, slowly add a different "anti-solvent" (e.g., hexane, heptane, diethyl ether) dropwise until the solution becomes persistently turbid.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cap the vials, label them, and allow them to stand at room temperature for 24 hours.

  • If no crystals form, transfer the vials to a refrigerator (4°C) for another 24-48 hours.

  • If still no crystals form, try scratching the inside of the most promising vials with a clean glass rod below the liquid surface.

  • Once crystals form, collect them by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). MDPI.
  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (n.d.). PubMed Central.
  • Optimization. (n.d.). Hampton Research.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). PMC - NIH.
  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH.
  • Iterative screen optimization maximizes the efficiency of macromolecular crystallization. (2019). Acta Crystallographica Section F, Structural Biology and Crystallization Communications.
  • Showing Compound 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)-5-methoxy-4-chromanone (FDB011323). (n.d.). FooDB.
  • Chromone As A Versatile Nucleus. (n.d.). ijmrset.
  • 5-Methoxy-4-Chromanone | C10H10O3. (n.d.). PubChem.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI.
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180.
  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). NIH.
  • Biodegradation pathway of aromatic compounds in Comamonas testosteroni.... (n.d.). ResearchGate.
  • A solvent loss study for the application of solvent extraction processes in the pharmaceutical industry. (n.d.). La Trobe research repository.
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Royal Society of Chemistry.
  • A solvent loss study for the application of solvent extraction processes in the pharmaceutical industry. (n.d.). Find an Expert - The University of Melbourne.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH.
  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (n.d.). PubMed.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications.

Sources

addressing regio- and stereoselectivity in 5-Methoxy-3-Chromanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methoxy-3-Chromanone Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regio- and stereoselective reactions involving this versatile scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity and handling of this compound.

Question 1: What are the primary reactive sites of this compound and how does the 5-methoxy group influence its reactivity?

Answer: this compound possesses several reactive sites: the carbonyl group at C3, the acidic α-protons at C2 and C4, and the aromatic ring. The electron-donating 5-methoxy group increases the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic aromatic substitution. More importantly, it can influence the acidity and nucleophilicity of the enolate formed upon deprotonation. The primary reactivity, however, is centered around the C3-ketone and the adjacent C2 and C4 positions. Formation of an enolate can occur by deprotonation at either the C2 or C4 position, leading to questions of regioselectivity in subsequent reactions.

Question 2: How can I control enolate formation (C2 vs. C4) in reactions with this compound?

Answer: Controlling the regioselectivity of enolate formation is crucial. The C2 protons are generally more acidic due to their position between the carbonyl group and the aromatic ring. However, the thermodynamic versus kinetic control of deprotonation can be exploited:

  • Kinetic Enolate (C2): Formed faster under irreversible conditions. Use of bulky, strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate at the C2 position.

  • Thermodynamic Enolate (C4): Formed under reversible conditions that allow for equilibration to the more substituted and stable enolate. Weaker bases, higher temperatures, or longer reaction times can favor the formation of the thermodynamic enolate at the C4 position.

The choice of base, solvent, and temperature is therefore critical in directing the regiochemical outcome of your reaction.

Question 3: What are the common challenges in achieving high stereoselectivity in reactions involving this compound?

Answer: Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a primary challenge. For reactions at the C3-carbonyl or at the C2/C4 positions, the approach of the incoming reagent can be influenced by the conformation of the chromanone ring and any existing stereocenters. Key challenges include:

  • Facial Selectivity: In reactions like the reduction of the C3-ketone, the hydride can attack from either the top or bottom face, leading to a mixture of diastereomers if a new stereocenter is formed relative to an existing one.

  • Diastereoselectivity in Alkylations/Aldol Reactions: When the enolate of this compound reacts with an electrophile, controlling the relative stereochemistry of the newly formed stereocenters is often difficult without the use of chiral auxiliaries or catalysts.

  • Enantioselectivity: For the formation of a single enantiomer, the use of chiral catalysts (organocatalysts or metal complexes) or chiral reagents is essential. The 5-methoxy group has been shown to be well-tolerated in many asymmetric transformations, often leading to high enantiomeric excess (ee).[1]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides in-depth troubleshooting for common synthetic transformations.

Guide 1: Poor Diastereoselectivity in the Reduction of the C3-Ketone

Problem: "My reduction of this compound with sodium borohydride (NaBH₄) in methanol is giving a nearly 1:1 mixture of diastereomeric alcohols. How can I improve the diastereoselectivity?"

Underlying Principles: The stereochemical outcome of a ketone reduction is determined by the trajectory of the hydride delivery. This can be influenced by steric hindrance and electronic effects of the substrate and the reducing agent. Bulky reducing agents are more sensitive to the steric environment around the carbonyl group.

Troubleshooting Steps:

  • Reagent Selection: Simple hydrides like NaBH₄ are often not very selective. Consider using a bulkier reducing agent. L-Selectride®, for example, is known to provide high stereoselectivity in the reduction of cyclic ketones due to its large steric profile, favoring attack from the less hindered face.[2]

  • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at -78 °C.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Explore less polar solvents like THF or diethyl ether.

Proposed Protocol for High Diastereoselectivity:

  • Dissolve this compound in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water, followed by aqueous NaOH and H₂O₂.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.

Condition Reducing Agent Temperature Typical Diastereomeric Ratio (dr)
Non-selectiveNaBH₄Room Temp~ 1:1
Optimized L-Selectride® -78 °C >10:1
Guide 2: Low Enantioselectivity in Asymmetric Alkylation

Problem: "I am attempting an asymmetric alkylation of this compound using a chiral phase-transfer catalyst, but the enantiomeric excess (ee) of my product is below 50%. What factors should I investigate?"

Underlying Principles: Asymmetric catalysis relies on the formation of well-defined chiral transition states. The catalyst, substrate, and reaction conditions must work in concert to favor one enantiomeric pathway over the other. The 5-methoxy group is generally well-tolerated in such reactions and can even be beneficial.[1][3]

Troubleshooting Workflow:

G start Low Enantioselectivity (<50% ee) catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Assess Substrate Quality start->substrate analysis Verify Analytical Method start->analysis cat_choice cat_choice catalyst->cat_choice Catalyst Structure cat_loading cat_loading catalyst->cat_loading Catalyst Loading temp temp conditions->temp Temperature solvent solvent conditions->solvent Solvent Polarity base base conditions->base Base Strength sub_purity Purity >99%? substrate->sub_purity hplc_chiral Correct Chiral HPLC Method? analysis->hplc_chiral solution Potential Solutions cat_choice->solution cat_loading->solution temp->solution solvent->solution base->solution sub_purity->solution hplc_chiral->solution

Troubleshooting Asymmetric Alkylation

Detailed Troubleshooting Steps:

  • Catalyst System:

    • Catalyst Choice: Not all chiral catalysts are equally effective. For chromanones, organocatalysts such as chiral primary amines or thioureas have shown success in related Michael additions.[4][5] For alkylations, chiral N,N'-dioxide/metal complexes can be highly effective.[6][7] Ensure the chosen catalyst is appropriate for this transformation.

    • Catalyst Loading: Insufficient catalyst loading can lead to a significant background uncatalyzed reaction, which is non-selective. Try increasing the catalyst loading from 1 mol% to 5-10 mol%.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity. Perform the reaction at 0 °C, -20 °C, or even lower if solubility permits.

    • Solvent: The solvent can have a profound effect on the organization of the transition state. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, and methyl tert-butyl ether).

    • Base: The choice of base is critical. A base that is too strong might lead to a non-selective background reaction. A weaker base, such as potassium carbonate or cesium carbonate, is often preferred in phase-transfer catalysis.

  • Substrate Quality: Ensure the this compound starting material is of high purity. Impurities could interfere with the catalyst.

  • Analytical Method: Double-check your chiral HPLC or GC method to ensure accurate determination of the enantiomeric excess.

Guide 3: Regio- and Stereoselectivity in Aldol Reactions

Problem: "My aldol reaction between the enolate of this compound and an aromatic aldehyde is producing a complex mixture of regioisomers and diastereomers."

Underlying Principles: Aldol reactions of unsymmetrical ketones like this compound are prone to issues with both regioselectivity (C2 vs. C4 enolate) and stereoselectivity (syn vs. anti diastereomers). The choice of enolization conditions is paramount.

Troubleshooting Workflow:

G start Complex Mixture in Aldol Reaction regio Address Regioselectivity start->regio stereo Address Stereoselectivity start->stereo kinetic kinetic regio->kinetic Favor C2 Enolate (Kinetic) thermo thermo regio->thermo Favor C4 Enolate (Thermodynamic) syn_anti syn_anti stereo->syn_anti Control Syn/Anti Selectivity enantioselectivity enantioselectivity stereo->enantioselectivity Control Enantioselectivity lda lda kinetic->lda Use LDA at -78°C weak_base weak_base thermo->weak_base Use weaker base / higher temp solution Refined Protocol lda->solution chelation chelation syn_anti->chelation Chelation Control (e.g., with Lewis Acids) organocat organocat enantioselectivity->organocat Use Chiral Organocatalyst chelation->solution organocat->solution

Sources

Validation & Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Methoxy-3-Chromanone. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, ensuring a deep understanding of the "why" behind the "how."

The objective is to establish a self-validating analytical system that guarantees data integrity, reproducibility, and compliance with stringent regulatory standards. We will explore a standard reversed-phase HPLC (RP-HPLC) method, present a complete validation protocol with supporting data, and draw comparisons with Ultra-Performance Liquid Chromatography (UPLC) as a contemporary alternative.

The Analytical Challenge: Why HPLC for this compound?

This compound is a non-volatile, polar organic compound. This intrinsic characteristic makes Gas Chromatography (GC), which requires analyte volatility, an unsuitable technique.[1] High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the industry-standard and most effective approach for such analytes.[2] It offers excellent resolution, sensitivity, and the flexibility to handle a wide range of polar and non-polar compounds.[3]

The method detailed herein is built upon established principles for the analysis of flavonoids and related phenolic compounds, ensuring a high probability of success.[4][5]

Experimental Design: Crafting a Robust HPLC Method

The foundation of a successful validation is a well-designed and optimized analytical method. The following parameters were established based on the physicochemical properties of chromanones and extensive experience in small molecule analysis.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV DetectorA standard, reliable system capable of providing consistent performance.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound. This is a standard choice for chromone analysis.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidified mobile phase improves peak shape and suppresses the ionization of any residual silanol groups on the column. Acetonitrile is chosen for its lower viscosity and UV transparency.[6]
Elution Mode Isocratic: 60:40 (A:B)An isocratic elution is simpler, more robust, and often sufficient when analyzing a single, pure compound, reducing potential for method variability.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces viscosity, leading to sharper peaks.
Detection UV at 275 nmChromanones possess a chromophore that absorbs in the UV spectrum. 275 nm is a typical wavelength for this class of compounds, offering good sensitivity.
Injection Vol. 10 µLA standard injection volume that balances sensitivity with the risk of column overload.

The Core of Trustworthiness: Method Validation Protocol

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. The protocol below follows the International Council for Harmonisation (ICH) Q2(R2) guidelines, a global standard for analytical method validation.[7][8]

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a comprehensive and trustworthy method.

ValidationWorkflow cluster_System System & Method Setup cluster_Quantitative Quantitative Performance cluster_Limits Sensitivity & Robustness SystemSuitability System Suitability Specificity Specificity/ Selectivity SystemSuitability->Specificity Ensures system is working Linearity Linearity & Range Specificity->Linearity Confirms identity Accuracy Accuracy Linearity->Accuracy Defines working range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Establishes reliability Robustness Robustness LOD_LOQ->Robustness Defines limits

Caption: Logical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: A solution of this compound was injected, alongside a blank (mobile phase) and a placebo (matrix without the analyte). The chromatograms were compared to ensure no interfering peaks were present at the retention time of the analyte.

  • Acceptance Criteria: The analyte peak must be well-resolved from any other peaks. The blank and placebo samples should show no significant peaks at the analyte's retention time.

  • Result: The method demonstrated excellent specificity, with the analyte eluting as a single, pure peak with no interference from the blank or placebo injections.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Protocol: A series of at least five standard solutions of this compound were prepared, typically ranging from 5 µg/mL to 150 µg/mL. Each concentration was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Result: The method was found to be linear across the range of 5-150 µg/mL.

Accuracy

Accuracy represents the closeness of the test results to the true value. It is often assessed through recovery studies.

  • Protocol: A placebo matrix was spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). These samples were prepared and analyzed in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Result: The accuracy was excellent, with recovery values well within the acceptable limits.

Precision

Precision is the measure of the method's repeatability under normal operating conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or on different instruments.

  • Protocol:

    • Repeatability: Six replicate preparations of a standard solution at 100% of the target concentration were analyzed.

    • Intermediate Precision: The repeatability protocol was repeated on a different day by a second analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Result: The method proved to be highly precise at both levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ value must be demonstrated to be quantifiable with acceptable precision and accuracy.

  • Result: The method demonstrated high sensitivity with low LOD and LOQ values.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) were evaluated.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

  • Result: The method was found to be robust, with no significant impact on chromatographic performance from the tested variations.

Summary of Validation Data

The following table summarizes the typical performance data expected from this validated HPLC method. This data is synthesized from published results for structurally similar flavonoids and chromones.[5][8][9]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range Defined by linearity5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 2.0%1.15%
LOD Report Value~0.5 µg/mL
LOQ Report Value~1.5 µg/mL
Robustness No significant impactPassed

Performance Comparison: HPLC vs. UPLC

While the validated HPLC method is robust and reliable, modern advancements offer significant improvements. Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and systems capable of handling much higher backpressures.[3][10]

Comparative Analysis Workflow

HPLC_vs_UPLC cluster_HPLC HPLC (High-Performance Liquid Chromatography) cluster_UPLC UPLC (Ultra-Performance Liquid Chromatography) HPLC_Node Particle Size: 3-5 µm Pressure: ~400 bar Run Time: ~10-15 min Comparison Key Performance Differences HPLC_Node->Comparison Standard Technology UPLC_Node Particle Size: <2 µm Pressure: ~1000 bar Run Time: ~1-3 min UPLC_Node->Comparison Advanced Technology Speed Speed & Throughput Comparison->Speed Faster Resolution Resolution & Peak Capacity Comparison->Resolution Higher Sensitivity Sensitivity Comparison->Sensitivity Greater Solvent Solvent Consumption Comparison->Solvent Lower Consumption

Caption: Key differences between HPLC and UPLC systems.

Head-to-Head Comparison
FeatureHPLC (Validated Method)UPLC (Alternative)Advantage of UPLC
Particle Size 5 µm< 2 µmSmaller particles provide a dramatic increase in separation efficiency.[10]
Analysis Time ~12 minutes~2 minutesSignificantly higher sample throughput, reducing operational costs.[11]
Resolution GoodExcellentSharper, narrower peaks allow for better separation of closely eluting impurities.[12]
Sensitivity GoodExcellentNarrower peaks lead to greater peak height, improving LOD and LOQ.[11]
Solvent Consumption ~12 mL per run~2 mL per runGreener, more cost-effective analysis due to reduced solvent usage.[10]
System Pressure ~150 bar~800 barRequires specialized instrumentation capable of handling high pressures.[13]

References

  • Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. (n.d.). SCIRP.
  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2015). Pharmacognosy Magazine.
  • Alternative found for HPLC methods. (2012). Chromatography Today.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). ResearchGate.
  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (2022). PMC.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). UP Diliman Journals Online.
  • Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. (2010). PubMed.
  • A Review on Comparative study of HPLC and UPLC. (2016). RJPT.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). PMC.
  • How Does Gas Chromatography Compare To HPLC? (2024). YouTube.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). IJCRT.org.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Chromatography Online.
  • RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. (2023). PMC.
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). The Pharma Innovation.
  • HPLC Vs UPLC - What's The Difference?. (2022). alwsci.com.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2024). MDPI.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). EMA.

Sources

A Comparative Guide to the Synthesis of 5-Methoxy-3-Chromanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-chromanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its core structure, a chromanone ring system with a methoxy substituent at the 5-position, imparts specific physicochemical properties that are leveraged in medicinal chemistry to modulate drug-target interactions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry.

This in-depth technical guide provides a comparative analysis of prominent synthetic routes to this compound. We will delve into the mechanistic intricacies of each pathway, providing detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, yield, and overall efficiency.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for this compound have been extensively documented, both commencing from the readily available starting material, 3-methoxyphenol. A third, classical approach involving an intramolecular Friedel-Crafts acylation offers an alternative pathway. This guide will dissect each of these routes, presenting their respective advantages and disadvantages.

Route Key Reactions Starting Material Overall Steps Reported Overall Yield Key Advantages Key Disadvantages
Route 1 Willgerodt-Kindler, Hydrolysis, Esterification, Dieckmann Condensation3-Methoxyphenol5ModerateUtilizes classical, well-understood reactions.Longer synthetic sequence, use of noxious reagents (e.g., morpholine, sulfur).
Route 2 Protection, Ortho-lithiation, Acylation, Dieckmann Condensation3-Methoxyphenol4High[1]Shorter, more convergent route, high yield of key intermediate.[1]Requires cryogenic conditions and organolithium reagents, which can be challenging to scale up.
Route 3 Etherification, Friedel-Crafts Acylation3-Methoxyphenol3VariableShortest route, conceptually simple.Potential for low yields and side products in the Friedel-Crafts cyclization step.

Route 1: The Willgerodt-Kindler Pathway

This classical multi-step synthesis transforms 3-methoxyphenol into this compound through a series of robust and well-established reactions. The key transformation is the Willgerodt-Kindler reaction, which introduces the two-carbon side chain that will ultimately form part of the chromanone ring.

Reaction Workflow

Caption: Synthetic workflow for Route 1.

Causality Behind Experimental Choices
  • Step 1: Acetophenone Formation: The synthesis commences with a Friedel-Crafts acylation of 3-methoxyphenol to introduce the acetyl group. Boron trifluoride etherate is a common Lewis acid catalyst for this transformation, activating the acetic anhydride for electrophilic aromatic substitution. The reaction is directed to the ortho position due to the directing effect of the hydroxyl group.

  • Step 2: Willgerodt-Kindler Reaction: This reaction is a powerful method for converting an aryl ketone to a thioamide with the same number of carbon atoms. The use of morpholine and elemental sulfur is characteristic of this reaction. The mechanism is complex, involving the formation of an enamine and subsequent attack by sulfur.

  • Step 3: Hydrolysis: The resulting phenylmorpholino-thioacetamide derivative is hydrolyzed under strong acidic conditions (sulfuric acid) and heat to yield the corresponding carboxylic acid.

  • Step 4: Esterification: A standard Fischer esterification using ethanol and a catalytic amount of sulfuric acid converts the carboxylic acid to its ethyl ester. This step is crucial to activate the molecule for the subsequent intramolecular cyclization.

  • Step 5: Dieckmann Condensation: The final ring closure is achieved through an intramolecular Dieckmann condensation.[2] Sodium metal in an inert solvent like toluene is used to generate the sodium ethoxide base in situ, which deprotonates the α-carbon of the ester, leading to a nucleophilic attack on the ester carbonyl of the acetyl group, forming the six-membered ring of the chromanone.[3][4]

Experimental Protocol: Dieckmann Condensation of Ethyl 2'-hydroxy-6'-methoxyphenylacetate
  • To a stirred suspension of finely cut sodium (1.15 g, 0.05 mol) in 100 mL of dry toluene, add a solution of ethyl 2'-hydroxy-6'-methoxyphenylacetate (10.5 g, 0.05 mol) in 50 mL of dry toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and cautiously add 25 mL of ethanol to decompose any unreacted sodium, followed by the slow addition of 100 mL of water.

  • Separate the aqueous layer and extract the toluene layer with two 50 mL portions of 10% sodium hydroxide solution.

  • Combine the aqueous extracts, cool in an ice bath, and acidify to a pH of 1 with concentrated sulfuric acid.

  • Extract the acidified aqueous layer with three 75 mL portions of diethyl ether.

  • Combine the ether extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Route 2: Ortho-lithiation and Dieckmann Condensation Pathway

This more modern and convergent approach offers a shorter route to the target molecule with a reported high yield for the key intermediate.[1] It leverages the directing ability of a protected hydroxyl group to achieve selective ortho-lithiation.

Reaction Workflow

Caption: Synthetic workflow for Route 2.

Causality Behind Experimental Choices
  • Step 1: Protection: The phenolic hydroxyl group of 3-methoxyphenol is protected, for example, as an ethoxyethyl ether, to prevent it from reacting with the organolithium reagent in the subsequent step. This protection is crucial for the success of the ortho-lithiation.

  • Step 2: Ortho-lithiation and Acylation: The protected 3-methoxyphenol undergoes selective deprotonation at the C2 position (ortho to the protected hydroxyl group) using a strong base like n-butyllithium at low temperatures.[1] The resulting aryllithium species is then reacted with ethyl bromoacetate in the presence of copper(I) iodide. The use of a copper salt facilitates the coupling reaction, leading to the formation of the key intermediate in high yield.[1]

  • Step 3: Deprotection: The protecting group is readily removed under mild acidic conditions to afford ethyl 2'-hydroxy-6'-methoxyphenylacetate.

  • Step 4: Dieckmann Condensation: This final step is identical to that in Route 1, involving an intramolecular cyclization to form the 3-chromanone ring.

Experimental Protocol: Ortho-lithiation and Acylation
  • To a solution of the protected 3-methoxyphenol (0.1 mol) in 200 mL of anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 0.11 mol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add copper(I) iodide (0.05 mol) and stir for an additional hour to form the organocopper complex.[1]

  • Add a solution of ethyl bromoacetate (0.1 mol) in 50 mL of anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Wash the organic layer with 10% sodium carbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • After filtration and removal of the solvent, the crude product is deprotected by stirring with dilute hydrochloric acid in ethanol.

  • Following workup and purification, the resulting ethyl 2'-hydroxy-6'-methoxyphenylacetate can be used in the Dieckmann condensation as described in Route 1.

Route 3: Intramolecular Friedel-Crafts Acylation

This is a more direct, three-step approach that relies on the intramolecular Friedel-Crafts acylation of a carboxylic acid precursor. While conceptually simpler, this route can be prone to challenges with cyclization yields.

Reaction Workflow

Caption: Synthetic workflow for Route 3.

Causality Behind Experimental Choices
  • Step 1: Etherification: 3-Methoxyphenol undergoes a Michael addition with ethyl acrylate in the presence of a base to form the corresponding ether.

  • Step 2: Hydrolysis: The ethyl ester is saponified to the carboxylic acid using a base like sodium hydroxide.

  • Step 3: Intramolecular Friedel-Crafts Acylation: The key ring-closing step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a common reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent. The carboxylic acid is converted into an acylium ion electrophile, which then attacks the electron-rich aromatic ring to form the six-membered ring of the chromanone. The success of this step is highly dependent on the reactivity of the aromatic ring and the reaction conditions.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation
  • Heat polyphosphoric acid (100 g) to 80 °C with mechanical stirring.

  • Add 3-(3-methoxyphenoxy)propanoic acid (10 g, 0.051 mol) portion-wise over 30 minutes, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at 90 °C for 1 hour.

  • Pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Extract the resulting aqueous mixture with three 150 mL portions of diethyl ether.

  • Combine the ether extracts and wash successively with water, 5% sodium hydroxide solution, and saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct synthetic routes, each with its own set of advantages and challenges.

  • Route 1 (Willgerodt-Kindler Pathway) is a reliable, albeit lengthy, method that utilizes classical organic reactions. It is a good choice when scalability is a concern and the handling of organolithium reagents is to be avoided.

  • Route 2 (Ortho-lithiation Pathway) offers a more elegant and higher-yielding approach to a key intermediate, making it an attractive option for laboratory-scale synthesis.[1] However, the use of cryogenic temperatures and organolithium reagents may present challenges for large-scale production.

  • Route 3 (Friedel-Crafts Pathway) is the most direct route but may suffer from lower yields in the crucial cyclization step. Optimization of the Friedel-Crafts reaction is often required to achieve satisfactory results.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and cost of starting materials and reagents. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound.

References

  • Velkov, J., Mincheva, Z., Bary, J., Boireau, G., & Fujier, C. (1997). A New Route for the Synthesis of 5-Methoxychroman-3-one.
  • Dann, O., & Holsmann, H. (1954). Synthese und Eigenschaften des 5-Methoxy-3-chromanons. Chemische Berichte, 87(1), 81-88.
  • Kirkland, J. J. (1961). The Synthesis of this compound. The Journal of Organic Chemistry, 26(5), 1743–1745.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2'-Hydroxy-6'-methoxy-acetophenone.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (CN106554266B).

Sources

A Comparative Guide to the Biological Activity of 5-Methoxy-3-Chromanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold as a Privileged Structure

Chromanone (benzo-γ-pyrone) and its derivatives represent a significant class of heterocyclic compounds that are widely distributed in nature, particularly in plants and fungi.[1][2] Recognized as a "privileged structure" in medicinal chemistry, the chromanone scaffold is a versatile template for designing therapeutic molecules with a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] The biological profile of a chromanone derivative is profoundly influenced by the nature and position of substituents on its core structure. This guide provides a comparative analysis of the biological activity of 5-Methoxy-3-Chromanone and its structural analogs, synthesizing experimental data to elucidate critical structure-activity relationships (SAR). We will delve into the causality behind experimental designs and present self-validating protocols for key biological assays.

The core structure of chromanone features a benzene ring fused to a dihydropyranone ring. The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, a structural nuance that can lead to significant variations in biological activity.[1][2] The introduction of a methoxy (-OCH₃) group at the 5-position, as in this compound, significantly alters the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide will explore how this specific substitution, in comparison to other analogs, dictates the compound's efficacy across several key biological domains.

Comparative Analysis of Biological Activities

The therapeutic potential of chromanone derivatives is dictated by the substitution patterns on the aromatic and heterocyclic rings. The methoxy group, in particular, is known to influence the lipophilicity and hydrogen-bonding capacity of molecules, which are critical for membrane permeability and target binding.[4]

Anticancer and Cytotoxic Activity

Chromanones are extensively studied for their potential as anticancer agents.[5][6] Their mechanism of action often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[5][7] The position and nature of substituents play a critical role in determining both the potency and selectivity of these compounds.

Structure-Activity Relationship Insights:

  • Hydroxylation vs. Methoxylation: The presence of hydroxyl (-OH) groups, particularly at the C-7 position, is often associated with potent cytotoxic activity. For instance, a derivative with a 7-hydroxy group on the chromanone ring was found to be 6-17 times more potent than the standard anticancer drug etoposide against several cancer cell lines.[8] Methoxy groups, while contributing to activity, can have varied effects. For example, in a study comparing 3-benzylidenechromanones, a para-methoxy substituted analog showed high cytotoxicity, while another study found that 5,7-dimethoxy substitution was effective in a different context.[9][10] This highlights that the overall substitution pattern, not just a single group, determines the final biological outcome.

  • Substitution at C-3: The introduction of bulky or specific functional groups at the C-3 position is a common strategy to enhance anticancer activity. 3-Benzylidenechroman-4-ones, for example, are a well-studied class of cytotoxic agents.[8][9] The incorporation of a pyrazoline ring at this position has been shown to improve the cytotoxic activity against cancer cells compared to the parent compounds.[9]

  • Selectivity: A crucial aspect of cancer chemotherapy is selectivity—killing cancer cells while sparing normal ones. Studies have shown that certain chromanone derivatives exhibit enhanced selectivity for cancer cells over normal cells.[7] This selectivity is highly dependent on the specific structural modifications of the analog.

Quantitative Data Summary:

The cytotoxic potential of a compound is typically quantified by its IC₅₀ value, which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates greater potency.

Compound ID/DescriptionCell Line(s)IC₅₀ (µM)Key Structural FeaturesReference(s)
Compound 4a K562, MDA-MB-231, SK-N-MC≤ 3.86 µg/mL7-hydroxy on chromanone; 3-bromo-4-hydroxy-5-methoxy on benzylidene[8]
Derivative 1 Colon Cancer Lines (HCT 116, etc.)8 - 203-benzylideneflavanone analog[11][12]
Derivative 3 Colon Cancer Lines15 - 303-benzylidenechromanone analog[11][12]
Compound 2 HL-60 (Leukemia)3.0 ± 0.3Spiropyrazoline analog[9]
7e Huh7 (Hepatocellular carcinoma)32.2 ± 2.15,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)[10]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS).[13] Chromanones, like other flavonoids, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[13][14]

Structure-Activity Relationship Insights:

  • Radical Scavenging: The antioxidant capacity is heavily dependent on the substitution pattern. Derivatives containing a catechol (dihydroxybenzene) moiety are potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavengers.[3] The ability to donate a hydrogen atom is key to this activity.[13]

  • Metal Chelating: Some chromone derivatives exhibit strong metal-chelating activities, which is another mechanism of antioxidant action, as it prevents the generation of free radicals via Fenton-like reactions.[15] A study of 48 chromone derivatives showed that compounds with good radical scavenging also displayed strong metal chelating and reductive power.[15]

Quantitative Data Summary:

Antioxidant activity is often measured by EC₅₀ (for radical scavenging) or IC₅₀ values.

Compound ID/DescriptionAssayEC₅₀/IC₅₀ (µM)Key Structural FeaturesReference(s)
Compound 5 DPPH Scavenging13Catechol moiety[3]
Compound 18 DPPH Scavenging13Catechol moiety[3]
Compound 32 Radical Scavenging & Metal ChelatingStronger than standards7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)[15]
Chromonylrhodamine Derivatives DPPH Scavenging0.51 - 0.56 µmol/LChromone fused with rhodanine[16]
Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chromone and chromanone derivatives have demonstrated significant anti-inflammatory properties.[2][17]

Structure-Activity Relationship Insights:

  • Inhibition of Inflammatory Mediators: The mechanism often involves the inhibition of key inflammatory mediators. Studies on dimethoxy flavones (chromone derivatives) showed they could reduce carrageenan-induced paw edema in rats by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[18]

  • Superoxide Anion Inhibition: Overactivation of neutrophils can lead to tissue damage through the release of superoxide anions. Certain 2-phenoxychromone derivatives have been shown to inhibit this process, with the activity being highly dependent on substitutions. A methoxy group at the C-7 position and a hydrogen bond donor on the attached phenyl ring were found to be crucial for high activity.[19]

  • Specific Analogs: A homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, has been shown to suppress LPS-induced inflammation in macrophages.[20]

Experimental Protocols and Methodologies

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Here, we detail standardized methodologies for assessing the key biological activities discussed.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds by measuring the metabolic activity of cells.[5] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Replace the cell culture medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value for each compound.[21]

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[5] An increase in their activity is a hallmark of apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the chromanone analogs (e.g., at their respective IC₅₀ concentrations) as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (e.g., Promega).

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-change in caspase activity.[5]

Visualization of Pathways and Workflows

Signaling Pathway: Chromanone-Induced Apoptosis

Many chromanone derivatives exert their anticancer effects by triggering apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.[5]

G cluster_stimuli Cellular Stress cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Chromanone Chromanone Analog Mitochondria Intrinsic Pathway (Mitochondrial) Chromanone->Mitochondria DeathReceptor Extrinsic Pathway (Death Receptor) Chromanone->DeathReceptor Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A generalized signaling pathway for chromanone-induced apoptosis.

Experimental Workflow: Cytotoxicity Assessment

A systematic workflow is essential for the comprehensive evaluation of a compound's cytotoxic profile. This involves progressing from broad viability screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation A Compound Synthesis (Chromanone Analogs) B MTT Assay (Multiple Cell Lines) A->B Treat cells C Determine IC50 Values B->C Analyze data D Apoptosis Assay (Caspase-Glo, Annexin V) C->D Select potent compounds E Cell Cycle Analysis (Flow Cytometry) C->E F Selectivity Testing (Cancer vs. Normal Cells) D->F E->F G Final Report F->G Synthesize findings

Caption: General workflow for assessing chromanone cytotoxicity.

Conclusion and Future Perspectives

This guide demonstrates that this compound and its analogs are a rich source of biologically active compounds with significant therapeutic potential. The structure-activity relationship data clearly indicate that substitutions on the chromanone scaffold are the primary determinant of biological function, influencing everything from anticancer potency to antioxidant capacity. The presence of a methoxy group, as in the titular compound, contributes to a complex electronic and steric profile that must be considered in the context of the entire molecular structure.

While many analogs show promise, particularly in oncology, further optimization is required to enhance selectivity and reduce potential off-target effects. Future research should focus on synthesizing novel analogs with diverse substitution patterns and employing high-throughput screening methods to identify lead candidates. A deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement from preclinical studies to potential clinical applications. The integration of data from multiple, standardized assays, as outlined in this guide, will provide a more complete and reliable picture of the therapeutic profile of this versatile class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem.
  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]
  • Park, J., et al. (2019). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical and Pharmaceutical Bulletin, 67(10), 1085-1090. [Link]
  • Ciszek, P., et al. (2022). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 11(11), 2244. [Link]
  • Wang, R., et al. (2020). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Chemical and Pharmaceutical Bulletin, 68(1), 85-90. [Link]
  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • Wang, R., et al.
  • Silva, V., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3358-3372. [Link]
  • Medina-Lozano, D., et al. (2023).
  • BenchChem. (2025). Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. BenchChem.
  • Gorniak, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Safavi, M., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 139-149. [Link]
  • Kładna, A., et al. (2015). Studies on the antioxidant activity of some chromonylrhodanine derivatives. Luminescence, 30(7), 996-1003. [Link]
  • Kers, I., et al. (2012). Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-24. [Link]
  • BenchChem. (2025). Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide. BenchChem.
  • Göktaş, O., et al. (2015). In vitro antioxidant activity study of novel chromone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 967-73. [Link]
  • Zhang, M., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(10), 3178-3181. [Link]
  • Park, J. E., et al. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 25(20), 11204. [Link]
  • Kaczor, A. A., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(18), 4256. [Link]
  • Wang, S. Y., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]
  • Silva, V., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(21), 23991-24022. [Link]
  • Gorniak, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 10(43), 25757-25768. [Link]
  • Gorniak, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4'. BenchChem.
  • Park, J. E., et al. (2025). (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors.
  • Wang, S. Y., et al. (2025). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils.
  • Gorniak, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Semantic Scholar. [Link]
  • Quintans, J., et al. (2021). 5-O-methylcneorumchromone K Exerts Antinociceptive Effects in Mice via Interaction with GABAA Receptors. Molecules, 26(22), 6934. [Link]
  • El-Hawary, S. S., et al. (2021).
  • Wang, S. Y., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. International Journal of Molecular Sciences, 23(7), 3901. [Link]
  • Gorniak, O., et al. (2024). The effects of reference compounds, flavanone and chromanone (A) and...
  • Kamalakkannan, J. K., et al. (2016). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 30(2), 227-31. [Link]
  • Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(1), 75-103. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. RSC Advances, 11(1), 1-20.
  • Abdul Mutalib, M., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Yang, L., et al. (2024). Anti-inflammatory effects of para-quinone methide derivatives on ulcerative colitis. Frontiers in Pharmacology, 15, 1386228. [Link]
  • Kaczor, A. A., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(18), 4256. [Link]

Sources

The Pivotal Role of Substitution in 5-Methoxy-3-Chromanone Derivatives: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Chromanone Scaffold in Oncology

The chromanone scaffold, a core structure in a multitude of naturally occurring and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Among these, the anticancer potential of chromanone derivatives is particularly compelling, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.[2][3] This guide provides an in-depth technical comparison of 5-Methoxy-3-Chromanone derivatives, exploring the structure-activity relationships (SAR) that govern their cytotoxic effects. While direct, comprehensive comparative studies on a series of this compound analogs are limited, this guide will synthesize findings from closely related chromanone derivatives to elucidate the key structural determinants of anticancer activity. We will delve into the experimental data, provide detailed methodologies for key assays, and explore the potential signaling pathways through which these compounds exert their effects.

Structure-Activity Relationship (SAR) Analysis: Unlocking the Anticancer Potential

The anticancer activity of chromanone derivatives is intricately linked to the nature and position of substituents on the chromanone core and at the 3-position. The 5-methoxy group is anticipated to influence the molecule's electronic properties and lipophilicity, which in turn can affect cell permeability and target engagement.

The Critical Role of the 3-Position Substituent

The substituent at the 3-position of the chromanone ring is a key determinant of cytotoxic activity. Studies on various 3-substituted chromanones, particularly 3-benzylidenechroman-4-ones, have revealed several important trends:

  • Aromatic and Heteroaromatic Groups: The introduction of an aromatic or heteroaromatic ring at the 3-position is a common strategy for enhancing anticancer potency. The electronic properties and substitution pattern of this ring are crucial.

  • Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, hydroxy) on the 3-benzylidene moiety can significantly impact cytotoxicity.[4] For instance, a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene ring of a 7-hydroxychromanone derivative resulted in a highly potent compound.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a role in its biological activity. A balance is often required for optimal cell membrane penetration and target interaction.

Influence of Substitution on the Chromanone Core

Substituents on the benzopyran ring of the chromanone scaffold also modulate anticancer activity:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the chromanone ring can influence activity. For example, a 7-hydroxy group has been shown to be beneficial for the cytotoxic activity of 3-benzylidenechroman-4-ones.[4] While specific data on the 5-methoxy group's influence in a large comparative study is scarce, its electron-donating nature is expected to modulate the electronic landscape of the entire molecule.

  • Halogenation: The introduction of halogens, such as chlorine or bromine, at various positions on the chromanone ring can enhance cytotoxic effects.[2]

Comparative Cytotoxicity Data of Chromanone Derivatives

To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity (IC50 values) of various substituted chromanone derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not all this compound derivatives, but they provide valuable insights into the SAR of the broader chromanone class.

Compound IDChromanone Core Substitution3-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound 1 7-Hydroxy3-Bromo-4-hydroxy-5-methoxybenzylideneK562 (Leukemia)≤ 3.86 µg/mL[4]
MDA-MB-231 (Breast)≤ 3.86 µg/mL[4]
SK-N-MC (Neuroblastoma)≤ 3.86 µg/mL[4]
Compound 2 Unsubstituted3-Chlorophenyl (with 2-methylpyrazoline)A549 (Lung)Potent[2]
Compound 3 UnsubstitutedPhenyl (spiropyrazoline)Multiple15-30[3]
Compound 4 UnsubstitutedUnsubstituted benzylideneMultipleWeaker than Compound 3[3]

Note: The IC50 values from reference[4] are reported in µg/mL. The molecular weights of the compounds would be needed for a precise conversion to µM.

Potential Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of chromanone derivatives are believed to be mediated through the modulation of various cellular signaling pathways that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including chromanone derivatives, is the induction of apoptosis, or programmed cell death. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases.[2]

Inhibition of Kinase Signaling Pathways

Several chromanone derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition is a major focus of cancer drug development. It is plausible that this compound derivatives could be designed to target key kinases within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chromanone This compound Derivative Chromanone->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential.

Synthesis of 3-Benzylidene-5-Methoxychroman-4-ones

This protocol describes a general method for the synthesis of 3-benzylidene-5-methoxychroman-4-one derivatives, which are common analogs studied for their anticancer activity.

Step 1: Synthesis of 5-Methoxychroman-4-one A mixture of 2-hydroxy-6-methoxyacetophenone and paraformaldehyde is refluxed in the presence of a base like pyrrolidine in an appropriate solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-methoxychroman-4-one.

Step 2: Aldol Condensation 5-Methoxychroman-4-one is then reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC.

Step 3: Work-up and Purification Once the reaction is complete, the mixture is poured into ice-water and acidified with dilute HCl to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the pure 3-benzylidene-5-methoxychroman-4-one derivative.

Synthesis_Workflow Start 2-Hydroxy-6-methoxy- acetophenone Step1 Synthesis of 5-Methoxychroman-4-one Start->Step1 Intermediate 5-Methoxychroman-4-one Step1->Intermediate Step2 Aldol Condensation with Substituted Benzaldehyde Intermediate->Step2 Product 3-Benzylidene-5-methoxy- chroman-4-one Derivative Step2->Product

Caption: General synthetic workflow for 3-benzylidene-5-methoxychroman-4-one derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After 24 hours of cell seeding, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • The plates are incubated for a further 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion and Future Perspectives

The chromanone scaffold represents a promising framework for the development of novel anticancer agents. While specific and extensive comparative data on this compound derivatives is still emerging, the structure-activity relationships derived from related chromanone analogs provide a strong foundation for future research. The 3-position is a critical site for modification to enhance potency, and the substitution pattern on both the chromanone core and the 3-position substituent must be carefully optimized. The 5-methoxy group likely plays a significant role in modulating the electronic and pharmacokinetic properties of these derivatives, and systematic studies are warranted to fully elucidate its impact.

Future investigations should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Elucidating their precise mechanisms of action, including the identification of specific molecular targets within key signaling pathways such as the PI3K/Akt/mTOR pathway, will be crucial for the rational design of more potent and selective anticancer agents. The detailed protocols provided in this guide offer a standardized approach for such investigations, paving the way for the discovery of novel chromanone-based therapeutics for the treatment of cancer.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (Link not available)
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. ([Link])
  • Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. ([Link])
  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. ([Link])
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ([Link])
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. ([Link])

Sources

A Senior Application Scientist's Guide to Differentiating 5-Methoxy-3-Chromanone Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Methoxy-3-Chromanone Isomers

In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. The chromanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. When synthesizing derivatives such as 5-Methoxy-3-Chromanone, the potential for isomeric impurities is a critical consideration. Positional isomers, where the methoxy group is located at the 5-, 6-, 7-, or 8-position of the aromatic ring, can exhibit significantly different biological activities and physical properties. Therefore, unambiguous differentiation is not merely an academic exercise but a crucial step in quality control and drug development.

Visualizing the Isomeric Landscape

To begin, it is essential to visualize the structures of the four positional isomers. The numbering of the chromanone ring system dictates the position of the methoxy substituent.

G cluster_5 This compound cluster_6 6-Methoxy-3-Chromanone cluster_7 7-Methoxy-3-Chromanone cluster_8 8-Methoxy-3-Chromanone 5-methoxy 6-methoxy 7-methoxy 8-methoxy

Caption: Molecular structures of the four positional isomers of Methoxy-3-Chromanone.

¹H NMR Spectroscopy: Decoding the Aromatic Region

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The key lies in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm), where the chemical shifts and coupling patterns of the protons on the benzene ring are exquisitely sensitive to the position of the methoxy group.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. This electronic effect alters the electron density at the ortho, meta, and para positions, thereby changing the chemical shifts of the attached protons.

Expected ¹H NMR Aromatic Patterns:

  • This compound: This isomer will exhibit a complex splitting pattern. The proton at C6 will be shifted upfield due to the ortho-donating effect of the methoxy group. The protons at C7 and C8 will also be affected, leading to a distinct three-proton system.

  • 6-Methoxy-3-Chromanone: The protons at C5 and C7 are ortho to the methoxy group and will be shifted upfield. The proton at C8 is para and will also experience some shielding. This typically results in a more simplified pattern, often with two doublets and a doublet of doublets, or variations thereof depending on the coupling constants.[1]

  • 7-Methoxy-3-Chromanone: The protons at C6 and C8 are ortho to the methoxy group and will be significantly shielded (shifted to lower ppm). The proton at C5 is meta and will be less affected. This often results in a characteristic pattern of a doublet, a doublet of doublets, and another doublet.[3]

  • 8-Methoxy-3-Chromanone: The proton at C7 is ortho to the methoxy group and will be shifted upfield. The protons at C5 and C6 will be less affected, resulting in a three-proton system with a distinct upfield signal for the C7 proton.

The protons on the heterocyclic ring (at C2 and C4) will be less affected by the position of the methoxy group on the aromatic ring, but minor variations in their chemical shifts may still be observed.

Illustrative Workflow for Isomer Differentiation:

workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_identification Isomer Identification Sample Unknown Isomer Mixture NMR_Acq Acquire ¹H NMR Spectrum Sample->NMR_Acq Aromatic Identify Aromatic Signals (δ 6.5-8.0 ppm) NMR_Acq->Aromatic Splitting Analyze Splitting Patterns (Coupling Constants) Aromatic->Splitting Shifts Analyze Chemical Shifts (Upfield/Downfield) Aromatic->Shifts Isomer5 5-Methoxy Splitting->Isomer5 Compare to Predicted Patterns Isomer6 6-Methoxy Splitting->Isomer6 Compare to Predicted Patterns Isomer7 7-Methoxy Splitting->Isomer7 Compare to Predicted Patterns Isomer8 8-Methoxy Splitting->Isomer8 Compare to Predicted Patterns Shifts->Isomer5 Compare to Predicted Patterns Shifts->Isomer6 Compare to Predicted Patterns Shifts->Isomer7 Compare to Predicted Patterns Shifts->Isomer8 Compare to Predicted Patterns

Caption: Workflow for differentiating Methoxy-3-Chromanone isomers using ¹H NMR.

¹³C NMR Spectroscopy: A Complementary Fingerprint

¹³C NMR provides complementary information for structure confirmation. The chemical shifts of the aromatic carbons are also influenced by the methoxy substituent.

Key Differentiating Features in ¹³C NMR:

  • Carbon directly attached to the methoxy group (C-O): This carbon will be significantly deshielded (shifted to higher ppm, ~150-165 ppm) in all isomers.

  • Ortho and Para Carbons: These carbons will experience an upfield shift (shielding) due to the electron-donating resonance effect of the methoxy group.

  • Meta Carbons: These carbons will show a smaller downfield shift.

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C4a and C8a) are particularly useful for differentiation.

  • Methoxy Carbon: The carbon of the -OCH₃ group itself will appear as a distinct signal around 55-60 ppm.[4]

By analyzing the full set of aromatic carbon signals, a unique fingerprint for each isomer can be established. DFT calculations can be a powerful tool for predicting these chemical shifts with good accuracy, especially for the aromatic moiety.[1][2]

Infrared (IR) Spectroscopy: Vibrational Clues

While less definitive than NMR for distinguishing positional isomers, IR spectroscopy can provide valuable supporting evidence. The primary bands of interest are:

  • C=O Stretch: The carbonyl group of the ketone at the 3-position will show a strong absorption band, typically in the range of 1700-1720 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the methoxy group.

  • C-O-C Stretches: The aryl-alkyl ether linkage of the methoxy group will produce characteristic stretching vibrations, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region. The pattern of these bands can help distinguish between the 1,2,3-trisubstituted (5- and 8-methoxy isomers) and 1,2,4-trisubstituted (6- and 7-methoxy isomers) aromatic rings.[5]

Mass Spectrometry: Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers (m/z = 178.06 for C₁₀H₁₀O₃). While all isomers have the same molecular weight, their fragmentation patterns can differ, providing structural clues.

Expected Fragmentation Pathways:

  • Loss of CH₃•: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 163.

  • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, resulting in a fragment at m/z 150.

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo an RDA reaction, a characteristic fragmentation pathway for chromone and chromanone systems. The specific fragments formed will depend on the initial structure of the ion.[6][7]

  • Loss of CH₂O: A rearrangement reaction can lead to the loss of formaldehyde (CH₂O) from the methoxy group, producing a fragment at m/z 148.

The relative abundances of these fragment ions will vary between the isomers, creating a unique mass spectral fingerprint for each.

Summary of Predicted Spectroscopic Data

Isomer ¹H NMR (Aromatic Region) Key ¹³C NMR Signals IR (cm⁻¹) MS (Key Fragments)
5-Methoxy Complex 3-proton pattern.Upfield shift of C6 and C8.C-H bend: ~750-810, 860-900m/z 163, 150, RDA fragments
6-Methoxy Simpler pattern, upfield shifts for H5, H7.[1]Upfield shift of C5 and C7.C-H bend: ~800-860m/z 163, 150, RDA fragments
7-Methoxy Distinct upfield shifts for H6, H8.[3]Upfield shift of C6 and C8.C-H bend: ~800-860m/z 163, 150, RDA fragments
8-Methoxy Distinct upfield shift for H7.Upfield shift of C7.C-H bend: ~750-810, 860-900m/z 163, 150, RDA fragments

Note: This table presents predicted data based on spectroscopic principles and data from analogous compounds. Experimental values may vary.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the chromanone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions. Compare the fragmentation pattern to known fragmentation mechanisms for this class of compounds.[6][7]

Conclusion

References

  • Bou-Fakhreddine, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2059.
  • Sharma, P., et al. (2010). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 22(7), 5753-5758.
  • Bou-Fakhreddine, S., et al. (2020). (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate.
  • Reis, J., et al. (2015). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • PubChem. (n.d.). 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone. PubChem Compound Database.
  • Wawer, I., & Pruchnik, F. P. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4630.
  • Singh, P., & Nchimnda, A. T. (2001). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of the Chemical Society, Perkin Transactions 1, (1), 124-128.
  • Nchinda, A. T. (1998).
  • Badawy, M. A., & Abdel-Latif, F. F. (1999). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of Chemical Research, Synopses, (5), 314-315.
  • Borges, F., et al. (2020). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 211-216). Royal Society of Chemistry.
  • SpectraBase. (n.d.). (Z)-7-Methoxy-3-styrylchromone.
  • SpectraBase. (n.d.). 7-Methoxy-2,2-dimethyl-4-chromanone.
  • Khan, M. T. H. (Ed.). (2018).
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.
  • Bairwa, V. P., Jain, P., & Sharma, B. S. (2015). Synthesis of some active and new E-2-(4-anisyl)-3-arylidene chromanone. Indian Journal of Chemistry-Section B, 54(1), 123-127.
  • Nchinda, A. T. (1998).
  • Bairwa, V. P., et al. (2013). Synthesis of some active and new E-2-(4-anisyl)-3-arylidene chromanone. Indian Journal of Chemistry - Section B, 52(10), 1341-1345.
  • Nchinda, A. T., et al. (2000).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia. (2023, December 19). Fragmentation (mass spectrometry).
  • Schindler, C. S., et al. (2019). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)
  • Toušek, J., et al. (2021). Prediction of NMR shifts: a review. Magnetic Resonance in Chemistry, 60(3), 259-281.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • Singh, P., et al. (2001). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. Journal of the Chemical Society, Perkin Transactions 1, (1), 124-128.
  • PubChem. (n.d.). 3-(3-Methoxybenzylidene)chroman-4-one. PubChem Compound Database.

Sources

A Senior Application Scientist's Guide to Catalysis in 5-Methoxy-3-Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive, field-proven guide on the catalytic synthesis of 5-Methoxy-3-Chromanone. This molecule is a pivotal intermediate in medicinal chemistry, serving as a building block for a range of pharmacologically active compounds. The efficiency of its synthesis hinges on the critical intramolecular cyclization step, where the choice of catalyst dictates yield, purity, scalability, and overall process economy. This guide moves beyond mere protocols to dissect the causality behind catalyst selection, offering a head-to-head comparison of classical and contemporary methods to empower researchers in making informed, effective decisions.

The Core Transformation: Intramolecular Friedel-Crafts Acylation

The most direct and industrially relevant pathway to this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 2-(2-methoxyphenoxy)acetyl chloride. The reaction involves the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich methoxy-activated benzene ring.

The fundamental challenge lies in efficiently promoting this cyclization while minimizing side reactions. The catalyst's role is paramount in activating the acyl chloride and facilitating the ring closure.

Precursor 2-(2-methoxyphenoxy)acetyl chloride Acylium Acylium Ion Intermediate Precursor->Acylium Catalyst - HCl Product This compound Acylium->Product Intramolecular Electrophilic Attack

Caption: Generalized workflow for the synthesis of this compound.

The Workhorse Catalysts: Brønsted Superacids

For decades, strong Brønsted acids have been the catalysts of choice for this transformation. They function by protonating the precursor, which facilitates the departure of the chloride ion to generate the key acylium electrophile. We will compare the two most prominent examples: Polyphosphoric Acid (PPA) and Eaton's Reagent.

Polyphosphoric Acid (PPA)

PPA is a viscous polymeric mixture of phosphoric acids and has long been a staple for intramolecular acylations due to its strong dehydrating and acidic properties. It often serves as both the catalyst and the reaction solvent.

Mechanism of Action: PPA promotes the formation of the acylium ion from the carboxylic acid precursor (or its acid chloride) and acts as the medium for the subsequent intramolecular electrophilic aromatic substitution.

Trustworthiness of Protocol: This method is well-established and highly reliable for achieving high conversion on a laboratory scale. The primary drawback is the physical properties of PPA, which can complicate the process.

Experimental Protocol: PPA-Catalyzed Cyclization

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add Polyphosphoric Acid (10 parts by weight relative to the precursor).

  • Heating: Heat the PPA to 80-90°C with vigorous stirring to ensure mobility.

  • Substrate Addition: Slowly add 2-(2-methoxyphenoxy)acetic acid (1 part) to the hot PPA. The addition should be controlled to manage any exotherm.

  • Reaction: Maintain the reaction mixture at 80-90°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction vessel slightly and pour the highly viscous mixture carefully onto crushed ice with vigorous stirring. This is a critical and potentially hazardous step due to the exothermic hydrolysis of PPA.

  • Extraction: The aqueous slurry will contain the precipitated product. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous slurry).

  • Workup: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)

Eaton's Reagent, typically a 7.5-10 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), was developed as a more potent and user-friendly alternative to PPA.[1][2] It is a powerful dehydrating agent and superacid that often provides cleaner reactions and higher yields under milder conditions.[1][3]

Mechanism of Action: The combination of P₂O₅ and CH₃SO₃H generates a superacidic environment that is exceptionally effective at promoting acylium ion formation. Its lower viscosity compared to PPA at reaction temperatures makes it more suitable for larger-scale operations.[4]

Trustworthiness of Protocol: The use of Eaton's reagent is a validated and often preferred method for difficult cyclizations. Its improved handling characteristics and efficacy at lower temperatures enhance its reliability and safety profile compared to PPA.[4]

Experimental Protocol: Eaton's Reagent-Catalyzed Cyclization

  • Preparation: In a flask under a nitrogen atmosphere, charge pre-prepared or commercially available Eaton's Reagent (approx. 10 mL per gram of substrate).

  • Substrate Addition: To the stirred Eaton's Reagent at room temperature (20-25°C), add the 2-(2-methoxyphenoxy)acetic acid precursor portion-wise.

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than with PPA, but for less reactive substrates, gentle heating to 40-50°C may be required. Monitor reaction completion by TLC.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Workup: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified if necessary.

Head-to-Head Performance Comparison

The choice between these catalysts is a classic process chemistry decision, balancing reactivity, cost, safety, and scalability.

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Polyphosphoric Acid (PPA) Excess (Solvent)None80 - 10030 - 60 min~95[5](+): High yield, inexpensive. (-): Highly viscous, requires high temp, difficult workup, corrosive.[4]
Eaton's Reagent Excess (Solvent)None20 - 501 - 24 hHigh (>90%)[1](+): Milder conditions, less viscous, often cleaner reaction.[4] (-): More expensive, highly corrosive.
Aluminum Chloride (AlCl₃) StoichiometricDichloromethane0 - 2515 min - 1 hHigh(+): Classic, highly reactive Lewis acid.[6] (-): Stoichiometric amounts needed, generates significant waste, moisture sensitive.[6][7]

Catalyst Selection Logic

The optimal catalyst depends entirely on the specific constraints and goals of the synthesis. The following decision-making workflow can guide the selection process.

start What is the primary goal? goal1 Highest Yield at Lab Scale, Cost is a Major Factor start->goal1 goal2 Process Safety & Scalability, Milder Conditions Preferred start->goal2 goal3 Alternative Precursors or Asymmetric Synthesis start->goal3 cat1 Polyphosphoric Acid (PPA) goal1->cat1 Classic, effective choice. Accepts difficult workup. cat2 Eaton's Reagent goal2->cat2 Superior handling & safety. Justifies higher cost. cat3 Consider Metal Catalysis (e.g., Au, Pd) goal3->cat3 Accesses different reaction pathways for complex chromanones.

Caption: A decision-making flowchart for catalyst selection in chromanone synthesis.

Alternative & Emerging Catalytic Strategies

While Brønsted superacids dominate the synthesis of this compound via intramolecular acylation, modern transition metal catalysis offers powerful, albeit different, routes to the general chromanone scaffold. These methods typically start from different precursors and are invaluable for constructing more complex or substituted chromanone derivatives.

  • Palladium Catalysis: Palladium complexes can catalyze the synthesis of chromanones through various mechanisms, including Wacker-type oxidative cyclization of specific phenol derivatives or via conjugate addition to chromones.[8][9][10][11] These methods are powerful for creating substituted chromanones that may be inaccessible through classical routes.

  • Gold Catalysis: Gold catalysts, known for their soft Lewis acidity, are particularly effective in activating alkynes. They can mediate the cycloisomerization of alkynol-based compounds to furnish the chromanone core, often under very mild conditions.[7][12][13][14] This approach is beneficial when the required alkynol precursor is readily available.

These advanced methods expand the synthetic toolbox but are not direct drop-in replacements for the PPA or Eaton's Reagent-catalyzed cyclization of 2-(2-methoxyphenoxy)acetic acid. They represent distinct strategic approaches to the broader family of chromanone heterocycles.

Conclusion

For the direct and efficient synthesis of this compound, Eaton's Reagent emerges as the superior catalyst for most applications beyond small-scale academic labs. Its ability to promote the reaction under milder conditions with improved handling characteristics provides a significant advantage in safety, scalability, and reaction cleanliness over the traditional workhorse, PPA.[1][4] While PPA remains a viable, high-yielding, and cost-effective option for initial lab-scale work, its challenging physical properties limit its practical application.[4][5] Researchers and process chemists must weigh the upfront cost of Eaton's Reagent against the downstream benefits of a more robust and manageable chemical process.

References

  • Zhang, Z., Pan, C., & Wang, Z. (2007). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration. Chemical Communications, (44), 4686–4688.
  • ResearchGate. (n.d.). Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones.
  • Zhang, Z., Pan, C., & Wang, Z. (2007). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration. PubMed.
  • Zhang, Z., Pan, C., & Wang, Z. (2007). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration. Chemical Communications.
  • The Royal Society of Chemistry. (2024). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • ResearchGate. (n.d.). Synthesis of chromones by gold-catalyzed cycloisomerization.
  • ACS Publications. (2024). One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cyclization.
  • Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase.
  • Scribd. (n.d.). Gold-Catalyzed Propargylation of Chromones.
  • PubMed Central. (n.d.). Recent advances in the gold-catalyzed additions to C–C multiple bonds.
  • ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
  • Organic Syntheses. (n.d.). Procedure for preparation of tetrahydroisoquinoline-3-ones.
  • ResearchGate. (n.d.). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.
  • ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • ResearchGate. (n.d.). Demonstration of methodology in chromanone and tetrahydroxanthone synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • ResearchGate. (n.d.). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions.
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • National Institutes of Health. (n.d.). Scope and limitations of the preparation of xanthones using Eaton's reagent.
  • National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O.
  • ResearchGate. (n.d.). Reagents and conditions of synthesis: (a) Eaton's reagent, reflux, 80°C, 3 h.
  • National Institutes of Health. (n.d.). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • ResearchGate. (n.d.). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ones.
  • CORE. (2018). CATALYTIC KINETIC RESOLUTION OF 5-ALKOXY-2(5H)-FURANONES.
  • MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin.
  • ResearchGate. (n.d.). PPA‐catalyzed synthesis of indenes and indanones from cinnamaldehydes.
  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate.
  • ResearchGate. (n.d.). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • ResearchGate. (n.d.). Process Research Leading to an Enantioselective Synthesis of a 5-Lipoxygenase Inhibitor for Asthma.
  • MDPI. (n.d.). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • ResearchGate. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 5-Methoxy-3-Chromanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of scientific research and pharmaceutical development, the purity of a chemical compound is not merely a desirable attribute; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes.[1][2][3] Impurities, even in trace amounts, can lead to misleading experimental results, altered pharmacological activity, and potential toxicity, thereby compromising the integrity of research and the safety of potential therapeutics.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of 5-Methoxy-3-Chromanone, a key intermediate in the synthesis of various biologically active molecules, from different commercial suppliers.

The Critical Role of Purity in Scientific Research

The use of high-purity chemicals is the bedrock of successful drug discovery and development.[1][2] In the early stages of research, impure starting materials can lead to failed experiments and the pursuit of false leads. In later stages of drug development, the presence of unknown impurities can have significant safety implications for patients.[4] Therefore, a thorough assessment of the purity of key chemical building blocks like this compound is a non-negotiable aspect of quality science.

A Multi-Faceted Approach to Purity Assessment

To obtain a comprehensive understanding of a sample's purity, it is essential to employ a combination of analytical techniques that probe different physical and chemical properties of the compound. In this guide, we will focus on four orthogonal methods:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][7] It is highly sensitive for detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile impurities.[8][9][10]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities, including structural isomers and residual solvents.[11][12][13][14][15]

  • Melting Point Analysis: A classical and straightforward method, the melting point of a crystalline solid is a sensitive indicator of its purity.[16][17][18][19][20] Impurities typically cause a depression and broadening of the melting point range.[17]

Below is a visual representation of the overall experimental workflow for a comprehensive purity assessment.

Purity Assessment Workflow cluster_Sample Sample Acquisition cluster_Analysis Analytical Techniques cluster_Data Data Interpretation cluster_Decision Decision Making Sample_A Supplier A HPLC HPLC Analysis Sample_A->HPLC GCMS GC-MS Analysis Sample_A->GCMS NMR ¹H NMR Analysis Sample_A->NMR MP Melting Point Analysis Sample_A->MP Sample_B Supplier B Sample_B->HPLC Sample_B->GCMS Sample_B->NMR Sample_B->MP Sample_C Supplier C Sample_C->HPLC Sample_C->GCMS Sample_C->NMR Sample_C->MP Purity_Data Purity Profile HPLC->Purity_Data GCMS->Purity_Data Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Data NMR->Impurity_ID MP->Purity_Data Decision Supplier Selection Purity_Data->Decision Impurity_ID->Decision

Caption: Overall experimental workflow for the purity assessment of this compound.

Experimental Protocols

The following are detailed protocols for each analytical technique. It is crucial to use high-purity solvents and reagents to avoid introducing contaminants during the analysis.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a highly sensitive technique for the quantitative analysis of non-volatile organic compounds. A reversed-phase method is typically suitable for a molecule like this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[21]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 275 nm (based on the chromone chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[21]

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.[22]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Purity is estimated by the area percentage of the main peak.

    • Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR provides structural confirmation and can detect and quantify impurities, including residual solvents and structurally related by-products.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfoxide) for quantitative analysis (qNMR).

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate integration in quantitative NMR.

  • Data Analysis:

    • Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the proton signals.

    • Identify impurity peaks and calculate their concentration relative to the main compound by comparing their integration values to the integration of the internal standard or a well-resolved peak of the main compound.

Melting Point Analysis

Rationale: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[17][18]

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.[20]

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[18][20]

  • Instrumentation and Conditions:

    • Melting Point Apparatus: Use a calibrated digital melting point apparatus.

    • Heating Rate: A slow heating rate of 1-2 °C per minute near the expected melting point is crucial for accuracy.[20]

  • Data Analysis:

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

    • A pure compound should have a sharp melting range (typically ≤ 1 °C).[17] A broad or depressed melting range suggests the presence of impurities.[17][20]

Comparative Analysis of Hypothetical Suppliers

To illustrate the application of these methods, let's consider hypothetical results for this compound obtained from three different suppliers.

Analytical TechniqueSupplier ASupplier BSupplier C
HPLC Purity (%) 99.598.299.8
GC-MS Purity (%) 99.398.099.7
¹H NMR Purity (%) >99 (no detectable impurities)~98 (presence of residual ethyl acetate)>99 (trace unknown impurity)
Melting Point (°C) 102-10399-102102.5-103
Appearance White crystalline solidOff-white powderWhite crystalline solid

Interpretation of Results:

  • Supplier A: Demonstrates high purity across all analytical techniques. The sharp melting point range is consistent with the high purity determined by chromatographic methods.

  • Supplier B: Shows lower purity by both HPLC and GC-MS. The ¹H NMR analysis identifies the primary impurity as residual ethyl acetate, a common recrystallization solvent. The broad and depressed melting point range further corroborates the presence of impurities.

  • Supplier C: Exhibits the highest purity by chromatographic methods. However, ¹H NMR reveals a trace unknown impurity that is not detected by HPLC or GC-MS, highlighting the importance of using orthogonal analytical techniques. The melting point is sharp and consistent with high purity.

Decision-Making Framework

The choice of supplier depends on the specific requirements of your research. The following decision-making tree can guide your selection process.

Supplier Selection Logic Start Assess Purity Data Check_Purity Purity > 99% by HPLC/GC-MS? Start->Check_Purity Check_MP Sharp Melting Point? Check_Purity->Check_MP Yes Supplier_B_Not_Suitable Supplier B is Not Suitable (Consider for non-critical applications) Check_Purity->Supplier_B_Not_Suitable No Check_NMR No Significant Impurities by NMR? Check_MP->Check_NMR Yes Check_MP->Supplier_B_Not_Suitable No Supplier_A_C Supplier A or C is Suitable Check_NMR->Supplier_A_C Yes Final_Decision Select Supplier Based on Cost, Availability, and Trace Impurity Profile Check_NMR->Final_Decision Trace Impurities Detected Supplier_A_C->Final_Decision

Caption: A decision-making framework for selecting a supplier based on purity data.

Recommendations:

  • For sensitive applications such as in vitro biological assays or the synthesis of final drug candidates, Supplier A or C would be the preferred choice. The decision between A and C might depend on the nature of the trace impurity in C's material and its potential to interfere with subsequent steps. Further characterization of this impurity may be necessary.

  • For less sensitive applications , such as the development of synthetic methodologies or initial screening experiments, Supplier B might be a cost-effective option, provided that the presence of ethyl acetate is not detrimental to the intended reaction.

Conclusion

The rigorous assessment of chemical purity is a fundamental aspect of scientific integrity. By employing a multi-technique approach as outlined in this guide, researchers can confidently evaluate the quality of this compound from various suppliers. This ensures the reliability and reproducibility of experimental data, ultimately accelerating the pace of research and drug discovery. Always request and critically evaluate the Certificate of Analysis from your supplier, but remember that independent verification is the hallmark of a meticulous scientist.

References

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]
  • Analytical Testing Labs.
  • Mettler Toledo.
  • Chemistry LibreTexts. 2.1: Melting Point Analysis. [Link]
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
  • EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]
  • YouTube. How Do You Accurately Measure Melting Points For Purity Analysis? [Link]
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
  • AxisPharm. Small Molecule Analysis. [Link]
  • Open Access Pub. Purity. Journal of New Developments in Chemistry. [Link]
  • Moravek. The Importance of Purity in Chemistry. [Link]
  • Quality Analysis.
  • Moco, S., Bino, R. J., De Vos, R. C., & Vervoort, J. (2007). Computational mass spectrometry for small molecules. Mass spectrometry reviews, 26(4), 582-595. [Link]
  • Hypha Discovery.
  • Wawer, I., & Diehl, B. (2019). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 24(17), 3121. [Link]
  • Wikipedia.
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Sciences.
  • MDPI. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • National Center for Biotechnology Information. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
  • Journal of Natural Products. Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone. [Link]
  • Rhodes University.
  • ResearchGate. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
  • PubMed.
  • Google Patents.
  • ResearchGate.
  • National Center for Biotechnology Information. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]
  • PubMed. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method. [Link]
  • PubMed. Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Methoxy-3-Chromanone

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any potential therapeutic agent or advanced material precursor, the rigorous and accurate determination of its purity, stability, and concentration in various matrices is paramount. The selection of an appropriate analytical technique is a critical decision, directly impacting the reliability of research and development data. This guide explores the cross-validation of three powerful and commonly employed analytical techniques—HPLC, GC-MS, and NMR—to provide a comprehensive analytical toolkit for researchers working with this compound.

Cross-validation of analytical methods is a cornerstone of robust scientific practice, ensuring that results are independent of the specific technique employed.[1] This process involves analyzing the same set of samples with two or more distinct methods to compare the results and establish their equivalence.[1][2] Such a practice is essential for regulatory submissions and for building a comprehensive understanding of a compound's behavior.

The Contenders: A Trio of Analytical Powerhouses

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the specific question being asked. For this compound, a moderately polar, aromatic ketone, several techniques are viable. We will focus on the most prevalent and informative methods: HPLC for its versatility with non-volatile compounds, GC-MS for its high separation efficiency and structural information for volatile or derivatized compounds, and NMR for its unparalleled ability in structural elucidation and direct quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a separation technique based on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[3] For a compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach.

Causality in Method Design: The choice of a C18 column is predicated on the hydrophobic nature of the chromanone ring system. The methoxy group adds some polarity, making a mobile phase of acetonitrile or methanol mixed with water an effective eluent to achieve optimal retention and peak shape. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can help to suppress the ionization of any potential acidic impurities and improve peak symmetry.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4] This technique is ideal for volatile and thermally stable compounds. For semi-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[5]

The "Why" of Derivatization: The ketone functional group in this compound can be prone to thermal degradation in the hot GC inlet. Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the ketone to a more stable silyl enol ether.[6] This not only improves the compound's chromatographic behavior but also provides a characteristic mass spectrum for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) without the need for a calibration curve, relying instead on an internal standard of known concentration.[7][8][9][10] For this compound, ¹H and ¹³C NMR are invaluable for unambiguous identification and purity assessment.

Expertise in Application: While often perceived as a qualitative technique, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for highly accurate and precise quantification. The selection of a suitable internal standard is critical; it should have a simple spectrum with peaks that do not overlap with the analyte's signals and be chemically inert.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the analysis of this compound and should be optimized and validated for your specific application and instrumentation.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the chromanone chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Prepare unknown samples by dissolving them in the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • To 100 µL of a solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile), add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Quantitative NMR (qNMR) Method

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the analyte and the internal standard are fully soluble.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H):

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • IS = Internal Standard

Cross-Validation: Ensuring Methodological Concordance

The core of this guide is the cross-validation of the described analytical techniques. This process ensures that the analytical results are accurate and reliable, regardless of the method used.

Cross-Validation Workflow

Caption: Workflow for the cross-validation of HPLC, GC-MS, and qNMR methods.

Data Presentation and Comparison

To facilitate a clear comparison, the performance characteristics of each technique should be summarized in a table. The following table presents expected performance data based on the analysis of structurally similar compounds.

ParameterHPLC-UVGC-MSqNMR
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.Excellent, based on unique chemical shifts and coupling constants.
Linearity (r²) > 0.999> 0.998Not applicable (direct quantification)
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 3%< 1%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL (with SIM)~10 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL (with SIM)~30 µg/mL
Throughput HighModerate (due to derivatization)Low
Structural Information Limited (UV spectrum)Good (mass spectrum)Excellent (complete structure)
Logical Comparison of the Techniques

Logical_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR hplc_node Routine QC & Purity High Throughput Good for non-volatile compounds gcms_node Impurity Identification High Sensitivity & Specificity Requires derivatization hplc_node->gcms_node Cross-validate for confirmatory analysis qnmr_node Primary Standard Quantification Structural Elucidation Lower Sensitivity gcms_node->qnmr_node Confirm structure of identified impurities qnmr_node->hplc_node Provide primary standard for HPLC calibration

Caption: Logical relationship and complementary use of HPLC, GC-MS, and qNMR.

Conclusion: A Synergistic Approach to Analytical Excellence

This guide has detailed the principles, protocols, and cross-validation of three powerful analytical techniques for the analysis of this compound. The choice of the optimal technique is contingent on the analytical objective.

  • HPLC-UV is the method of choice for routine quality control, offering high throughput and robust quantification without the need for derivatization.

  • GC-MS provides unparalleled sensitivity and specificity, making it ideal for impurity profiling and confirmatory analysis, although it requires an additional derivatization step.

  • qNMR serves as a primary method for the absolute quantification and unambiguous structural confirmation of this compound and can be used to qualify reference standards for other chromatographic techniques.

Ultimately, a synergistic approach that leverages the strengths of each technique provides the most comprehensive and reliable analytical characterization of this compound. The cross-validation of these methods, as outlined in this guide, establishes a foundation of trustworthiness and scientific integrity, which is indispensable in the fields of pharmaceutical development and chemical research.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Emery Pharma. (n.d.).
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Lin, D. L., & Wang, S. M. (2003). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of food and drug analysis, 11(4). [Link]
  • The Bumbling Biochemist. (2025).
  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
  • Patsnap. (2025).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-Methoxy-3-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-Methoxy-3-Chromanone derivatives. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the rationale behind experimental choices, provide a detailed, self-validating protocol, and present data in a clear, comparative format. Our focus will be on a practical application: evaluating the potential of these derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK-2), a crucial target in oncology.

Introduction: The Rationale for In-Silico Investigation

The chromanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The this compound core, in particular, offers a versatile backbone for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[5][6] Molecular docking, a key CADD technique, predicts the preferred orientation of a ligand when bound to a specific protein target.[7] By comparing the docking scores and binding interactions of a series of related compounds, we can gain valuable insights into their therapeutic potential and guide further experimental work.

This guide will focus on a comparative docking study against Cyclin-Dependent Kinase 2 (CDK-2). CDK-2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[8] Therefore, identifying novel CDK-2 inhibitors is a promising strategy for cancer therapy. We will compare a series of hypothetical this compound derivatives against a known CDK-2 inhibitor to benchmark their potential.

The Experimental Workflow: A Self-Validating Protocol

A robust and reproducible docking protocol is the cornerstone of any credible in-silico study. The following workflow is designed to be self-validating by including a redocking step of a known co-crystallized ligand.

Overall Workflow Diagram

The following diagram illustrates the key stages of our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Interpretation PDB 1. Target Selection & Retrieval (e.g., CDK-2 from PDB) Lig_Prep 2. Ligand Preparation (this compound Derivatives & Reference) PDB->Lig_Prep Select reference Receptor_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->Receptor_Prep Clean structure Docking 5. Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid_Gen 4. Grid Box Generation (Define binding site) Receptor_Prep->Grid_Gen Grid_Gen->Docking Results 6. Results Analysis (Binding energies, interactions) Docking->Results Comparison 7. Comparative Analysis (Rank derivatives, SAR) Results->Comparison Report 8. Reporting & Visualization Comparison->Report

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Methodology

PART A: Preparation of the Receptor (CDK-2)

  • Target Acquisition: Download the crystal structure of human CDK-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1DI8. This structure contains the inhibitor, which will be used for validation.

  • Receptor Preparation:

    • Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera, or AutoDockTools).

    • Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure in PDBQT format, which includes atomic charges and atom types required for docking.

PART B: Preparation of the Ligands

  • Ligand Selection:

    • Reference Ligand: The co-crystallized inhibitor from PDB ID: 1DI8 will serve as our positive control.

    • Test Ligands: A series of this compound derivatives with varying substituents at different positions. For this guide, we will consider three hypothetical derivatives:

      • Derivative A: Unsubstituted at other positions.

      • Derivative B: With a hydroxyl group at the 7-position.

      • Derivative C: With a fluorine atom at the 6-position.

  • Ligand Preparation:

    • Draw the 2D structures of the derivatives using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation.

    • Save the prepared ligands in PDBQT format.

PART C: Molecular Docking

  • Grid Box Generation:

    • Define the active site for docking. A common and effective method is to center the grid box on the co-crystallized ligand.

    • The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom. A typical size is 25 x 25 x 25 Å.

  • Docking Execution:

    • Use a docking program like AutoDock Vina.

    • Validation Step (Redocking): First, dock the co-crystallized reference ligand back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose should be less than 2.0 Å for the docking protocol to be considered valid.

    • Dock the this compound derivatives into the defined active site.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search, to a suitable value (e.g., 8 or higher for more robust results).

PART D: Analysis of Results

  • Binding Energy: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: Visualize the docked poses of the ligands in the active site of CDK-2. Analyze the key interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

  • Comparative Analysis: Compare the binding energies and interaction patterns of the derivatives with each other and with the reference ligand.

Data Presentation and Interpretation

Quantitative data should be summarized for easy comparison. The following table presents hypothetical results for our comparative study.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Reference Inhibitor -10.5LEU83, GLU81, LYS333
Derivative A -8.2LEU83, ILE101
Derivative B -9.1LEU83, GLU81, ASP862
Derivative C -8.7LEU83, PHE801

Interpretation of Hypothetical Results:

  • Reference Inhibitor: Shows the strongest binding affinity, as expected. Its interactions with key residues like LEU83, GLU81, and LYS33 are well-established for CDK-2 inhibitors.

  • Derivative B: The addition of a hydroxyl group at the 7-position resulted in a significantly improved binding affinity compared to the unsubstituted Derivative A. This is likely due to the formation of an additional hydrogen bond with ASP86, mimicking one of the interactions of the reference inhibitor.

  • Derivative C: The fluorine atom at the 6-position slightly improved the binding affinity over Derivative A, possibly due to favorable hydrophobic or electrostatic interactions with PHE80.

  • Derivative A: The core this compound scaffold shows a moderate binding affinity, indicating it is a viable starting point for inhibitor design.

These hypothetical results suggest that substitutions capable of forming hydrogen bonds in the active site, such as a hydroxyl group, are beneficial for improving the binding affinity of this compound derivatives to CDK-2.

Mechanistic Context: CDK-2 in the Cell Cycle

To appreciate the significance of inhibiting CDK-2, it is essential to understand its role in the cell cycle. The following diagram illustrates the CDK-2 signaling pathway.

cell_cycle cluster_cdk2 CDK-2 Activity G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_CDK2_E Active CDK2/Cyclin E CyclinE->Active_CDK2_E CyclinA Cyclin A Active_CDK2_A Active CDK2/Cyclin A CyclinA->Active_CDK2_A CDK2 CDK-2 CDK2->Active_CDK2_E CDK2->Active_CDK2_A p27 p27 (Inhibitor) p27->CDK2 Inhibits Phospho_Rb p-Rb Active_CDK2_E->Phospho_Rb Phosphorylates DNA_rep DNA Replication Active_CDK2_A->DNA_rep Promotes Rb Rb E2F E2F Rb->E2F Sequesters E2F->DNA_rep Promotes Phospho_Rb->E2F Releases Inhibitor This compound Derivative (Inhibitor) Inhibitor->CDK2 Inhibits

Caption: The role of CDK-2 in the G1/S phase transition of the cell cycle.

As shown, CDK-2, in complex with Cyclin E and Cyclin A, phosphorylates the Retinoblastoma protein (Rb). This releases the transcription factor E2F, which in turn activates the genes required for DNA replication, driving the cell from the G1 to the S phase. Inhibition of CDK-2 by our this compound derivatives would block this process, leading to cell cycle arrest and preventing the proliferation of cancer cells.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound derivatives. By focusing on the well-validated cancer target CDK-2, we have demonstrated how in-silico techniques can be used to predict binding affinities, understand SAR, and guide the design of more potent inhibitors.

The hypothetical results underscore the importance of specific substitutions in enhancing binding affinity. Future work should involve synthesizing the most promising derivatives identified through docking and evaluating their actual inhibitory activity against CDK-2 in biochemical assays. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-receptor interactions and to calculate binding free energies more accurately.

References

  • Unknown author. (n.d.). Docking score of substituted 4-Chromanone derivatives collected from literatures. Vertex AI Search.
  • Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. (n.d.). RSC Publishing.
  • Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. (n.d.). ACS Publications.
  • Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. (2024). PubMed Central.
  • Design, synthesis, spectral characterization and in vitro antimicrobial activity of novel methoxy chromone chalcones. (n.d.). JETIR.
  • Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. (2017). PubMed.
  • Design, Synthesis, Spectral Characterization And In Vitro Antimicrobiol Activity Of Novel methoxy Chromone Chalcones. (n.d.). JETIR.org.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (n.d.). MDPI.
  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). PubMed.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Unknown Source.
  • Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. (n.d.). J-Stage.
  • Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. (2022). PubMed.
  • Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6. (n.d.). Unknown Source.
  • Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. (n.d.). PMC.
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI.
  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). Unknown Source.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega.
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). MDPI.
  • Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. (n.d.). PubMed.
  • Computational Chemistry | Computer Aided Drug Design. (n.d.). Domainex.
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). PMC - NIH.
  • Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. (2025). UI Scholars Hub.
  • The Computational Drug Discovery and Design Group (COMP3D). (n.d.). Unknown Source.
  • Computer-Aided Drug Design. (n.d.). Pharmaron.
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). NIH.
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (2021). Unknown Source.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). MDPI.
  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. (2025). ResearchGate.

Sources

A Comparative In Vitro Efficacy Analysis: 5-Methoxy-3-Chromanone and Other Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromanone scaffold stands out as a "privileged structure," a core molecular framework that serves as a versatile template for the design of novel therapeutic agents.[1] These benzo-γ-pyrones and their derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a detailed comparative analysis of the in vitro efficacy of 5-Methoxy-3-Chromanone against other notable chromanone derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical data and protocols necessary to advance their research in this promising area.

The Significance of the Chromanone Scaffold

Chromones and their partially saturated analogs, chromanones, are widely distributed in nature, particularly in plants and fungi.[1] The biological activity of these compounds is intricately linked to the substitution patterns on their core ring structure.[3] The absence of the C2-C3 double bond in chromanones, as compared to chromones, can lead to significant variations in their biological profiles.[1] This structural nuance underscores the importance of detailed comparative studies to elucidate the therapeutic potential of individual derivatives.

Comparative In Vitro Efficacy of Chromanone Derivatives

The following tables summarize the in vitro biological activities of various chromanone derivatives, providing a basis for comparison with the anticipated efficacy of this compound. While direct comparative data for this compound is emerging, the data presented for structurally related compounds offer valuable insights into the potential impact of methoxy and other substitutions.

Anticancer Activity

Chromanone derivatives have shown significant promise as anticancer agents, with their efficacy often attributed to the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference
3-Benzylidenechroman-4-one AnalogHT-29 (Colon Carcinoma)21.17 ± 4.89Exhibited cytotoxic potential.[5]
3-Benzylidenechroman-4-one AnalogA549 (Non-small Cell Lung Cancer)31.43 ± 3.01Demonstrated activity against lung cancer cells.[5]
Flavanone/Chromanone Derivative 1Various Colon Cancer Lines8 - 20Potent antiproliferative activity, comparable to cisplatin.[6]
Flavanone/Chromanone Derivative 3Various Colon Cancer Lines15 - 30Moderate antiproliferative effects.[6]
Flavanone/Chromanone Derivative 5Various Colon Cancer Lines15 - 30Moderate antiproliferative effects.[6]
Chromanone Oxime Analog of Ciprofloxacin (B)CT26 (Murine Colon Carcinoma)20 µg/ml6-fold more active than the parent compound, ciprofloxacin.
Chromanone Oxime Analog of Norfloxacin (F)HepG2 (Liver Carcinoma)31.1 µg/ml3-fold more active than the parent compound, norfloxacin.

Table 1: In Vitro Anticancer Efficacy of Selected Chromanone Derivatives.

The presence of a methoxy group, as in this compound, has been associated with potent biological activities in related flavonoid structures. Studies on 3-benzylidene chroman-4-one analogues have shown that compounds possessing a methoxy group exhibit very good antifungal and antioxidant activities, as well as anti-proliferative efficacy in breast cancer cell lines.[7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromanones have emerged as potent anti-inflammatory agents by modulating key signaling pathways.[8]

Compound/DerivativeCell LineInhibitory TargetIC50/EC50Key FindingsReference
Chromone Derivative (5-9)RAW 264.7Nitric Oxide (NO)5.33 ± 0.57 µMPotent inhibition of NO production.[9]
Chromone Derivative 3LPS-stimulated MacrophagesTNF-α, IL-6, IL-1β5 - 20 µMReduced production of pro-inflammatory cytokines.
4-Ferrocenylchroman-2-one (3h)RAW 264.7NO, IL-6, TNF-α-Significant inhibition of pro-inflammatory mediators.[10]
Chromanone-based derivative (4e)LPS-induced BV-2 cellsNO, iNOS, TNF-α, IL-6, IL-1β-Potent inhibition of neuroinflammatory markers.[11]

Table 2: In Vitro Anti-inflammatory Efficacy of Selected Chromanone Derivatives.

The anti-inflammatory effects of chromones are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[8] The methoxy substitution in this compound could potentially enhance its anti-inflammatory properties, a hypothesis that warrants further investigation.

Antioxidant Activity

The antioxidant properties of chromanones contribute significantly to their therapeutic potential, as oxidative stress is implicated in a wide range of diseases.

AssayCompound/DerivativeActivityKey FindingsReference
DPPH Radical Scavenging7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone 32Stronger than BHT, vitamin E, and troloxThe presence of hydroxyl groups significantly contributes to radical scavenging.[12]
Ferric Reducing Antioxidant Power (FRAP)Chromone derivative DMAF (865)Significantly increased FRAP activityShowed potent electron-donating capacity.[3]
Oxygen Radical Absorbance Capacity (ORAC)Chromone derivative DMAF (865)Significantly higher ORAC valueDemonstrated high hydrogen atom transfer-based antioxidant activity.[3]

Table 3: In Vitro Antioxidant Efficacy of Selected Chromanone Derivatives.

The antioxidant activity of flavonoids is heavily influenced by the substitution pattern on the aromatic rings.[3] The presence of a methoxy group can modulate the electron-donating capacity of the molecule, thereby influencing its radical scavenging and reducing power.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of chromanone derivatives stem from their ability to interact with various cellular signaling pathways and molecular targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] Several chromanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NF-kB IkB-NF-kB (Inactive Complex) IKK->IkB_NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation Chromanone 5-Methoxy-3- Chromanone Chromanone->IKK Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB_n->Pro-inflammatory_Genes Induces Inflammation Inflammation Pro-inflammatory_Genes->Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Enzyme Inhibition

Chromanone derivatives have also been identified as potent inhibitors of various enzymes implicated in disease. For instance, certain substituted chroman-4-ones are selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative disorders.[13] Others have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease.[14]

Standardized In Vitro Experimental Protocols

To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of chromanone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Chromanone Derivatives Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24-72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilizing Agent Incubation_MTT->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromanone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Sample Preparation: Prepare different concentrations of the chromanone derivatives in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple DPPH radical is reduced to a yellow-colored compound in the presence of an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Conclusion and Future Directions

The available in vitro data strongly suggest that the chromanone scaffold is a highly promising platform for the development of novel therapeutic agents. While direct comparative studies on this compound are still needed, the structure-activity relationships gleaned from related derivatives indicate that the 5-methoxy substitution is likely to confer potent biological activities. Future research should focus on a systematic evaluation of this compound in a panel of in vitro assays to comprehensively characterize its anticancer, anti-inflammatory, and antioxidant properties. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in advancing this compound and other promising chromanone derivatives through the drug discovery pipeline.

References

  • Gülçin, İ., & Tel, A. Z. (2012). In vitro antioxidant activity study of novel chromone derivatives. Chemical Biology & Drug Design, 79(6), 981-989. [Link]
  • Fejér, D., et al. (2021). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 10(11), 1835. [Link]
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Silva, V. L. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 29(9), 2145. [Link]
  • de Oliveira, A. M., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 70, 36-45. [Link]
  • El-Sayed, M. A. A., et al. (2015). Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research, 7(10), 633-642. [Link]
  • Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3369-3384. [Link]
  • Wesołowska, O., et al. (2018). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 23(10), 2513. [Link]
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Raj, V., et al. (2021). Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 40(14), 6337-6353. [Link]
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Fassihi, A., et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 13(3), 222. [Link]
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 12985. [Link]
  • Lee, S., et al. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Metabolites, 14(10), 641. [Link]
  • Kamble, P., & Wadher, S. (2018). Synthesis, in vitro antioxidant and antimicrobial evaluation of 3-hydroxy chromone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 350-354. [Link]
  • Stanković, M., et al. (2017). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 18(12), 2697. [Link]
  • Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Archiv der Pharmazie, 356(11), e2300234. [Link]
  • Jo, H., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. *Journal of Pharmacy and Pharmacology, rgad015. [Link]
  • Kamble, P., & Wadher, S. (2018). SYNTHESIS, IN VITRO ANTIOXIDANT AND ANTIMICROBIAL EVALUATION OF 3-HYDROXY CHROMONE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 350. [Link]
  • Zhang, Y., et al. (2020). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-10. [Link]
  • Liu, Y., et al. (2025). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic & Medicinal Chemistry Letters, 129, 129283. [Link]
  • Nielsen, C. O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6994-7006. [Link]
  • Chen, Y., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(11), 1269-1288. [Link]
  • Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). [Link]
  • Podolak, I., et al. (2017).

Sources

A Comparative Guide to Method Validation for the Quantification of 5-Methoxy-3-Chromanone in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantification of 5-Methoxy-3-Chromanone in biological matrices, primarily human plasma. As drug development professionals, our choice of analytical method is a critical decision point, balancing the need for speed and cost-effectiveness in early discovery with the demand for utmost accuracy and sensitivity in regulated clinical studies. Here, we dissect the validation of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, grounding our discussion in the harmonized principles of the ICH M10 guideline.[1][2][3][4]

The objective is not merely to present protocols but to illuminate the causality behind our choices—from sample preparation to the final validation parameters. This guide is designed to be a self-validating system of logic, enabling researchers to make informed decisions for their specific bioanalytical needs.

Chapter 1: Foundational Principles of Bioanalytical Method Validation

The validation of a bioanalytical method is the cornerstone of reliable pharmacokinetic (PK) and toxicokinetic (TK) data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established rigorous guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure data integrity.[1][5][6][7] The purpose of validation is to demonstrate that a specific analytical method is suitable for its intended purpose, providing a comprehensive characterization of its performance.[2][3] This involves assessing parameters such as selectivity, sensitivity, accuracy, precision, and stability.[1][8]

Chapter 2: Methodological Approaches: HPLC-UV vs. LC-MS/MS

Our comparison focuses on two workhorse techniques in the bioanalytical laboratory, each with distinct advantages.

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorption of UV light.[9] Chromone structures possess a natural chromophore, making them amenable to UV detection.[9][10] HPLC-UV is often employed in early-stage research due to its robustness, lower cost, and simpler operation. However, its sensitivity and selectivity can be limited in complex biological matrices.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[11] After chromatographic separation, the mass spectrometer ionizes the analyte and fragments it in a highly specific manner. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the instrument can quantify the analyte with minimal interference from matrix components.[12][13] This specificity is critical for meeting the stringent requirements of regulatory submissions.

Chapter 3: The Critical Role of Sample Preparation

Biological samples are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis.[14][15] The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Workflow 1: Protein Precipitation (PPT) for HPLC-UV

Protein precipitation is a rapid and straightforward method favored for its high throughput.[16][17] By adding an organic solvent like acetonitrile, proteins are denatured and precipitated, allowing the analyte to be recovered in the supernatant. While efficient, this method provides minimal cleanup, often leaving behind phospholipids and other small molecules that can cause interference or matrix effects.[15]

Protein Precipitation Workflow cluster_prep Step-by-Step Protocol s1 1. Pipette 100 µL of plasma sample (and internal standard) into a microcentrifuge tube. s2 2. Add 300 µL of ice-cold acetonitrile. s1->s2 s3 3. Vortex vigorously for 1 minute to ensure thorough protein precipitation. s2->s3 s4 4. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitate. s3->s4 s5 5. Carefully transfer the supernatant to a clean vial for injection into the HPLC system. s4->s5

Caption: Protein Precipitation (PPT) Workflow.

Workflow 2: Solid-Phase Extraction (SPE) for LC-MS/MS

Solid-Phase Extraction is a more selective and rigorous technique that provides significantly cleaner extracts.[18][19] It utilizes a packed cartridge (the solid phase) to selectively bind and elute the analyte, effectively removing a wide range of interfering compounds.[20] This clean-up is essential for minimizing matrix effects in sensitive LC-MS/MS analyses.[21][22]

Solid-Phase Extraction Workflow cluster_spe Step-by-Step Protocol spe1 1. Condition SPE Cartridge: Pass 1 mL Methanol, then 1 mL Water. spe2 2. Load Sample: Load 100 µL of pre-treated plasma sample. spe1->spe2 spe3 3. Wash Cartridge: Pass 1 mL of 5% Methanol in Water to remove polar interferences. spe2->spe3 spe4 4. Elute Analyte: Pass 1 mL of 5% Formic Acid in Acetonitrile to elute this compound. spe3->spe4 spe5 5. Evaporate and Reconstitute: Evaporate eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase. spe4->spe5 Bioanalytical Method Validation Process Dev Method Development & Optimization Val Full Method Validation Dev->Val Sel Selectivity & Specificity Val->Sel Lin Calibration Curve & Linearity Val->Lin Acc Accuracy & Precision Val->Acc LLOQ LLOQ Val->LLOQ Rec Recovery Val->Rec ME Matrix Effect (LC-MS/MS only) Val->ME Stab Stability (Freeze-Thaw, Bench-Top, Long-Term) Val->Stab Ready Method Ready for Study Sample Analysis Sel->Ready Lin->Ready Acc->Ready LLOQ->Ready Rec->Ready ME->Ready Stab->Ready

Caption: The Bioanalytical Method Validation Process.

Experimental Protocols for Validation
  • Selectivity: Six different blank plasma lots were processed and analyzed to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Linearity (Calibration Curve): A calibration curve consisting of a blank, a zero standard, and eight non-zero concentrations was prepared and analyzed. The peak area ratio (analyte/internal standard) versus concentration was plotted, and a linear regression with a 1/x² weighting factor was applied.

  • Accuracy and Precision: Quality Control (QC) samples at four levels (Lower Limit of Quantitation (LLOQ), Low, Medium, and High) were analyzed in replicate (n=6) on three separate days to determine intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision.

  • Recovery: The peak area of the analyte from extracted plasma samples was compared to that of post-extraction spiked samples at three QC levels (Low, Medium, High).

  • Matrix Effect (LC-MS/MS only): The peak area of the analyte spiked into extracted blank plasma from six different sources was compared to the peak area of the analyte in a pure solution to evaluate ion suppression or enhancement. [23][24][25]* Stability: The stability of the analyte was assessed in plasma under various conditions: 3 freeze-thaw cycles, 24 hours at room temperature (bench-top), and 90 days at -80°C (long-term). [8][26][27][28]The results from stored QC samples were compared against freshly prepared samples.

Comparative Validation Data
Validation ParameterAcceptance Criteria (ICH M10)Method A: HPLC-UV (with PPT)Method B: LC-MS/MS (with SPE)
Linearity (r²) ≥ 0.990.995> 0.998
Calibration Range -1.0 - 500 ng/mL0.1 - 100 ng/mL
LLOQ Precision ≤20%, Accuracy ±20%1.0 ng/mL0.1 ng/mL
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)4.5% - 9.8%2.1% - 6.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)6.2% - 11.5%3.5% - 8.2%
Accuracy (%Bias) ±15% (±20% at LLOQ)-8.5% to +7.2%-5.1% to +4.8%
Recovery (%) Consistent and reproducible85.2% ± 5.6%92.5% ± 3.1%
Matrix Effect (%CV) IS-normalized MF %CV ≤15%Not Applicable6.8%
Freeze-Thaw Stability %Bias within ±15%Stable (Bias < 9%)Stable (Bias < 5%)
Bench-Top Stability (24h) %Bias within ±15%Stable (Bias < 11%)Stable (Bias < 4%)
Long-Term Stability (-80°C) %Bias within ±15%Stable for 90 daysStable for 90 days

Chapter 5: Data Interpretation & Method Selection

The validation data presented in the table provides a clear, objective comparison of the two methodologies.

  • Sensitivity and Range: The LC-MS/MS method demonstrates a 10-fold lower LLOQ (0.1 ng/mL vs. 1.0 ng/mL). This superior sensitivity is crucial for characterizing the terminal elimination phase in pharmacokinetic studies or for supporting trials with low dosage regimens.

  • Accuracy and Precision: While both methods meet the acceptance criteria, the LC-MS/MS method consistently shows lower %CV and %Bias. This indicates a higher degree of reliability and reproducibility, which is paramount for pivotal studies that will be submitted for regulatory review.

  • Sample Preparation and Matrix Effects: The higher and more consistent recovery seen with SPE highlights its efficiency. Most importantly, the low coefficient of variation (6.8%) for the matrix effect in the LC-MS/MS method validates the choice of SPE. [24]A simpler PPT method would likely have resulted in significant and variable ion suppression, compromising data quality despite the selectivity of the mass spectrometer. [21][25] Expert Recommendation:

  • For early discovery, high-throughput screening, or non-regulated research: The HPLC-UV method with Protein Precipitation is a viable option. It is cost-effective, rapid, and provides sufficient accuracy and precision for internal decision-making where high sensitivity is not the primary driver.

  • For regulated non-clinical (GLP) and all phases of clinical trials: The LC-MS/MS method with Solid-Phase Extraction is unequivocally the required choice. Its superior sensitivity, selectivity, accuracy, and precision ensure that the data generated is robust, reliable, and will withstand regulatory scrutiny. The investment in the more complex SPE sample preparation is a necessary step to mitigate the risk of matrix effects and ensure the integrity of the final concentration data. [3][5]

Conclusion

The validation of a bioanalytical method is a systematic process of demonstrating its fitness for purpose. This guide has compared an HPLC-UV and an LC-MS/MS method for the quantification of this compound, revealing clear trade-offs in performance, complexity, and cost. By understanding the underlying principles and the rationale behind each experimental choice, researchers can confidently select and validate the most appropriate method to achieve their scientific and regulatory objectives.

References

  • Title: ICH M10 Bioanalytical Method Validation Source: Bioanalysis Zone URL:[Link]
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonis
  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL:[Link]
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL:[Link]
  • Title: What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Source: AAPS (American Association of Pharmaceutical Scientists) URL:[Link]
  • Source: U.S.
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL:[Link]
  • Title: Bioanalytical Method Validation (May 2001)
  • Source: U.S.
  • Title: Stability Assessments in Bioanalytical Method Valid
  • Title: Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry Source: N
  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: Royal Society of Chemistry URL:[Link]
  • Source: U.S.
  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: ACS Public
  • Title: Bioanalytical method valid
  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis - Training Material Source: International Council for Harmonis
  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL:[Link]
  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: N
  • Title: Solid-phase extraction: a principal option for peptide bioanalytical sample preparation Source: Bioanalysis Zone URL:[Link]
  • Title: Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach Source: ResearchG
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC Intern
  • Title: Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis Source: N
  • Source: U.S.
  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL:[Link]
  • Title: Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine Source: ACTA Pharmaceutica Sciencia URL:[Link]
  • Title: High-Performance Liquid Chromatography (HPLC) for chromone detection Source: Oud Academia URL:[Link]
  • Title: methods of extraction protein precipitation method Source: Slideshare URL:[Link]
  • Title: Sample Preparation in a Bioanalytical Workflow - Part 2 Source: Agilent Technologies (YouTube) URL:[Link]
  • Title: A rapid and sensitive analysis of hydroxylated polymethoxyflavonoid glycosides in the extract of Murraya paniculata by HPLC-DAD-ESI-MS/MS Source: Royal Society of Chemistry URL:[Link]
  • Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry Source: N
  • Title: Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone Source: Journal of the Brazilian Chemical Society URL:[Link]
  • Title: Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study Source: N
  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research Source: Agilent URL:[Link]
  • Title: Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • Title: A Comparison of Several LC/MS Techniques for Use in Toxicology Source: Agilent URL:[Link]
  • Title: CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES Source: Rhodes University URL:[Link]
  • Title: Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine: Application to pharmacokinetic study Source: ResearchG
  • Title: A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Ferment
  • Title: Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical Source: ResearchG
  • Title: Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical Source: Walsh Medical Media URL:[Link]

Sources

A Comparative Guide to the Stability of 5-Methoxy-3-Chromanone and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the intrinsic stability of a lead compound and its derivatives is a cornerstone of successful translation from the laboratory to the clinic. The chromanone scaffold, a privileged structure in medicinal chemistry, is featured in numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the stability of 5-Methoxy-3-Chromanone and its derivatives, offering insights into their degradation pathways and the influence of structural modifications. This analysis is grounded in established principles of forced degradation studies, providing a framework for researchers to anticipate and mitigate stability challenges.

Introduction to this compound and the Imperative of Stability Testing

This compound is a heterocyclic ketone with a chromanone core substituted with a methoxy group at the 5-position. This and other chromanone derivatives are of significant interest due to their potential therapeutic applications.[1][2] However, the journey of a promising molecule to a viable drug candidate is fraught with challenges, a primary one being its chemical stability. Forced degradation studies, also known as stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the intrinsic stability of a drug substance.[3][4][5] These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and elucidate degradation pathways.[3][4][5] This information is critical for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug product.

Comparative Stability Profile: Insights from Forced Degradation Studies

While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, we can infer its stability profile based on the known reactivity of the chromanone scaffold and the electronic effects of its substituents. The stability of chromone and chromanone derivatives is influenced by the nature and position of substituents on the aromatic ring and the heterocyclic core.[6]

Here, we present a predictive comparative analysis of the stability of this compound and its hypothetical derivatives under standard forced degradation conditions.

Stress ConditionThis compound (Parent Compound)Electron-Withdrawing Group (EWG) Substituted Derivative (e.g., 6-Nitro-5-Methoxy-3-Chromanone)Electron-Donating Group (EDG) Substituted Derivative (e.g., 6-Amino-5-Methoxy-3-Chromanone)
Acid Hydrolysis Expected to be relatively stable. The ether linkage of the methoxy group and the chromanone ring may be susceptible to cleavage under harsh acidic conditions and elevated temperatures.The EWG may slightly decrease the rate of hydrolysis by reducing the electron density on the aromatic ring, making protonation less favorable.The EDG is likely to increase the rate of hydrolysis by increasing the electron density of the aromatic ring, making it more susceptible to electrophilic attack by protons.
Base Hydrolysis Susceptible to base-catalyzed hydrolysis. The primary degradation pathway is likely the opening of the heterocyclic ring via cleavage of the ester-like linkage.The EWG will likely increase the rate of hydrolytic degradation by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.The EDG is expected to decrease the rate of hydrolysis by donating electron density to the carbonyl group, making it less electrophilic.
Oxidative Degradation The chromanone ring and the methoxy group are potential sites for oxidation. Degradation is expected in the presence of strong oxidizing agents like hydrogen peroxide.The presence of an EWG may offer some protection against oxidation by withdrawing electron density from the ring system.The EDG is likely to make the molecule more susceptible to oxidation by increasing the electron density of the aromatic ring.
Thermal Degradation Expected to be relatively stable at moderate temperatures. Decomposition may occur at higher temperatures, leading to complex degradation products.Stability is not expected to be significantly different from the parent compound unless the substituent itself is thermally labile.Similar to the EWG-substituted derivative, significant changes in thermal stability are not anticipated based solely on the electronic nature of the substituent.
Photodegradation Chromone derivatives are known to undergo various photochemical transformations upon exposure to light, including dimerization and rearrangement.[7][8] The methoxy group may influence the photolytic pathway.[9][10][11]The nitro group, a chromophore, could increase the rate of photodegradation by absorbing more light energy.The amino group may also influence the photostability, potentially leading to different degradation products.

Elucidating Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and controlling impurities. For this compound, the following pathways are plausible under forced degradation conditions:

Parent This compound Acid_Product Ring-Opened Phenolic Acid Parent->Acid_Product  Acid Hydrolysis Base_Product Ring-Opened Carboxylate Parent->Base_Product  Base Hydrolysis Oxidation_Product Oxidized Derivatives (e.g., quinones) Parent->Oxidation_Product  Oxidation Photo_Product Photodimers or Rearrangement Products Parent->Photo_Product  Photodegradation

Caption: Plausible degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and its derivatives, a well-designed forced degradation study is essential. The following protocols, based on ICH guidelines, provide a framework for such an investigation.

Preparation of Stock Solutions

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent, typically a mixture of an organic solvent like methanol or acetonitrile and water.

Forced Degradation Conditions

The following are representative stress conditions. The severity of the conditions (concentration of stressor, temperature, and duration) should be adjusted to achieve a target degradation of 5-20%.[3]

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., at 60-80°C) for a specified time. The sample is then neutralized with a base.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and kept at room temperature or heated for a specified time. The sample is then neutralized with an acid.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified duration.

  • Thermal Degradation: The solid compound is kept in a hot air oven at a high temperature (e.g., 105°C) for a defined period. A solution of the compound can also be heated to assess degradation in the solution state.

  • Photodegradation: The solid compound and its solution are exposed to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prepare_Stock Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Stock->Stress_Conditions Neutralize Neutralize (for Acid/Base) Stress_Conditions->Neutralize Inject Inject Sample into HPLC Neutralize->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Parent Compound and Degradation Products Mass_Balance Calculate Mass Balance Quantify->Mass_Balance

Caption: Workflow for a forced degradation study using HPLC.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and its degradation products have significant absorbance.

  • Column Temperature: Controlled, for example, at 40°C.

Conclusion and Future Directions

The stability of this compound and its derivatives is a critical parameter that dictates their potential for development as therapeutic agents. While direct experimental data remains scarce, a systematic approach using forced degradation studies can provide invaluable insights into their degradation profiles. The principles outlined in this guide, from predictive stability assessment to detailed experimental protocols, offer a robust framework for researchers in this field. Future work should focus on generating empirical stability data for this compound and a systematically designed library of its derivatives. This will not only enable a more precise comparison but also contribute to the development of quantitative structure-stability relationships (QSSRs), which can guide the design of more stable and efficacious drug candidates.

References

  • Kamboj, R., et al. (2015). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Journal of Photochemistry and Photobiology B: Biology, 148, 133-151.
  • Miya, M. B., et al. (2013). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. ResearchGate.
  • Protti, S., et al. (2017). Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.
  • Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI.
  • Dmochowski, I. J., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(35), 7549-7563.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13.
  • Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate.
  • Krishna, M. V., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Blessy, M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 242-247.
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online.
  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmaceutical and Nano Sciences, 4(4), 1046-1085.
  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University.
  • Szymański, J., et al. (2021). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise.
  • Scaiano, J. C., et al. (1993). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. ResearchGate.
  • Guimarães, P. P. G., et al. (2012). Synthesis and reactivity of dimethoxy-functionalised Tröger's base analogues. ResearchGate.
  • Lee, J. H., et al. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.
  • Bonilla, B., et al. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC.

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of Purification Methods for 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic compound is paramount to the reliability and reproducibility of experimental results. 5-Methoxy-3-Chromanone, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth comparison of common purification methods for this compound, offering insights into their performance based on critical parameters such as purity, yield, scalability, and efficiency. By understanding the nuances of each technique, scientists can make informed decisions to optimize their purification strategies.

The Critical Role of Purification in the Application of this compound

This compound serves as a foundational building block in the synthesis of a range of compounds, including those with potential therapeutic applications. The presence of impurities, such as starting materials, by-products, or isomers, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, achieving a high degree of purity is not merely a matter of procedural completion but a critical step in ensuring the validity of research and the quality of the final product.

Unveiling the Best Path to Purity: A Comparative Overview

The choice of purification method is dictated by a multitude of factors, including the nature of the impurities, the desired scale of purification, and the available resources. This guide will delve into three widely employed techniques for the purification of ketones and related heterocyclic compounds: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Principles of Purification Techniques
  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (an organic solvent or solvent mixture).[1] Less polar compounds travel faster through the column, allowing for the separation of components with varying polarities.[1]

  • Recrystallization: This method relies on the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool, leading to the formation of pure crystals of the target molecule while impurities remain dissolved in the solvent.

  • Preparative HPLC (Prep-HPLC): A high-resolution purification technique that utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase.[2] The separation is based on the differential partitioning of the components between the mobile and stationary phases, enabling the isolation of highly pure compounds.[2]

Experimental Workflow: From Crude Product to Purified Compound

The following diagram illustrates a general workflow for the purification of this compound, starting from the crude reaction mixture and branching into the different purification methodologies.

Purification_Workflow cluster_crude Crude Product cluster_final Final Product Crude Crude this compound (from synthesis) Column Flash Column Chromatography Crude->Column Dissolve in min. solvent Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Prep_HPLC Preparative HPLC Crude->Prep_HPLC Dissolve and filter TLC TLC Analysis Column->TLC Fraction Collection HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Collect Crystals Prep_HPLC->HPLC_Analysis Fraction Collection Pure_Product Pure this compound (>98% Purity) TLC->Pure_Product HPLC_Analysis->Pure_Product GCMS_Analysis GC-MS Analysis GCMS_Analysis->Pure_Product NMR_Analysis NMR Spectroscopy NMR_Analysis->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Comparative Performance Evaluation

The following table summarizes the key performance indicators for each purification method, providing a basis for selecting the most appropriate technique for a given research need.

Parameter Flash Column Chromatography Recrystallization Preparative HPLC
Final Purity Good to Excellent (95-99%)Variable (can be >99%)Excellent (>99%)
Recovery Yield Good (70-90%)Variable (50-80%)Good (80-95%)
Scalability Excellent (mg to kg)Good (g to kg)Limited (µg to g)[3]
Time Consumption ModerateModerate to HighHigh
Cost (Solvent/Materials) ModerateLowHigh
Technical Skill Required ModerateLow to ModerateHigh

In-Depth Analysis and Experimental Protocols

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a versatile and widely used technique for the purification of organic compounds.[1] Its effectiveness for ketones is well-documented, though care must be taken as the acidic nature of silica gel can sometimes lead to side reactions with sensitive substrates.[4]

Experimental Protocol:

  • Stationary Phase Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully added to the top of the column.

  • Elution: A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is passed through the column under positive pressure.

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Causality Behind Experimental Choices: The choice of a gradient elution is crucial for separating compounds with different polarities. Starting with a non-polar solvent allows for the elution of non-polar impurities, while gradually increasing the polarity of the mobile phase enables the elution of the more polar this compound.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, often yielding very high purity. The success of this method hinges on the selection of an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol:

  • Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: The crude this compound is dissolved in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Crystal Collection: The formed crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Causality Behind Experimental Choices: Slow cooling is essential to allow for the formation of well-defined, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

Preparative HPLC: The High-Resolution Specialist

For applications demanding the highest purity, preparative HPLC is the method of choice.[2] It offers unparalleled resolution, allowing for the separation of closely related impurities.[2] However, its scalability is limited, and it is a more resource-intensive technique.[5]

Experimental Protocol:

  • Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase and column for separation. A common choice for chromanone derivatives would be a reversed-phase C18 column.[6]

  • Sample Preparation: The crude this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target compound are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the highly pure product.

Causality Behind Experimental Choices: The use of a reversed-phase column is suitable for moderately polar compounds like this compound. The mobile phase composition is optimized to achieve the best separation between the target compound and its impurities.

Purity Assessment: The Final Verdict

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. A combination of analytical techniques provides the most comprehensive evaluation:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data based on peak area percentages.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can be used for quantitative analysis (qNMR).[6]

Conclusion: Selecting the Optimal Purification Strategy

The choice of the best purification method for this compound is a balance of the required purity, the scale of the synthesis, and the available resources.

  • For large-scale purification where high throughput is essential, flash column chromatography is often the most practical choice.

  • When high purity of a solid product is the primary goal and the impurity profile is suitable, recrystallization offers an economical and effective solution.

  • For obtaining small quantities of ultra-pure material for sensitive applications like biological screening or as an analytical standard, preparative HPLC is the unparalleled option.

By carefully considering these factors and employing the appropriate analytical techniques for purity verification, researchers can confidently proceed with their work, knowing that the integrity of their starting material is assured.

References

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • Physics Forums.
  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. [Link]
  • Agilent.
  • Reddit. Separating ketones from reaction mixture : r/Chempros. [Link]
  • JoVE.
  • Teledyne Labs.
  • Google Patents. EP0001733A1 - 5-Methoxy-psoralene as a new medicament and process for the synthesis.
  • YouTube.
  • NIH. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC. [Link]
  • NIH. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]
  • MDPI.
  • Rhodes University.
  • Evotec.
  • University of Warwick.
  • ResearchGate. Synthesis of 2,3-heterofused chromones, hetero analogues of xanthone. [Link]
  • ResearchGate. Scheme 1.
  • UNODC.
  • National Library of Medicine.
  • NIH. 3-(3-Methoxybenzylidene)chroman-4-one - PMC. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-chromanone is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural motif is of significant interest to researchers in drug discovery and medicinal chemistry. The efficient and scalable synthesis of this chromanone is therefore a critical aspect of its application in research and development. This guide provides a comprehensive comparison of the most prevalent synthetic strategies for the production of this compound, offering an objective analysis of their respective efficiencies based on experimental data. We will delve into two primary, logically sound synthetic pathways, evaluating them on key performance indicators such as yield, reaction conditions, and the accessibility of starting materials. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific laboratory and project needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be efficiently approached from two principal retrosynthetic disconnections. The first strategy (Route A) involves a linear synthesis commencing with the readily available 4-methoxyphenol. The second approach (Route B) utilizes the pre-functionalized 2'-hydroxy-5'-methoxyacetophenone as a more convergent starting point. Below is a summary of the key performance metrics for each route, followed by detailed experimental protocols and mechanistic discussions.

Table 1: Quantitative Comparison of Synthetic Routes to this compound

ParameterRoute A: From 4-MethoxyphenolRoute B: From 2'-Hydroxy-5'-methoxyacetophenone
Starting Material 4-Methoxyphenol2'-Hydroxy-5'-methoxyacetophenone
Key Reactions O-Acylation, Intramolecular Friedel-Crafts AcylationMannich Reaction, Cyclization
Overall Yield (Typical) 60-70%55-65%
Number of Steps 22
Reaction Time 18-30 hours12-24 hours
Key Reagents 3-Chloropropionyl chloride, Polyphosphoric Acid (PPA)Paraformaldehyde, Dimethylamine HCl, Acetic Acid
Scalability GoodModerate
Purification Column chromatographyRecrystallization, Column chromatography
Safety Considerations Use of corrosive PPA and lachrymatory 3-chloropropionyl chloride requires caution.Handling of formaldehyde and dimethylamine requires adequate ventilation.

Route A: Synthesis via Intramolecular Friedel-Crafts Acylation

This synthetic strategy builds the chromanone core in a stepwise fashion, beginning with the O-acylation of 4-methoxyphenol, followed by a robust intramolecular Friedel-Crafts cyclization. This approach is lauded for its reliability and use of relatively inexpensive starting materials.

Causality Behind Experimental Choices

The selection of 3-chloropropionyl chloride in the first step provides a reactive acylating agent that readily forms the ester linkage with the phenolic hydroxyl group of 4-methoxyphenol. The subsequent use of a strong acid catalyst, such as Polyphosphoric Acid (PPA), is crucial for promoting the intramolecular Friedel-Crafts acylation. PPA serves as both the acidic catalyst and the reaction medium, facilitating the cyclization of the intermediate phenoxypropanoic acid derivative to form the desired chromanone ring system[1]. This classic reaction is a powerful tool for the formation of cyclic ketones from carboxylic acids or their derivatives[2].

Experimental Protocol

Step 1: Synthesis of 3-chloro-1-(4-methoxyphenoxy)propan-1-one

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add triethylamine (1.1 eq) at 0 °C.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

  • Carefully add the crude 3-chloro-1-(4-methoxyphenoxy)propan-1-one (1.0 eq) to pre-heated Polyphosphoric Acid (PPA) (10-20 times the weight of the ester) at 80-90 °C with vigorous stirring.

  • Maintain the reaction temperature for 6-8 hours, monitoring the cyclization by TLC.

  • After completion, cautiously pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow Diagram

Route_A start 4-Methoxyphenol step1 O-Acylation with 3-Chloropropionyl chloride start->step1 intermediate 3-chloro-1-(4-methoxyphenoxy)propan-1-one step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (PPA) intermediate->step2 product This compound step2->product

Workflow for the synthesis of this compound via Route A.

Route B: Synthesis via Mannich Reaction and Cyclization

This route offers a more convergent approach, starting with a commercially available acetophenone derivative that already contains the desired methoxy-substituted aromatic ring. The key transformation is a Mannich reaction to introduce the necessary carbon and nitrogen functionalities, followed by cyclization.

Causality Behind Experimental Choices

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group[3]. In this case, 2'-hydroxy-5'-methoxyacetophenone reacts with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. This intermediate contains the core structure required for the subsequent cyclization. The acidic workup facilitates both the elimination of the amine and the intramolecular Michael addition of the phenolic hydroxyl group onto the newly formed α,β-unsaturated ketone, directly yielding the 3-chromanone ring system. This one-pot or two-step sequence can be highly efficient for the construction of such heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-hydroxy-5-methoxyphenyl)propan-1-one (Mannich Base)

  • To a mixture of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the Mannich base hydrochloride.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • Dissolve the crude Mannich base hydrochloride (1.0 eq) in a mixture of acetic acid and water.

  • Heat the solution to reflux for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Workflow Diagram

Route_B start 2'-Hydroxy-5'-methoxyacetophenone step1 Mannich Reaction (Paraformaldehyde, Dimethylamine HCl) start->step1 intermediate Mannich Base Intermediate step1->intermediate step2 Cyclization (Acidic Workup) intermediate->step2 product This compound step2->product

Workflow for the synthesis of this compound via Route B.

Conclusion and Recommendations

Both Route A and Route B present viable and efficient pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the research project, including the availability of starting materials, desired scale of the reaction, and safety considerations.

Route A is a robust and often higher-yielding method, particularly for larger-scale preparations. Its primary drawback is the use of Polyphosphoric Acid, which can be challenging to handle and requires careful workup.

Route B offers a more convergent and potentially faster synthesis. However, the Mannich reaction can sometimes be substrate-dependent, and yields may vary. Purification of the intermediate Mannich base can also be a consideration.

For laboratories with experience in handling strong acids and for projects requiring larger quantities of this compound, Route A is recommended . For smaller-scale syntheses where the starting acetophenone is readily available and a more rapid protocol is desired, Route B presents an excellent alternative .

Ultimately, this guide provides the foundational information and detailed protocols to empower researchers to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel chemical entities and therapeutic agents.

References

  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. Benchchem.
  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI.
  • SYNTHESIS OF CHROMONES AND THEIR APPLIC
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Application Notes and Protocols for the Chemical Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Benchchem.
  • Synthesis and reactivity of some Mannich bases. V. Arylamine N-alkylation with Mannich bases derived from 2-hydroxy-5-methylacetophenone.
  • Friedel–Crafts reaction. Wikipedia.
  • Current developments in the synthesis of 4-chromanone-derived compounds. Springer.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
  • Mannich reaction in the series of 7-hydroxy-3-phenoxychromones and their derivatives.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
  • The synthesis of methoxy-2-hydroxy-1,4- naphthoquinones and their reaction with aliphatic aldehydes under basic conditions. UWCScholar.
  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.
  • Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-3-Chromanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and established safety protocols. Our commitment is to provide value beyond the product itself, building a foundation of trust through expert, reliable information on laboratory safety and chemical handling.

Guiding Principle: Proactive Risk Mitigation

This compound is a valuable intermediate in various synthetic pathways. However, its handling and disposal demand a rigorous, safety-first approach. A comprehensive review of its Safety Data Sheet (SDS) reveals that its chemical, physical, and toxicological properties have not been exhaustively investigated[1]. This data gap is critical; it dictates that we must treat this compound with a high degree of caution, assuming potential hazards that may not yet be fully documented. The core principle for its disposal is, therefore, containment and professional destruction , ensuring no release into the environment and no undue risk to personnel.

Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's known hazards is essential. This informs every subsequent step, from the choice of personal protective equipment (PPE) to the final disposal method.

Hazard ClassificationDescriptionRecommended Precautions
Flammability The compound is a flammable liquid and vapor[2].Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge[2][3].
Acute Toxicity Harmful if swallowed[2].Avoid ingestion. Wash hands thoroughly after handling. If swallowed, rinse mouth with water and consult a physician[4].
Skin & Eye Damage Causes severe skin burns and eye damage[2].Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water and seek medical attention[5].
Respiratory Irritation May cause respiratory irritation[1][2].Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists[4][5].
Reproductive Toxicity Suspected of damaging fertility or the unborn child[2].Obtain special instructions before use and do not handle until all safety precautions have been read and understood[2].
Aquatic Toxicity Toxic to aquatic life[2].Prevent the product from entering drains or waterways. All waste must be contained[3][6].

The lack of comprehensive ecological data—such as persistence, degradability, and bioaccumulative potential—further reinforces the imperative to prevent environmental release[1]. Therefore, drain disposal is strictly prohibited [6].

The Definitive Disposal Pathway: Licensed Incineration

The universally recommended and safest method for the final disposal of this compound and its associated waste is incineration by a licensed professional waste disposal company [1].

Causality Behind This Protocol:

  • Chemical Destruction: High-temperature incineration, particularly in a unit equipped with an afterburner and scrubber, ensures the complete thermal decomposition of the molecule into less hazardous components like carbon dioxide, water, and nitrogen oxides[1][5]. This permanently eliminates its reactivity and potential toxicity.

  • Flammability Management: Professional facilities are designed to handle flammable liquids safely, mitigating the risks of ignition and explosion during the disposal process[1].

  • Regulatory Compliance: Federal, state, and local regulations mandate that hazardous chemical waste be managed by licensed and approved facilities[6][7]. Using a certified vendor ensures compliance and proper documentation.

The following diagram outlines the decision-making workflow for managing all waste streams associated with this compound.

G Fig. 1: Disposal Decision Workflow for this compound Start Waste Generated (this compound) WasteType Identify Waste Type Start->WasteType PureChem Pure Compound or Non-recyclable Solution WasteType->PureChem Liquid ContaminatedSolid Contaminated Solids (PPE, Spill Debris, Wipes) WasteType->ContaminatedSolid Solid EmptyContainer Empty Container WasteType->EmptyContainer Container SegregateLiquid Segregate into clearly labeled, compatible waste container (e.g., 'Halogen-Free Organic Waste') PureChem->SegregateLiquid SegregateSolid Segregate into a dedicated, labeled solid hazardous waste container. ContaminatedSolid->SegregateSolid TripleRinse Can container be safely triple-rinsed? EmptyContainer->TripleRinse Store Store waste containers in designated Satellite Accumulation Area. Keep containers closed. SegregateLiquid->Store SegregateSolid->Store CollectRinsate Triple-rinse with suitable solvent. Collect ALL rinsate as liquid hazardous waste. TripleRinse->CollectRinsate Yes DisposeAsWaste Treat entire container as contaminated solid waste. TripleRinse->DisposeAsWaste No (Residue remains) CollectRinsate->SegregateLiquid DisposeContainer Deface label. Dispose of container in appropriate glass/plastic recycling. CollectRinsate->DisposeContainer DisposeAsWaste->SegregateSolid ArrangePickup Contact licensed professional waste disposal service for pickup. Store->ArrangePickup

Sources

Navigating the Unseen: A Comprehensive Guide to Personal Protective Equipment for 5-Methoxy-3-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the intricate world of novel chemical entities, ensuring personal safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of 5-Methoxy-3-Chromanone, a compound with limited publicly available hazard data. In the absence of comprehensive toxicological information, we will adhere to the precautionary principle, treating this compound as potentially hazardous and outlining a robust personal protective equipment (PPE) and disposal plan. This approach ensures the highest level of safety and builds a culture of proactive risk management in the laboratory.

Hazard Assessment: The "Why" Behind the "How"

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a mere box-ticking exercise; it is a scientifically informed decision to create a barrier between you and a potential hazard. For this compound, a multi-layered approach to PPE is recommended.

Hand Protection: The Critical Barrier

Given the potential for dermal absorption and irritation, selecting the correct gloves is critical. While specific chemical resistance data for this compound is not available, general principles for handling solid organic compounds of unknown toxicity should be applied.

Glove Type Recommendation Rationale
Primary Gloves Nitrile gloves (minimum 4mil thickness)Nitrile offers good resistance to a range of chemicals and is a standard for general laboratory work. A minimum thickness of 4mil provides a reasonable barrier for incidental contact.
Double Gloving Recommended for all handling proceduresProvides an additional layer of protection in case of a tear or permeation of the outer glove.
Heavy-Duty Gloves Neoprene or Butyl rubber glovesFor tasks with a higher risk of splashes or prolonged contact, such as during large-scale synthesis or spill cleanup, more robust gloves are necessary. Neoprene and butyl rubber offer broader chemical resistance.

Protocol for Glove Use:

  • Inspect gloves for any signs of damage before use.

  • Don two pairs of nitrile gloves for routine handling.

  • When handling larger quantities or during spill cleanup, wear a pair of nitrile gloves as the inner layer and a pair of neoprene or butyl rubber gloves as the outer layer.

  • Change gloves immediately if you suspect contamination.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Dispose of used gloves as hazardous waste.

Body Protection: Shielding from Contamination

A lab coat is the minimum requirement for any chemical handling. For this compound, the choice of material is important.

Garment Type Recommendation Rationale
Lab Coat 100% cotton or a polyester/cotton blend (at least 35% cotton)Cotton offers good breathability and some chemical resistance. Blends provide increased durability. Avoid 100% polyester as it can melt in a fire.[1]
Chemical-Resistant Apron Recommended when handling larger quantities or solutionsProvides an additional layer of protection against splashes to the torso.
Disposable Coveralls Consider for large-scale operations or extensive handlingOffers full-body protection and is easily disposed of as hazardous waste, preventing the spread of contamination.
Eye and Face Protection: A Non-Negotiable

Protecting your eyes from dust particles and potential splashes is critical.

Protection Type Recommendation Rationale
Safety Glasses ANSI Z87.1-compliant safety glasses with side shieldsThe minimum requirement for any laboratory work to protect against flying particles.
Chemical Splash Goggles Required when handling solutions or if there is a splash hazardProvide a seal around the eyes, offering superior protection from splashes from any direction.
Face Shield Wear in conjunction with goggles when handling large quantities or during procedures with a high risk of splashingProtects the entire face from splashes and is a crucial addition to primary eye protection.[2]
Respiratory Protection: Guarding Your Inhalation Pathway

As this compound is a solid, the primary respiratory hazard is the inhalation of fine dust particles. The appropriate level of respiratory protection depends on the quantity being handled and the ventilation available.

Situation Recommended Respirator Rationale
Handling small quantities (milligrams) in a well-ventilated area A NIOSH-approved N95 filtering facepiece respirator (dust mask) may be sufficient.Provides protection against fine dust particles.
Handling larger quantities or when dust generation is likely A half-mask or full-facepiece respirator with P100 particulate filters.Offers a higher level of protection against airborne particulates.
Operations with potential for aerosol or vapor generation A half-mask or full-facepiece respirator with combination organic vapor/P100 cartridges.Addresses the potential for both particulate and vapor exposure.

Important Considerations for Respirator Use:

  • All personnel required to wear tight-fitting respirators must be fit-tested.

  • A respirator program should be in place, including training on proper use, maintenance, and storage.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan for handling and disposal is essential to minimize risk and ensure compliance.

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence Diagram

G cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Inner_Gloves 2. Inner Gloves (Nitrile) Lab_Coat->Inner_Gloves Respirator 3. Respirator Inner_Gloves->Respirator Goggles_Shield 4. Goggles/Face Shield Respirator->Goggles_Shield Outer_Gloves 5. Outer Gloves (Nitrile/Neoprene) Goggles_Shield->Outer_Gloves

Caption: Correct sequence for donning PPE.

Doffing Sequence Diagram

G cluster_doffing PPE Doffing Sequence Outer_Gloves 1. Outer Gloves Goggles_Shield 2. Goggles/Face Shield Outer_Gloves->Goggles_Shield Lab_Coat 3. Lab Coat Goggles_Shield->Lab_Coat Inner_Gloves 4. Inner Gloves Lab_Coat->Inner_Gloves Respirator 5. Respirator (outside lab) Inner_Gloves->Respirator

Caption: Correct sequence for doffing PPE.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a chemical fume hood.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

G cluster_disposal Waste Disposal Workflow Start Generation of Waste Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Contaminated PPE, weigh paper, etc.) Segregate->Solid Liquid Liquid Waste (Solutions, reaction mixtures) Segregate->Liquid Container_Solid Labelled, sealed container for solid hazardous waste Solid->Container_Solid Container_Liquid Labelled, sealed container for non-halogenated organic waste Liquid->Container_Liquid Store Store in designated hazardous waste accumulation area Container_Solid->Store Container_Liquid->Store Dispose Dispose through licensed hazardous waste contractor Store->Dispose

Caption: Workflow for waste segregation and disposal.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled container for non-halogenated organic waste.[5] Do not pour down the drain.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The defaced, rinsed container can then be disposed of in accordance with institutional policies.

  • Licensed Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

By adhering to these rigorous safety protocols, you not only protect yourself but also contribute to a safer laboratory environment for all. The principles of today's caution are the foundations of tomorrow's discoveries.

References

  • 3M. (n.d.). Respirator Selection Guide.
  • DR Instruments. (2023, December 22). Best Type of Lab Coat for Working with Chemicals.
  • UCL. (n.d.). Respiratory protection: selection guide.
  • 3M. (n.d.). Respirator Selection Guide.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • Barber Healthcare. (n.d.). Chemical Resistance Chart - Full.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Yale Environmental Health & Safety. (2021, December). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • National Center for Biotechnology Information. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
  • University of the Witwatersrand, Johannesburg. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
  • National Center for Biotechnology Information. (2021, February). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes.
  • Nanjing Tech University. (2024, August 3). Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes.
  • ResearchGate. (n.d.). Alterchromanone A, one new chromanone derivative from the mangrove endophytic fungus Alternaria longipes | Request PDF.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-Chromanone
Reactant of Route 2
5-Methoxy-3-Chromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.